1,1,2,2,3,3,4-Heptafluorocyclopentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4-heptafluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBYQQQHBYGLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880218 | |
| Record name | 1H,1H,2H-Perfluorocyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15290-77-4 | |
| Record name | 1,1,2,2,3,3,4-Heptafluorocyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15290-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015290774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H,2H-Perfluorocyclopentane | |
| Source | EPA DSSTox | |
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| Record name | 1,1,2,2,3,3,4-heptafluorocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"physicochemical properties of 1,1,2,2,3,3,4-Heptafluorocyclopentane"
An In-depth Technical Guide to the Physicochemical Properties of 1,1,2,2,3,3,4-Heptafluorocyclopentane
Introduction
This compound (CAS No. 15290-77-4) is a specialized fluorinated organic compound that has garnered significant interest across various high-technology sectors.[1] Characterized by a five-membered carbon ring with a high degree of fluorination, this compound exhibits a unique combination of physical and chemical properties, including high density, low surface tension, and considerable chemical and thermal stability.[1][2] These attributes are a direct consequence of the strong carbon-fluorine bonds and the electronegativity of the fluorine atoms.[1]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the core physicochemical properties of this compound. We will move beyond a simple tabulation of data to explore the causality behind these properties and their implications for practical applications, from its role as a precision solvent to its potential in advanced pharmaceutical formulations.
Core Compound Identification and Structure
A precise understanding of a compound begins with its fundamental identifiers and structure.
-
IUPAC Name: this compound[3]
-
Common Synonyms: 1H,1H,2H-Heptafluorocyclopentane, 1H,1H,2H-Perfluorocyclopentane, Zeorora H[1][3][6][7]
The structure consists of a cyclopentane ring where seven hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination is the primary determinant of its unique characteristics.
Key Physicochemical Properties
The utility of a compound in a research or industrial setting is dictated by its physical properties. These values inform everything from process design and solvent selection to safety protocols and environmental impact assessments. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid.[1] | [1] |
| Density | 1.580 g/cm³ | [6][7][8] |
| Boiling Point | 82.5 - 83 °C | [2][6][8] |
| Melting Point | 21 °C | [2][7][8] |
| Vapor Pressure | 16.3 hPa at 20°C | [7][8] |
| Flash Point | 21 °C | [6][8] |
| Water Solubility | 717 mg/L at 20°C | [7][8][9] |
| LogP (Octanol-Water Partition Coeff.) | 2.4 at 20°C | [7][8] |
| Refractive Index | 1.292 | [6] |
Field Insights: The melting point of 21°C is particularly noteworthy.[2][7][8] It is very close to standard ambient temperature, meaning the compound can exist as either a solid or a liquid depending on minor variations in the laboratory environment. This explains the dual description of its appearance as both a "powder to lump" and a "clear liquid".[1] Researchers should be mindful of this phase behavior during handling and storage. The high density is typical for fluorinated compounds and is a key consideration in solvent extraction or phase-separation applications.
Solubility Profile and Rationale
The solubility characteristics of this compound are central to its application as a specialized solvent.
-
Aqueous Solubility: The compound exhibits low solubility in water (717 mg/L at 20°C).[7][8][9] This is a direct result of the hydrophobic nature of the highly fluorinated structure. The fluorine atoms create a nonpolar surface with weak intermolecular interactions with polar water molecules.
-
Organic Solvent Miscibility: The LogP value of 2.4 indicates a preference for lipophilic (nonpolar) environments over aqueous ones.[7][8] This property underpins its effectiveness as a solvent for other fluorinated substances, gases, and nonpolar organic compounds, making it a valuable tool in synthesis and purification processes.[1][2]
Applications in Research and Drug Development
The unique physicochemical profile of this compound makes it a versatile tool in several advanced fields.
-
Specialized Solvent: Its primary application is as a solvent for cleaning, degreasing, and chemical synthesis, particularly in reactions involving other fluorinated molecules.[1][2][3]
-
Pharmaceutical Development: In the pharmaceutical industry, it is being explored for its potential in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients (APIs), especially those that are difficult to dissolve in conventional solvents.[2]
-
Advanced Materials: The compound is used in the development of innovative fluorinated polymers, specialty coatings, and surfactants, where its low surface tension and thermal stability are highly desirable.[2]
-
Refrigerants and Aerospace: Beyond the lab, it serves as an environmentally friendlier refrigerant alternative and is used in specialized lubricants and hydraulic fluids within the aerospace industry due to its stability and low toxicity.[1][2]
Safety, Handling, and Storage
Adherence to proper safety protocols is critical when working with any chemical compound.
-
Primary Hazard: The most consistently reported hazard is its environmental classification: H412 - Harmful to aquatic life with long lasting effects.[3][10][11] Therefore, release into the environment must be avoided (Precautionary Statement P273).[10][11]
-
Incompatibilities: It is incompatible with strong oxidizing agents.
-
Handling: Work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid skin and eye contact.[10][11]
-
Storage: The compound should be stored in a cool, dark, and tightly sealed container, away from incompatible materials.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
To ensure the trustworthiness of physicochemical data, standardized and verifiable experimental protocols are essential. The shake-flask method is a globally recognized standard for determining the water solubility of a substance.
Causality and Principle: This protocol is chosen for its directness and reliability. It establishes a thermodynamic equilibrium between the pure compound and water, allowing for the direct measurement of the saturation concentration. The subsequent quantification by Gas Chromatography with Mass Spectrometry (GC-MS) provides high sensitivity and specificity, which is crucial for a compound with limited water solubility.
Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound (e.g., ~2 g/L, which is well above its known solubility) to a known volume of deionized water in a sealed, inert flask.
-
Equilibration: Place the flask in a mechanical shaker or agitator within a temperature-controlled water bath set to 20°C ± 0.5°C. Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A second flask agitated for 48 hours should be run in parallel to confirm that equilibrium has been achieved (i.e., the measured solubility does not change with increased agitation time).
-
Phase Separation: After equilibration, cease agitation and allow the flask to stand undisturbed in the water bath for at least 24 hours to permit the separation of excess undissolved compound from the aqueous phase. For a more rapid and complete separation, transfer the mixture to centrifuge tubes and centrifuge at a high speed.
-
Sampling of the Aqueous Phase: Carefully extract a precise aliquot of the clear, aqueous supernatant. It is critical to avoid disturbing the undissolved material. The sample should be taken from the middle of the aqueous phase.
-
Quantification via GC-MS:
-
Prepare a series of calibration standards of this compound in a water-miscible solvent (e.g., methanol).
-
Inject the standards and the aqueous sample into a GC-MS system equipped with a suitable capillary column.
-
Develop a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the aqueous sample by interpolating its peak area on the calibration curve.
-
-
Calculation: The calculated concentration from the GC-MS analysis represents the aqueous solubility of the compound in mg/L.
Caption: Workflow for Aqueous Solubility Determination.
Conclusion
This compound is a compound of significant scientific and industrial interest, defined by the profound influence of its fluorinated structure. Its combination of high density, low surface tension, moderate lipophilicity, and specific thermal properties makes it a valuable asset in fields requiring high-performance solvents and materials. For researchers and developers, a thorough understanding of these physicochemical properties is not merely academic; it is the foundation for innovation, enabling the design of more efficient, stable, and safer processes and products.
References
- 1. CAS 15290-77-4: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. echemi.com [echemi.com]
- 7. This compound CAS#: 15290-77-4 [amp.chemicalbook.com]
- 8. This compound CAS#: 15290-77-4 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Synthesis of 1,1,2,2,3,3,4-Heptafluorocyclopentane
Introduction: The Emergence of 1,1,2,2,3,3,4-Heptafluorocyclopentane as a High-Performance Fluorinated Compound
This compound, a highly fluorinated cyclic alkane, has garnered considerable interest within the scientific and industrial communities. Its unique physicochemical properties, including high density, low surface tension, excellent thermal stability, and non-flammable nature, make it a compelling candidate for a variety of advanced applications.[1] These applications span from its use as a new-generation green solvent and cleaning agent to a potential refrigerant with a low global warming potential.[1] Furthermore, its utility extends to the aerospace and electronics industries as a specialty lubricant and hydraulic fluid.[1] For researchers and professionals in drug development, its unique properties are being explored in formulation processes to enhance the solubility and stability of active pharmaceutical ingredients.
This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on the underlying chemical principles and practical experimental considerations. The methodologies presented are grounded in established chemical literature and industrial practices, offering a robust framework for researchers and process chemists.
Dominant Synthetic Strategy: A Three-Stage Approach from Cyclopentene
The most prevalent and industrially viable route to this compound is a three-stage process commencing with the readily available feedstock, cyclopentene. This pathway is characterized by a sequence of exhaustive chlorination, selective fluorination, and a final catalytic hydrogenation step. Each stage is critical for achieving high yield and purity of the final product.
Caption: Overall synthetic pathway for this compound.
Stage 1: Exhaustive Chlorination of Cyclopentene to Octachlorocyclopentene
The initial step in this synthesis is the exhaustive chlorination of cyclopentene to produce octachlorocyclopentene. This transformation is a radical substitution reaction, typically carried out at elevated temperatures in the absence of a solvent.
Causality Behind Experimental Choices: The use of a solvent-free, high-temperature process is driven by the need to achieve a high degree of chlorination. The elevated temperatures provide the necessary activation energy for the homolytic cleavage of chlorine molecules, initiating the radical chain reaction. The absence of a solvent simplifies the purification of the highly chlorinated, non-polar product.
Experimental Protocol: Industrial Production of Octachlorocyclopentene
The following protocol is adapted from an industrial production method.[2]
-
Reaction Setup: A multi-stage reactor suitable for high-temperature gas-phase reactions is charged with cyclopentene.
-
Initial Chlorination: Chlorine gas is introduced into the reactor. The reaction is initiated to form 1,2-dichlorocyclopentane via an addition reaction.
-
Temperature Programming: The reaction temperature is progressively increased.
-
Heating to 70°C facilitates the formation of 1,2,3,4-tetrachlorocyclopentane.
-
Further heating to 180°C and then to 210°C drives the reaction towards the desired crude octachlorocyclopentene. The molar ratio of cyclopentene to chlorine is typically in the range of 1:18 to 1:20 to ensure complete chlorination.[2]
-
-
Purification: The crude octachlorocyclopentene is purified by vacuum distillation to yield the pure product.
| Parameter | Value | Reference |
| Starting Material | Cyclopentene | [2] |
| Reagent | Chlorine Gas | [2] |
| Temperature Profile | 70°C → 180°C → 210°C | [2] |
| Molar Ratio (Cyclopentene:Chlorine) | 1:18 - 1:20 | [2] |
| Purification | Vacuum Distillation |
Table 1: Key parameters for the synthesis of octachlorocyclopentene.
Stage 2: Fluorination of Octachlorocyclopentene to 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene
The second stage involves the partial fluorination of octachlorocyclopentene to yield the critical intermediate, 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene. This is typically achieved through a halogen exchange reaction, with the Swarts reaction being a prominent method.
Causality Behind Experimental Choices: The Swarts reaction is a well-established method for the synthesis of organofluorine compounds from organochlorides.[3] The choice of antimony trifluoride (SbF₃) as the fluorinating agent, often in the presence of a pentavalent antimony salt like antimony pentachloride (SbCl₅) as a catalyst, is crucial. SbCl₅ acts as a Lewis acid, facilitating the transfer of fluoride ions from SbF₃ to the chlorinated organic substrate. The reaction conditions are carefully controlled to achieve the desired degree of fluorination, as over-fluorination can lead to the formation of perfluorinated byproducts.
Experimental Protocol: Swarts Fluorination of Octachlorocyclopentene
While a specific detailed protocol for this exact transformation is proprietary in many instances, the following is a representative procedure based on the principles of the Swarts reaction.
-
Reactor Preparation: A corrosion-resistant reactor equipped with a mechanical stirrer, a condenser, and a dropping funnel is charged with anhydrous antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Reaction Execution: Purified octachlorocyclopentene is slowly added to the reactor from the dropping funnel. The reaction mixture is heated to initiate the halogen exchange. The reaction temperature is carefully controlled to maintain a steady reaction rate and prevent side reactions.
-
Product Isolation: The volatile product, 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene, is continuously distilled from the reaction mixture as it is formed.
-
Purification: The crude product is washed with a dilute acid solution to remove any residual antimony salts, followed by a water wash and drying. Final purification is achieved by fractional distillation.
| Parameter | Reagent/Condition | Rationale |
| Fluorinating Agent | Antimony Trifluoride (SbF₃) | Effective and relatively low-cost source of fluoride ions. |
| Catalyst | Antimony Pentachloride (SbCl₅) | Lewis acid that facilitates fluoride transfer. |
| Solvent | Typically neat | Product is volatile and can be distilled directly. |
| Temperature | Elevated (e.g., 100-150°C) | To overcome the activation energy of the halogen exchange. |
| Purification | Distillation, Washing | To remove unreacted starting materials, byproducts, and catalyst residues. |
Table 2: Key considerations for the Swarts fluorination of octachlorocyclopentene.
Caption: Simplified mechanism of the Swarts fluorination reaction.
Stage 3: Catalytic Hydrogenation of 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene
The final step in the synthesis is the catalytic hydrogenation of 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene to produce the desired this compound. This reaction involves the addition of hydrogen across the double bond and the hydrogenolysis of the carbon-chlorine bond.
Causality Behind Experimental Choices: The choice of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is standard for hydrogenation reactions due to their high activity and ease of separation from the reaction mixture.[3][4] Palladium is particularly effective for the hydrogenolysis of carbon-halogen bonds. The reaction is typically carried out under a pressurized hydrogen atmosphere to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate. The choice of solvent is important to dissolve the substrate and facilitate its interaction with the catalyst surface.
Experimental Protocol: Catalytic Hydrogenation
The following is a general procedure for the catalytic hydrogenation of a fluorinated alkene.
-
Reactor Charging: A high-pressure autoclave is charged with 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene, a suitable solvent (e.g., ethanol or ethyl acetate), and the hydrogenation catalyst (e.g., 5% Pd/C).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred vigorously and heated to the appropriate temperature (e.g., 50-100°C). The progress of the reaction is monitored by observing the drop in hydrogen pressure.
-
Work-up and Purification: Upon completion, the reactor is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The solvent is removed by distillation. The crude product is then purified by fractional distillation to yield high-purity this compound.
| Parameter | Reagent/Condition | Rationale |
| Catalyst | Palladium on Carbon (Pd/C) or Platinum(IV) Oxide (PtO₂) | High activity for hydrogenation and hydrogenolysis.[3][4] |
| Hydrogen Pressure | 10 - 50 atm | Increases the concentration of dissolved hydrogen, driving the reaction. |
| Temperature | 50 - 100°C | Provides sufficient activation energy without promoting side reactions. |
| Solvent | Ethanol, Ethyl Acetate | Solubilizes the substrate and is relatively inert under hydrogenation conditions. |
| Purification | Filtration, Distillation | Removes the heterogeneous catalyst and separates the product from the solvent and any byproducts. |
Table 3: Typical conditions for the catalytic hydrogenation step.
Caption: Experimental workflow for the catalytic hydrogenation step.
Alternative Synthetic Approaches
While the three-stage process from cyclopentene is the most established, other synthetic strategies for producing fluorinated cyclopentane derivatives exist. These often involve the use of different fluorinating agents or starting from more complex precursors. For instance, direct fluorination using elemental fluorine is a powerful but highly energetic and less selective method. Another approach involves the cyclization of fluorinated acyclic precursors. However, these methods are generally less economically viable for large-scale production compared to the chlorination-fluorination-hydrogenation sequence.
Conclusion and Future Outlook
The synthesis of this compound is a multi-step process that relies on well-established industrial chemical transformations. The pathway from cyclopentene through octachlorocyclopentene and 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene represents a robust and scalable route. Each step, from exhaustive chlorination to Swarts fluorination and final catalytic hydrogenation, requires careful control of reaction parameters to ensure high yield and purity.
As the demand for high-performance, environmentally benign fluorinated compounds continues to grow, further research into optimizing these synthetic pathways is warranted. Areas for potential improvement include the development of more efficient and selective catalysts, particularly for the fluorination and hydrogenation steps, and the exploration of continuous flow processes to enhance safety and scalability. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to understand and potentially improve upon the synthesis of this versatile fluorochemical.
References
"CAS number 15290-77-4 chemical structure"
An In-Depth Technical Guide to 2,3-Pyridinedicarboxylic Acid (CAS: 15290-77-4)
Introduction
2,3-Pyridinedicarboxylic acid, registered under CAS number 15290-77-4, is a heterocyclic organic compound of significant interest to the scientific community. More commonly known by its trivial name, Quinolinic acid, it is structurally defined by a pyridine ring substituted with two carboxylic acid groups at the 2 and 3 positions.[1][2] This unique arrangement of functional groups imparts a range of chemical and biological properties that make it a valuable molecule in diverse fields such as neuropharmacology, drug discovery, materials science, and agriculture.[3][4] As a metabolite of the essential amino acid tryptophan in the kynurenine pathway, it plays a crucial role in various biological processes.[2][5] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The fundamental characteristics of a chemical compound are defined by its structure and identifiers. 2,3-Pyridinedicarboxylic acid is a colorless, crystalline solid.[6] Its identity is precisely established by various nomenclature and registry systems.
| Identifier | Value |
| CAS Number | 15290-77-4 (generic); 89-00-9 (specific isomer)[1][7] |
| IUPAC Name | Pyridine-2,3-dicarboxylic acid[2][8] |
| Synonyms | Quinolinic acid, Quinolinate[7] |
| Molecular Formula | C₇H₅NO₄[3][8] |
| Molecular Weight | 167.12 g/mol [1][3] |
| InChI Key | GJAWHXHKYYXBSV-UHFFFAOYSA-N[2] |
| SMILES | C1=CC(=C(N=C1)C(=O)O)C(=O)O[2] |
The molecular architecture consists of an aromatic pyridine core with two adjacent carboxyl groups. This arrangement is critical to its chemical reactivity, allowing it to act as a dicarboxylic acid and a chelating agent. The nitrogen atom in the pyridine ring and the oxygen atoms in the carboxyl groups can participate in hydrogen bonding, influencing its physical properties like solubility and melting point.
Caption: Chemical structure of 2,3-Pyridinedicarboxylic acid.
Physicochemical Properties
The physical and chemical properties of 2,3-Pyridinedicarboxylic acid dictate its behavior in various systems and are crucial for its application and handling. It is a white to off-white solid at room temperature.[3]
| Property | Value | Source |
| Appearance | White to off-white solid, crystalline powder | [3] |
| Melting Point | 188-190 °C (with decomposition) | [9] |
| Solubility | Slightly soluble in water; insoluble in benzene and ether. Soluble in hot ethanol. | [3][6] |
| pKa1 | 2.34 | [3] |
| pKa2 | 4.87 | [3] |
The presence of two carboxylic acid groups makes the compound acidic.[3] Its limited solubility in cold water increases in hot water due to enhanced molecular thermal motion.[3] In organic solvents, its solubility is higher in polar solvents like ethanol compared to non-polar ones.[3]
Synthesis and Manufacturing
The primary industrial synthesis route for 2,3-Pyridinedicarboxylic acid involves the oxidation of quinoline or its derivatives.[6][10] This process breaks down the benzene portion of the quinoline molecule, leaving the pyridine ring with two carboxylic acid groups.
Common Synthesis Methods:
-
Oxidation of Quinoline: This is the most established method, utilizing strong oxidizing agents. Agents such as nitric acid, potassium permanganate, hydrogen peroxide, and sodium chlorate have been employed.[6][10][11] The reaction is typically performed in an acidic aqueous medium, sometimes in the presence of a catalyst like cupric ions to improve yield and efficiency.[10][12]
-
Oxidation of Quinoline Derivatives: Using substituted quinolines, such as 8-hydroxyquinoline, can facilitate oxidation. The electron-donating groups on the benzene ring increase its electron density, making it more susceptible to oxidative cleavage.[10]
Caption: A generalized workflow for the synthesis of 2,3-Pyridinedicarboxylic acid.
Applications in Research and Development
The unique structure of 2,3-Pyridinedicarboxylic acid makes it a versatile compound with applications spanning multiple scientific disciplines.
-
Neuropharmacology: It is a well-characterized agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory.[4] Its ability to modulate ion flow in neurons makes it a valuable tool for studying NMDA receptor function. However, abnormal activation by quinolinic acid has been implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease, driving research into antagonists that can block its effects.[4]
-
Drug Discovery and Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6] For instance, it is a precursor for the herbicide imidazopyrine and for nicotinic acid and its derivatives like niacinamide and nikethamide.[6]
-
Materials Science: The dicarboxylic acid functionality allows it to act as an organic linker or ligand in the creation of Metal-Organic Frameworks (MOFs).[3] These materials possess high specific surface areas and ordered pore structures, making them suitable for applications in gas adsorption, separation, and catalysis.[3][13]
-
Agriculture: It is utilized as a component in plant growth regulators to modulate plant development, such as promoting seed germination and enhancing stress resistance.[3]
Analytical Methodologies
Ensuring the purity and quantifying the concentration of 2,3-Pyridinedicarboxylic acid is essential for its effective use in research and manufacturing.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of 2,3-Pyridinedicarboxylic acid.[14] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for separating it from its isomers and related compounds.[5][15]
Typical HPLC Protocol:
-
Column: A mixed-mode column such as a Primesep 100 or Newcrom BH is often employed.[5][15]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic acid or ammonium formate) is used. The gradient and composition are optimized to achieve separation.
-
Detection: UV detection is commonly used, as the pyridine ring exhibits strong absorbance in the UV spectrum.
-
Quantification: The concentration is determined by comparing the peak area of the sample to that of a known standard.
-
-
Melting Point Determination: This is a simple and effective preliminary test for purity. A pure sample of 2,3-Pyridinedicarboxylic acid has a sharp melting point range, whereas the presence of impurities typically lowers the melting point and broadens the range.[14]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure safety when working with 2,3-Pyridinedicarboxylic acid. It is classified as an irritant.[7]
| Hazard Class | Code | Description |
| Eye Irritation | H319 | Causes serious eye irritation.[16][17] |
| Skin Irritation | H315 | Causes skin irritation.[16] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[16][17] |
Recommended Handling Procedures:
-
Ventilation: Use only in a well-ventilated area to keep airborne concentrations low.[7][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[18][19] If dust formation is likely, a dust mask (e.g., N95) should be used.[17]
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Do not ingest or inhale.[7][16]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7][18]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water.[7][18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7][18]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][18]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7]
Conclusion
2,3-Pyridinedicarboxylic acid (CAS 15290-77-4) is a compound of considerable scientific and commercial importance. Its distinct chemical structure, characterized by a pyridine ring with adjacent carboxylic acid groups, underpins its diverse applications, from probing neuronal pathways to constructing advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for professionals leveraging this versatile molecule in their research and development endeavors.
References
- 1. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid) Properties, Uses, Safety & Supplier China | High Purity CAS 89-00-9 [pipzine-chem.com]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. 2,3-Pyridinedicarboxylic Acid Usage And Synthesis - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. PYRIDINE-2,3-DICARBOXYLIC ACID | CAS 339155-13-4 [matrix-fine-chemicals.com]
- 9. 2,3-Pyridinedicarboxylic acid CAS#: 339155-13-4 [amp.chemicalbook.com]
- 10. CN104370808A - Synthesis method of 2,3-dipicolinic acid - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 13. jinjingchemical.com [jinjingchemical.com]
- 14. jinjingchemical.com [jinjingchemical.com]
- 15. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. 2,3-吡啶二甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. echemi.com [echemi.com]
An In-Depth Technical Guide to the Spectroscopic Data of 1,1,2,2,3,3,4-Heptafluorocyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 1,1,2,2,3,3,4-Heptafluorocyclopentane (CAS No. 15290-77-4), a fluorinated organic compound with increasing relevance in specialized applications, including as a solvent and a potential refrigerant alternative.[1] Understanding its spectral signature is paramount for its identification, characterization, and quality control in research and industrial settings. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule, offering insights into its unique structural features.
Molecular Structure and Properties
This compound possesses a cyclopentane ring with seven fluorine substituents and three hydrogen atoms. Its molecular formula is C₅H₃F₇, and it has a molecular weight of approximately 196.07 g/mol .[2] The high degree of fluorination imparts properties such as high density, low surface tension, and chemical inertness.[1]
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen and carbon-fluorine framework of this compound. Both ¹H and ¹⁹F NMR are crucial for its characterization. While specific spectral data from public databases is limited, we can predict the expected spectral features based on the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of three protons on the cyclopentane ring, which are coupled to each other and to the neighboring fluorine atoms. The proton on C4 will be split by the geminal fluorine and the vicinal protons on C5. The two protons on C5 are diastereotopic and will therefore have different chemical shifts and will split each other. Further splitting will arise from coupling to the fluorine atoms on the adjacent carbons.
Expected ¹H NMR Data:
| Proton | Chemical Shift (ppm, predicted) | Multiplicity (predicted) |
| H on C4 | 4.5 - 5.5 | ddd (doublet of doublet of doublets) |
| Hₐ on C5 | 2.0 - 3.0 | dddd (doublet of doublet of doublet of doublets) |
| Hₑ on C5 | 2.0 - 3.0 | dddd (doublet of doublet of doublet of doublets) |
Note: Predicted values are based on general principles of NMR spectroscopy for fluorinated compounds.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the cyclopentane ring. The chemical shifts will be significantly influenced by the attached fluorine atoms, and the signals will exhibit C-F coupling. Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF), and smaller two- and three-bond couplings (²JCF, ³JCF) will also be observed.
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (ppm, predicted) | Multiplicity (predicted) |
| C1 | 110 - 120 | t (¹JCF) |
| C2 | 110 - 120 | t (¹JCF) |
| C3 | 110 - 120 | t (¹JCF) |
| C4 | 80 - 90 | dt (¹JCF, ²JCH) |
| C5 | 30 - 40 | t (²JCF) |
Note: Predicted values are based on typical chemical shifts for fluorinated alkanes.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for this molecule. Due to the seven fluorine atoms in different chemical environments, a complex spectrum with multiple signals is expected. The chemical shifts and coupling patterns will provide detailed information about the stereochemistry of the molecule.
Expected ¹⁹F NMR Data:
| Fluorine | Chemical Shift (ppm, predicted) | Multiplicity (predicted) |
| F on C1 (2F) | -100 to -120 | Complex multiplet |
| F on C2 (2F) | -110 to -130 | Complex multiplet |
| F on C3 (2F) | -120 to -140 | Complex multiplet |
| F on C4 (1F) | -180 to -200 | Complex multiplet |
Note: Predicted values are relative to a standard reference (e.g., CFCl₃) and are based on typical ranges for fluoroalkanes.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by strong absorption bands corresponding to the C-F stretching vibrations. The C-H stretching and bending vibrations will also be present but may be weaker in comparison.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2900 - 3000 | C-H stretch | Alkane |
| 1100 - 1400 | C-F stretch | Fluoroalkane |
| 1400 - 1500 | C-H bend | Alkane |
The broad and intense absorptions in the 1100-1400 cm⁻¹ region are characteristic of highly fluorinated compounds and serve as a key identifier for this class of molecules.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) at m/z 196 would confirm the molecular weight.
Expected Fragmentation Pattern:
The fragmentation of fluorinated compounds is often characterized by the loss of fluorine atoms, HF, and small fluorocarbon fragments. Common fragmentation pathways would likely involve:
-
Loss of F: [M - 19]⁺
-
Loss of HF: [M - 20]⁺
-
Cleavage of the cyclopentane ring: Leading to various smaller fluorinated carbocations.
A detailed analysis of the fragmentation pattern can help to confirm the structure of the molecule.
Experimental Protocols
Acquiring high-quality spectroscopic data requires careful sample preparation and instrument parameter optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate relaxation delays to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-150 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to a wide range to accommodate the large chemical shift dispersion of fluorine (e.g., +50 to -250 ppm).
-
Use a fluorine-free probe or a probe with a background signal that does not interfere with the sample signals.
-
Figure 2: General workflow for NMR data acquisition and processing.
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Chemical Ionization (CI).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 10-300) to detect the molecular ion and fragment ions.
Conclusion
The spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR and MS, allows for unambiguous identification and characterization. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists working with this and similar fluorinated compounds, ensuring scientific integrity and facilitating further advancements in their applications.
References
An In-depth Technical Guide to the Thermodynamic Properties of 1,1,2,2,3,3,4-Heptafluorocyclopentane
Introduction
1,1,2,2,3,3,4-Heptafluorocyclopentane (CAS RN: 15290-77-4), a fluorinated cyclic alkane, is a compound of increasing interest in advanced materials, specialty fluids, and as a potential component in pharmaceutical formulations.[1] Its unique combination of properties, including thermal stability and low surface tension, stems from the high degree of fluorination on the cyclopentane ring.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its thermodynamic properties is paramount for process design, formulation development, safety assessments, and computational modeling.
This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound. In the absence of extensive peer-reviewed experimental data for some properties, this guide combines available data with established theoretical estimations to provide a robust and practical resource. Each section details a key property, explains the causality behind its behavior, and outlines the experimental methodologies for its determination.
Physicochemical and Basic Thermodynamic Data
A summary of the fundamental physicochemical and thermodynamic properties of this compound is presented in Table 1. These values form the basis for understanding the compound's behavior under various conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃F₇ | [1] |
| Molecular Weight | 196.07 g/mol | [1] |
| Melting Point | 21 °C | [2][3] |
| Boiling Point | 82.5 - 83 °C | [1][2] |
| Density (liquid) | 1.580 g/cm³ | [2][3] |
| Vapor Pressure | 16.3 hPa at 20 °C | [2][3] |
| Flash Point | 21 °C | [2][3] |
| Water Solubility | 717 mg/L at 20 °C | [3] |
Vapor Pressure and Enthalpy of Vaporization
The vapor pressure of a substance is a critical parameter that dictates its volatility and is essential for distillation, drying, and solvent removal processes. The reported vapor pressure of this compound is 16.3 hPa at 20°C.[2][3]
Experimental Determination of Vapor Pressure
The vapor pressure of fluorocarbons can be accurately measured using various methods, including static, dynamic, and effusion techniques. A common approach is the static method, where the substance is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer. For low vapor pressures, the Knudsen effusion method is often employed, where the rate of mass loss of a substance effusing through a small orifice into a vacuum is measured.[4][5]
A schematic for a static vapor pressure measurement setup is provided below.
Heat Capacity
The specific heat capacity (cp) is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius.[6] This property is crucial for designing heating and cooling processes in chemical reactors and for understanding the thermal stability of a compound.
Direct experimental data for the heat capacity of this compound is not available in the public domain. However, it can be estimated using group contribution methods, which are empirical techniques that predict thermodynamic properties based on the molecular structure.
Experimental Determination of Heat Capacity
The heat capacity of liquids is typically measured using calorimetry. Differential Scanning Calorimetry (DSC) is a widely used technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[7] Another method is adiabatic calorimetry , which minimizes heat loss to the surroundings, allowing for very precise measurements.
The general workflow for determining the specific heat capacity of a liquid using a differential scanning calorimeter is depicted below.
Critical Properties
The critical point of a substance is the temperature and pressure at which the liquid and gas phases become indistinguishable. The critical temperature (Tc) and critical pressure (Pc) are fundamental parameters used in equations of state to model the behavior of fluids over a wide range of conditions.
Experimental values for the critical properties of this compound have not been found in the literature. Estimation of these properties can be performed using group contribution methods or corresponding states principles, though such estimations carry a higher degree of uncertainty. Given the molecular weight and boiling point, it is expected that the critical temperature would be in a range typical for similar fluorinated compounds.
Implications for Researchers and Drug Development Professionals
A thorough understanding of the thermodynamic properties of this compound is essential for its practical application:
-
Process Chemistry and Engineering: Vapor pressure data is critical for designing and optimizing distillation and solvent stripping processes. Heat capacity values are necessary for calculating the energy requirements for heating or cooling the substance in a reactor.
-
Formulation Science: In drug development, this compound might be considered as a co-solvent or part of a delivery system. Its solubility characteristics, which are influenced by its thermodynamic properties, will govern its miscibility with active pharmaceutical ingredients (APIs) and other excipients.
-
Safety and Handling: The flash point and vapor pressure are key indicators of the flammability and inhalation hazards of a substance, informing the necessary safety precautions for handling and storage.
-
Computational Chemistry and Modeling: Accurate thermodynamic data is essential for the parameterization of force fields and the validation of computational models used to predict the behavior of complex systems containing this molecule.
Conclusion
This technical guide has provided a detailed overview of the known and estimated thermodynamic properties of this compound. While there is a clear need for more extensive experimental investigation of this compound to refine the estimated values, the data and methodologies presented here offer a solid foundation for researchers, scientists, and drug development professionals. The unique properties of fluorinated compounds like this one continue to offer exciting possibilities in various scientific and industrial fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 15290-77-4 [m.chemicalbook.com]
- 3. This compound CAS#: 15290-77-4 [amp.chemicalbook.com]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. youtube.com [youtube.com]
- 6. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- 7. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials | MDPI [mdpi.com]
An In-depth Technical Guide to 1,1,2,2,3,3,4-Heptafluorocyclopentane
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1,1,2,2,3,3,4-Heptafluorocyclopentane (CAS RN: 15290-77-4), synthesizing critical safety data with practical, field-proven insights for its application in research and development environments. As a specialized fluorinated compound, its unique properties demand a nuanced understanding of its handling, potential hazards, and emergency protocols.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a fluorinated alkane that presents as a white to almost white crystalline solid or liquid.[1][2] Its high thermal stability, low surface tension, and non-flammable nature make it a candidate for various advanced applications, including as a solvent in the synthesis of fluorinated compounds, a component in refrigeration systems, and as a specialty fluid in the aerospace industry.[2]
Chemical Structure
Caption: Molecular structure of this compound.
Core Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 15290-77-4 | [1][2][3] |
| Molecular Formula | C₅H₃F₇ | [1][2] |
| Molecular Weight | 196.07 g/mol | [1][2] |
| Appearance | White to almost white powder/lump/solid | [2] |
| Boiling Point | 82.5 - 83 °C | [2][4] |
| Flash Point | 21 °C | [2][4] |
| Density | 1.580 g/cm³ | [4] |
Section 2: Hazard Identification and GHS Classification
Under the Globally Harmonized System (GHS), this compound is classified with specific hazards that necessitate careful handling. The primary GHS classification pertains to its environmental impact.
Some suppliers also indicate classifications for skin and eye irritation (H315, H319) and respiratory irritation (H335).[3] This variability underscores the importance of consulting the specific Safety Data Sheet (SDS) from your supplier before use.
GHS Hazard Communication Workflow
The causality behind a robust safety protocol begins with a systematic approach to hazard identification each time the chemical is handled.
Caption: GHS Hazard Identification and Mitigation Workflow.
Section 3: Toxicological Profile and Exposure Control
The toxicological data for this compound indicates moderate to low acute toxicity. However, understanding the routes of exposure and implementing appropriate controls is paramount.
Summary of Toxicological Data
| Endpoint | Species | Value | Source |
| Oral LD50 | Rat | >2000 mg/kg | [6] |
| Inhalation LC50 | Rat | 14213 ppm (4h) | [6] |
| Skin Irritation | - | No adverse effect observed | [6] |
| Aquatic Toxicity LC50 | Fish | 74.2 mg/l (96h) | [6] |
| Aquatic Toxicity EC50 | Crustacea | 63.3 mg/l (48h) | [6] |
| Aquatic Toxicity EC50 | Algae | >3.75 mg/l (72h) | [6] |
Exposure Control and Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation and direct contact with skin and eyes. Engineering controls are the first line of defense.
-
Engineering Controls: Always handle this chemical in a well-ventilated area.[6] A certified chemical fume hood is required to prevent the dispersion of vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety glasses or goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[6]
-
Respiratory Protection: Not typically required when adequate ventilation is used. If ventilation is insufficient or in case of a major spill, use a respirator with an appropriate organic vapor cartridge.
-
Section 4: Safe Handling, Storage, and Emergency Protocols
Adherence to strict protocols for handling and storage is essential to maintain a safe laboratory environment.
Handling and Storage Protocol
Objective: To ensure the safe transfer, use, and storage of this compound, minimizing exposure and preventing environmental release.
Methodology:
-
Preparation: Before handling, ensure the work area is clean and a chemical fume hood is operational. Confirm the location of the nearest safety shower, eyewash station, and spill kit.
-
Container Inspection: Check containers for any physical damage or leaks before moving them.[6]
-
Transfer: When transferring the chemical, use only compatible equipment. Grounding and bonding of containers may be necessary to prevent static discharge, especially for larger quantities.
-
Usage: Limit all unnecessary personal contact.[6] When handling, do not eat, drink, or smoke.[6]
-
Storage:
-
Post-Handling: Always wash hands thoroughly with soap and water after handling.[6] Work clothes should be laundered separately.[6]
Emergency Procedures
A clear, logical decision-making process is critical during an emergency.
Caption: Emergency Response Decision Tree.
Section 5: Environmental Considerations and Disposal
Environmental Fate and Global Warming Potential (GWP)
As a hydrofluorocarbon (HFC), this compound is part of a class of chemicals known for their potential to act as greenhouse gases. The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide.[7] The GWP for this compound has been reported, though values can vary between sources. One report lists a calculated radiative efficiency of 0.231 W m⁻² ppb⁻¹.[8] Another source suggests a GWP of 2204.6 over a 100-year timescale, which is significant.[9]
Due to its GWP and its classification as harmful to aquatic life with long-lasting effects (H412), release into the environment must be strictly avoided.[1][5][6]
Disposal Protocol
Objective: To dispose of waste this compound and contaminated materials in a manner that is compliant with local, state, and federal regulations and minimizes environmental impact.
Methodology:
-
Waste Identification: All materials contaminated with the chemical, including empty containers, absorbent materials from spills, and disposable PPE, must be treated as hazardous waste.
-
Segregation: Collect waste in a dedicated, clearly labeled, and sealable container.[6] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Management: Keep the waste container closed except when adding material. Store in a designated satellite accumulation area.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. The Precautionary Statement P501 directs users to dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulations.[5][6]
-
Decontamination: Thoroughly decontaminate any reusable equipment after use.
References
- 1. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemwhat.com [chemwhat.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Global warming potential - Wikipedia [en.wikipedia.org]
- 8. pasteur.epa.gov [pasteur.epa.gov]
- 9. pca.state.mn.us [pca.state.mn.us]
"environmental impact and atmospheric lifetime of 1,1,2,2,3,3,4-Heptafluorocyclopentane"
Abstract
This technical guide provides a comprehensive analysis of the environmental impact and atmospheric fate of 1,1,2,2,3,3,4-heptafluorocyclopentane (CAS: 15290-77-4). This cyclic hydrofluorocarbon (c-HFC) has emerged as a promising alternative in various industries, including as a cleaning agent, solvent, and refrigerant, valued for its low toxicity and non-flammable nature.[1][2] This document synthesizes current scientific understanding of its atmospheric lifetime, Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and primary degradation pathways. Methodologies for the experimental determination of these key environmental metrics are detailed to provide a self-validating framework for researchers. While possessing a favorable ODP and a relatively short atmospheric lifetime, its classification as harmful to aquatic life and a moderate GWP necessitates a complete and nuanced understanding of its environmental profile.
Introduction: A New-Generation Fluorinated Compound
This compound, hereafter referred to as HFC-c447ef, is a fluorinated organic compound characterized by a five-membered carbon ring. Its high fluorine content imparts exceptional thermal stability and low surface tension, making it a high-performance fluid for specialized applications.[1] It is actively being considered and used as a replacement for hydrochlorofluorocarbons (HCFCs), such as HCFC-141b, which are being phased out under the Montreal Protocol due to their ozone-depleting properties.[1] The primary applications leverage its properties as an effective solvent for cleaning and degreasing in the electronics and aerospace sectors and as a potential working fluid in refrigeration systems.[2]
As with any chemical intended for widespread use, a rigorous assessment of its environmental fate is paramount. This guide addresses the critical questions regarding its persistence in the atmosphere and its potential contributions to climate change and ozone layer degradation.
Atmospheric Lifetime and Persistence
The persistence of a compound in the atmosphere is a primary determinant of its potential for global environmental impact. For hydrofluorocarbons like HFC-c447ef, the principal mechanism of atmospheric removal is reaction with the hydroxyl radical (•OH), the troposphere's primary chemical cleaning agent.
Primary Degradation Mechanism: Hydroxyl Radical Reaction
The presence of carbon-hydrogen (C-H) bonds in HFC-c447ef renders it susceptible to attack by •OH radicals. The reaction proceeds via hydrogen abstraction, forming a water molecule and a fluorinated alkyl radical. This initial step is rate-determining for the compound's overall atmospheric lifetime.
Atmospheric Lifetime
The atmospheric lifetime (τ) is the time required for the concentration of a compound to decrease to 1/e (about 37%) of its original value. Recent comprehensive assessments have established the atmospheric lifetime of HFC-c447ef to be approximately 2.8 years.[3][4] This relatively short lifetime prevents the compound from accumulating to very high concentrations in the atmosphere and limits its transport to the stratosphere. An earlier study reported a lifetime of 1.69 years, though this was an extrapolation at a specific low temperature (272 K).[5]
Key Environmental Impact Metrics
The environmental impact of a volatile compound is typically characterized by three key metrics: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and its effects on local ecosystems, such as aquatic toxicity.
Ozone Depletion Potential (ODP)
The ODP of a substance is its relative ability to cause degradation of the stratospheric ozone layer, with CFC-11 serving as the reference (ODP = 1.0). Ozone depletion is primarily caused by compounds containing chlorine and bromine. Since this compound is a hydrofluorocarbon (HFC) and contains no chlorine or bromine atoms, its Ozone Depletion Potential is zero .[2]
Global Warming Potential (GWP)
The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1.[6] The GWP is dependent on the compound's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. Recent studies have calculated the 100-year GWP for HFC-c447ef to be in the range of 211 to 243 .[3][4]
Aquatic Toxicity
Beyond atmospheric impacts, the environmental profile includes potential effects on ecosystems upon deposition. HFC-c447ef is classified under the Globally Harmonized System (GHS) with the hazard statement H412: Harmful to aquatic life with long lasting effects .[7] This necessitates careful management of emissions and disposal to prevent contamination of waterways.
Summary of Environmental Data
| Parameter | Value | Source(s) |
| Chemical Formula | C₅H₃F₇ | N/A |
| CAS Number | 15290-77-4 | N/A |
| Atmospheric Lifetime | 2.8 years | [3][4] |
| Ozone Depletion Potential (ODP) | 0 | [2] |
| Global Warming Potential (GWP) | ||
| 20-year horizon | 243 | [4] |
| 100-year horizon | 211 - 243 | [3][4] |
| Aquatic Hazard Classification | H412: Harmful to aquatic life with long lasting effects | [7] |
Proposed Atmospheric Degradation Pathway
The atmospheric degradation of HFC-c447ef is initiated by hydrogen abstraction by the •OH radical. While the specific end products have not been exhaustively detailed in publicly available literature, a scientifically plausible pathway can be proposed based on the established chemistry of fluorinated ethers and alkanes.[8][9]
The initial reaction forms a cyclic fluoroalkyl radical. This radical rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•). The subsequent fate of this peroxy radical involves a complex series of reactions with nitric oxide (NO) and other atmospheric constituents, which can lead to ring-opening and the formation of smaller, oxygenated, and ultimately water-soluble products that are removed from the atmosphere via precipitation.
References
- 1. This compound | 15290-77-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
An In-depth Technical Guide to the Solubility Parameters of 1,1,2,2,3,3,4-Heptafluorocyclopentane
Foreword: Understanding the Solvent Power of a Unique Fluorinated Cycloalkane
Introduction to 1,1,2,2,3,3,4-Heptafluorocyclopentane
This compound is a cyclic hydrofluorocarbon (c-HFC) with a unique molecular structure that imparts a desirable combination of properties.[1] Its high fluorine content contributes to its chemical inertness, thermal stability, and low surface tension. These characteristics make it a versatile compound with applications as a specialty solvent, a refrigerant with a lower global warming potential, and in the formulation of advanced materials.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15290-77-4 | [1][2][3][4] |
| Molecular Formula | C₅H₃F₇ | [1][2][4] |
| Molecular Weight | 196.07 g/mol | [1][2][4] |
| Boiling Point | 82.5 °C | [5] |
| Melting Point | 21 °C | [1] |
| Density | 1.58 g/cm³ | [5] |
| Vapor Pressure | 8.3 kPa at 20°C | [5] |
| Water Solubility | 717 mg/L at 20°C | [5] |
| Appearance | White to almost white powder to lump to clear liquid | [1] |
The Theoretical Framework of Solubility Parameters
The principle of "like dissolves like" is a fundamental concept in chemistry. Solubility parameters provide a quantitative method to describe this principle, enabling the prediction of miscibility and interaction between substances.
Hildebrand Solubility Parameter (δ)
The Hildebrand solubility parameter, developed by Joel H. Hildebrand, is the square root of the cohesive energy density (CED) of a substance. The CED represents the energy required to overcome all the intermolecular forces in a unit volume of a liquid. Materials with similar Hildebrand solubility parameters are more likely to be miscible.[6]
Hansen Solubility Parameters (HSP)
Recognizing the limitations of a single-parameter model for complex systems, Charles M. Hansen expanded upon the Hildebrand parameter by dividing the total cohesive energy into three components:[6]
-
δd (Dispersion): Energy from London dispersion forces, which are present in all molecules.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonding interactions.
These three parameters can be visualized as coordinates in a three-dimensional "Hansen space". The distance between two points in this space, known as the Hansen solubility parameter distance (Ra), indicates the degree of similarity between the two substances. A smaller Ra suggests a higher likelihood of miscibility.[7]
The total Hildebrand solubility parameter is related to the Hansen parameters by the equation:
δt² = δd² + δp² + δh²
Methodologies for Determining Hansen Solubility Parameters
The determination of HSPs is crucial for understanding and predicting the behavior of a solvent. This can be achieved through both experimental and predictive methods.
Experimental Determination
The most common experimental method for determining the HSP of a solute (such as a polymer) involves solubility testing with a range of well-characterized solvents. The solute is tested for solubility in each solvent, and the results are scored (e.g., soluble or insoluble). These data are then used to define a "solubility sphere" in Hansen space. The center of this sphere represents the HSP of the solute.
Experimental Workflow for HSP Determination
Caption: A generalized workflow for the experimental determination of Hansen Solubility Parameters.
Predictive Methodologies
In the absence of experimental data, HSPs can be estimated using various predictive methods.
Group contribution methods (GCMs) are based on the principle that the properties of a molecule can be estimated by summing the contributions of its individual functional groups.[8][9] The Stefanis-Panayiotou method is a well-regarded GCM for predicting HSPs.[8] This method utilizes first-order groups that describe the basic molecular structure and second-order groups that account for conjugation effects to improve accuracy.[10][11]
To calculate the HSP of this compound using a GCM, one would first break down the molecule into its constituent functional groups: -CH₂-, >CH-, >CF₂-, and -CHF-. The specific contribution of each group to δd, δp, and δh would then be used in a summation to estimate the overall HSP of the molecule. Unfortunately, a complete and publicly available set of group contribution values for all the necessary fluorinated alkane groups is not readily accessible, precluding a precise calculation in this guide.
Modern computational chemistry offers powerful tools for predicting solubility parameters. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties, including HSPs, from the molecular structure.[12] Software packages like HSPiP (Hansen Solubility Parameters in Practice) integrate various predictive models, including group contribution methods and algorithms that can estimate HSPs from a molecule's SMILES notation.[13][14]
Solubility Profile of this compound (Zeorora® H)
While precise, experimentally verified HSP values for this compound are not publicly documented, its performance as a solvent has been characterized through compatibility testing with various polymers. The technical data for Zeorora® H provides valuable insights into its solvency.[5]
Table 2: Polymer Compatibility of this compound (Zeorora® H)
| Polymer | Compatibility |
| Polystyrene (PS) | Swelling |
| Polycarbonate (PC) | Swelling |
| Acrylonitrile Butadiene Styrene (ABS) | Swelling |
| Polymethyl Methacrylate (PMMA) | Soluble |
| Polyvinyl Chloride (PVC) - soft | Swelling |
| Polyethylene (PE) | Insoluble |
| Polypropylene (PP) | Insoluble |
| Nylon 66 | Insoluble |
| Polyacetal | Insoluble |
| Phenol Formaldehyde (Resin) | Insoluble |
| Polytetrafluoroethylene (PTFE) | Insoluble |
| Polyurethane (PU) | Insoluble |
| Glass epoxy | Insoluble |
| Acrylic resin | Soluble |
| CR (Chloroprene Rubber) | Insoluble |
| NBR (Nitrile Butadiene Rubber) | Insoluble |
| SBR (Styrene Butadiene Rubber) | Insoluble |
| Fluororubber | Insoluble |
| Silicone rubber | Insoluble |
Source: Adapted from the ZEORORA® H Technical Data Sheet[5]
This compatibility data suggests that this compound is a selective solvent. Its ability to dissolve or swell polar polymers like PMMA, PS, and PC, while having no effect on nonpolar polyolefins (PE, PP) or highly crystalline polymers (Nylon 66), indicates a moderate to low polarity. The insolubility of fluoropolymers like PTFE and fluororubber is also noteworthy and is a common characteristic of fluorinated solvents.
Logical Relationship of Solubility Prediction
Caption: The relationship between solubility parameters, their determination methods, and their application in predicting material interactions.
Applications in Research and Development
The solubility characteristics of this compound are central to its utility in various applications:
-
Specialty Solvent: Its selective solvency makes it suitable for cleaning and degreasing applications where specific contaminants need to be removed without affecting the substrate material.[1]
-
Drug Formulation: In pharmaceutical development, it is explored for its potential to aid in the solubilization and stabilization of active pharmaceutical ingredients (APIs).[1]
-
Polymer Processing: Its ability to dissolve or swell certain polymers can be utilized in polymer casting, coating, and surface modification processes.
-
Reaction Medium: Its chemical inertness and thermal stability make it a candidate as a reaction medium for certain chemical syntheses, particularly those involving fluorinated compounds.[1]
Conclusion
While a precise set of Hansen Solubility Parameters for this compound remains to be definitively published, a comprehensive understanding of its solubility profile can be constructed through the lens of solubility theory and available empirical data. The information presented in this guide—from the theoretical underpinnings of Hildebrand and Hansen parameters to the practical polymer compatibility data—provides a robust framework for scientists and researchers to evaluate and utilize this unique fluorinated solvent in their work. The continued development of predictive models and the potential for future experimental determination of its HSPs will further refine our understanding and expand the applications of this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. zeon.co.jp [zeon.co.jp]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hansen-solubility.com [hansen-solubility.com]
- 10. kinampark.com [kinampark.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Using COSMO-RS to Predict Hansen Solubility Parameters | Semantic Scholar [semanticscholar.org]
- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 14. HSPiP Datasets | Hansen Solubility Parameters [hansen-solubility.com]
The Fluorinated Cyclopentane Motif: A Journey from Curiosity to Cornerstone in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. Among the vast array of fluorinated scaffolds, the cyclopentane ring holds a unique position. Its inherent non-planarity and conformational flexibility, when combined with the profound electronic effects of fluorine, give rise to a class of compounds with finely tunable physicochemical and biological properties. This guide provides a comprehensive exploration of the discovery, history, synthesis, and application of fluorinated cyclopentanes. We will delve into the pioneering early work, trace the evolution of synthetic methodologies from harsh, non-selective approaches to elegant, stereocontrolled transformations, and examine the transformative impact of these compounds in drug discovery and beyond. Detailed experimental protocols for key synthetic transformations are provided, alongside an analysis of the conformational and electronic consequences of fluorinating the cyclopentane core. Finally, we address the current challenges and offer a perspective on the future directions of this vibrant and ever-evolving field of organofluorine chemistry.
A Historical Perspective: From Early Explorations to a Field of Its Own
The story of fluorinated cyclopentanes is intrinsically linked to the broader history of organofluorine chemistry, a field that began to blossom in the early 20th century. While the first organofluorine compound, fluoromethane, was synthesized in 1835, the unique and often extreme reactivity of fluorinating agents presented significant challenges to early chemists.[1]
The first significant foray into the fluorination of cyclic alkanes, including cyclopentane derivatives, was documented in a seminal 1945 paper by Albert L. Henne and Wilford J. Zimmerschied from The Ohio State University.[2] Working under the challenging conditions of World War II, their research laid the groundwork for much of what was to follow. Their methods were often harsh by modern standards, relying on reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (HF) to achieve halogen exchange reactions on polychlorinated cyclopentanes. Despite the limitations, they successfully synthesized a range of fluorinated cyclopentene and cyclopentane derivatives, providing the first glimpse into the chemistry of these intriguing molecules.
The post-war era saw a gradual but steady development of new fluorinating agents and methodologies. A significant milestone was the introduction of sulfur tetrafluoride (SF₄) and later, the more manageable diethylaminosulfur trifluoride (DAST) in the 1970s.[3] These reagents enabled the direct conversion of alcohols and carbonyl compounds to their fluorinated counterparts, a process known as deoxyfluorination, which will be discussed in detail in the synthesis section. This development was a paradigm shift, opening up more versatile and selective routes to fluorinated cyclopentanes.
The latter half of the 20th century and the dawn of the 21st have witnessed an explosion in the field of organofluorine chemistry, driven in large part by the increasing demand for fluorinated compounds in the pharmaceutical and agrochemical industries. This has led to the development of a sophisticated toolbox of fluorination techniques, including electrophilic and nucleophilic methods, as well as highly stereoselective approaches, allowing for the precise installation of fluorine atoms into complex molecular architectures.
The Art and Science of Synthesis: Crafting the Fluorinated Cyclopentane Core
The synthesis of fluorinated cyclopentanes has evolved from rudimentary halogen exchange reactions to a diverse array of highly selective and efficient methodologies. The choice of synthetic strategy is dictated by the desired degree and position of fluorination, as well as the stereochemical outcome.
Nucleophilic Fluorination: The Workhorse of C-F Bond Formation
Nucleophilic fluorination, involving the displacement of a leaving group by a fluoride ion, remains one of the most common and versatile methods for introducing fluorine.
The conversion of a hydroxyl group to a fluorine atom is a powerful transformation. Reagents like DAST and its more thermally stable analogue, Deoxo-Fluor®, have been extensively used for the deoxyfluorination of cyclopentanols.[4] The reaction typically proceeds with inversion of stereochemistry, providing a reliable method for accessing stereodefined fluorocyclopentanes.
Experimental Protocol: Deoxyfluorination of Cyclopentanol with DAST [4][5]
Objective: To synthesize monofluorocyclopentane from cyclopentanol using diethylaminosulfur trifluoride (DAST).
Materials:
-
Cyclopentanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for extraction and distillation.
Procedure:
-
A solution of cyclopentanol (1.0 eq) in anhydrous CH₂Cl₂ is prepared in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.
-
DAST (1.1 eq) is added dropwise to the stirred solution via a dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow and careful addition of saturated aqueous NaHCO₃ solution at 0 °C (ice bath). Caution: DAST reacts violently with water; quenching should be performed with extreme care behind a blast shield.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed by distillation at atmospheric pressure.
-
The crude product is purified by fractional distillation to afford fluorocyclopentane as a colorless liquid.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
The ring-opening of cyclopentene oxide with fluoride sources, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst or amine-HF reagents, provides a convenient route to trans-2-fluorocyclopentanol. The regioselectivity of the ring-opening can be influenced by the substrate and reaction conditions.
Electrophilic Fluorination: Taming the "Wildcat"
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F⁺"). The development of stable and selective N-F reagents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), has revolutionized this area.[6] These reagents allow for the fluorination of enolates, enol ethers, and other electron-rich species under relatively mild conditions.
Geminal Difluorination: A Gateway to Unique Properties
The introduction of a difluoromethylene (CF₂) group can have a profound impact on the properties of a molecule. A common method for the synthesis of 1,1-difluorocyclopentane is the deoxofluorination of cyclopentanone using reagents like DAST or sulfur tetrafluoride.[7]
Experimental Protocol: Synthesis of 1,1-Difluorocyclopentane from Cyclopentanone [7]
Objective: To synthesize 1,1-difluorocyclopentane from cyclopentanone via deoxofluorination.
Materials:
-
Cyclopentanone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous solvent (e.g., dichloromethane or neat)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pressure-equalizing dropping funnel, condenser, and other standard glassware.
Procedure:
-
Cyclopentanone (1.0 eq) is placed in a dry flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser under an inert atmosphere.
-
DAST (2.2 eq) is added dropwise to the stirred ketone at room temperature. The reaction is often exothermic, and gentle cooling may be necessary.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by GC or NMR).
-
The reaction mixture is cooled to 0 °C and cautiously poured onto a mixture of ice and saturated aqueous NaHCO₃ solution to quench the excess DAST.
-
The mixture is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is carefully removed by distillation, and the resulting crude product is purified by fractional distillation to yield 1,1-difluorocyclopentane.
Stereoselective Fluorination: The Quest for Chirality
The synthesis of enantiomerically pure fluorinated cyclopentanes is of paramount importance, particularly in drug discovery. Significant progress has been made in developing stereoselective fluorination reactions, including:
-
Enantioselective electrophilic fluorination: Chiral catalysts can be used in conjunction with electrophilic fluorinating agents to achieve the enantioselective fluorination of prochiral enolates.
-
Diastereoselective fluorination of chiral substrates: The fluorination of cyclopentane derivatives bearing a chiral auxiliary can proceed with high diastereoselectivity.
The Impact of Fluorine on the Cyclopentane Ring: A Game of Conformation and Electronics
The introduction of fluorine onto a cyclopentane ring dramatically alters its intrinsic properties. Understanding these changes is crucial for the rational design of molecules with desired characteristics.
Conformational Preferences: Puckering in the Presence of Fluorine
Cyclopentane itself is not planar but exists in a dynamic equilibrium between two main puckered conformations: the envelope and the half-chair .[8] The energy barrier between these conformations is very low, leading to a phenomenon known as pseudorotation.
The introduction of a fluorine atom, with its steric bulk and strong C-F bond dipole, influences this conformational landscape. In monofluorocyclopentane, the fluorine atom can occupy either an axial or an equatorial position in the puckered ring. Computational and experimental studies have shown a slight preference for the equatorial conformation to minimize steric interactions.[9]
In multiply fluorinated cyclopentanes, the conformational preferences are more complex and are governed by a delicate balance of steric and electronic effects, including the gauche effect between adjacent fluorine atoms.
Physicochemical Properties: A Fluorine-Tuned Landscape
The high electronegativity of fluorine profoundly impacts the electronic properties of the cyclopentane ring, leading to significant changes in acidity/basicity (pKa) and lipophilicity (logP).
| Property | Effect of Fluorination | Rationale |
| pKa | Decreases (for acidic protons on or near the ring) | The strong electron-withdrawing inductive effect of fluorine stabilizes the conjugate base, making the corresponding acid stronger. |
| logP | Generally increases | While the C-F bond is polar, the overall effect of replacing a C-H with a C-F bond is often an increase in lipophilicity, as fluorine is a poor hydrogen bond acceptor. However, the effect can be context-dependent. |
Table 1: General Effects of Fluorination on the Physicochemical Properties of Cyclopentane Derivatives.
Applications: From Life-Saving Drugs to Advanced Materials
The unique properties of fluorinated cyclopentanes have led to their application in a wide range of fields.
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
The fluorinated cyclopentane motif is found in several clinically important drugs and drug candidates. A prominent example is the class of carbocyclic nucleosides , where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring. Fluorination of this carbocyclic ring can enhance metabolic stability and antiviral activity. For instance, fluorinated carbocyclic nucleosides have shown promise as antiviral agents against HIV, hepatitis B, and herpes viruses.
Materials Science: Tuning Properties for Advanced Applications
The incorporation of fluorinated cyclopentyl groups into liquid crystals has been explored to modulate their mesomorphic properties. The rigid and polar nature of the fluorinated cyclopentane ring can influence the dielectric anisotropy and viscosity of liquid crystal materials, making them suitable for display applications.[10] Additionally, fluorinated cyclopentane moieties have been incorporated into polymers to enhance their thermal stability, chemical resistance, and surface properties.[11]
Agrochemicals: Enhancing Potency and Selectivity
While less common than in pharmaceuticals, the cyclopentyl group is a known scaffold in agrochemicals.[12][13] The introduction of fluorine can be a valuable strategy to fine-tune the biological activity, metabolic stability, and environmental fate of pesticides.
Challenges and Future Outlook: The Road Ahead
Despite the significant progress in the chemistry of fluorinated cyclopentanes, several challenges remain. The development of more efficient, scalable, and environmentally benign fluorination methods is an ongoing pursuit. The selective synthesis of polyfluorinated cyclopentanes with precise control over stereochemistry remains a formidable challenge.
Looking to the future, we can anticipate the development of novel catalytic methods for the late-stage fluorination of complex cyclopentane-containing molecules. The use of biocatalysis and flow chemistry for fluorination reactions is also a promising area of research. As our understanding of the intricate interplay between fluorine substitution and molecular properties deepens, we can expect the rational design of fluorinated cyclopentanes to play an increasingly important role in the discovery of new medicines, materials, and agrochemicals.
References
- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
Methodological & Application
The Emergence of 1,1,2,2,3,3,4-Heptafluorocyclopentane as a Green Solvent in Modern Organic Synthesis
Abstract
The imperative of green chemistry has catalyzed a paradigm shift in solvent selection for organic synthesis, moving away from volatile and hazardous traditional solvents towards safer, more sustainable alternatives. This application note details the properties and potential applications of 1,1,2,2,3,3,4-Heptafluorocyclopentane (HFCP) as a promising green solvent for researchers, scientists, and drug development professionals. We provide a comprehensive overview of its physicochemical properties, explore its advantages in the context of environmental stewardship, and present a generalized protocol for its implementation in organic synthesis, with a specific, illustrative example in amide bond formation. The causality behind experimental choices and best practices for its use and recycling are also discussed to ensure both scientific integrity and operational safety.
Introduction: The Green Imperative in Solvent Chemistry
Solvents are fundamental to chemical reactions, influencing reactivity, selectivity, and process efficiency. However, many conventional organic solvents are associated with significant environmental, health, and safety concerns. The development of "green" solvents—those that are non-toxic, non-flammable, derived from renewable resources, and easily recyclable—is a cornerstone of sustainable chemistry. This compound (HFCP), a cyclic hydrofluorocarbon (c-HFC), has emerged as a noteworthy candidate in this arena.[1] Initially recognized as a fourth-generation cleaning agent and a potential replacement for ozone-depleting substances, its unique combination of properties suggests a broader utility in the synthetic organic laboratory.[1][2]
This document serves as a technical guide for the adoption of HFCP in organic synthesis. It is designed to provide researchers with the foundational knowledge and practical considerations necessary to explore HFCP as a viable, green alternative to traditional solvents.
Physicochemical Properties of this compound
The utility of a solvent is dictated by its physical and chemical characteristics. HFCP possesses a unique profile that makes it an attractive option for various applications. Its high fluorine content imparts exceptional thermal stability and a low surface tension.[1][3] A summary of its key properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 15290-77-4 | [3][4] |
| Molecular Formula | C₅H₃F₇ | [3][4] |
| Molecular Weight | 196.07 g/mol | [3] |
| Boiling Point | 82.5 °C | [3] |
| Melting Point | 21 °C | [3] |
| Density | 1.580 g/cm³ | [3] |
| Flash Point | 21 °C | [3] |
| Vapor Pressure | 16.3 hPa at 20°C | [3] |
| Water Solubility | 717 mg/L at 20°C | [5] |
| Appearance | Colorless liquid | [6] |
Causality and Implications for Synthesis:
-
Moderate Boiling Point: The boiling point of 82.5 °C is advantageous for conducting reactions at elevated temperatures while facilitating easy removal under reduced pressure post-reaction. This provides a balance between reaction kinetics and ease of workup.
-
High Density: The high density of HFCP can simplify biphasic workups, as it will typically form the lower layer when mixed with aqueous solutions.
-
Low Water Solubility: This property is beneficial for reactions sensitive to water and simplifies the drying process of the solvent and reaction mixtures.
-
Thermal Stability: Its inherent stability allows for a wider operational temperature range, accommodating both sub-ambient and high-temperature reactions without solvent degradation.[3]
HFCP as a Green Solvent: Environmental and Safety Profile
The designation of HFCP as a "green" solvent is supported by several key attributes:
-
Low Toxicity: HFCP exhibits low toxicity, enhancing laboratory safety and reducing the risks associated with handling and exposure.[1][3]
-
Non-Flammable Nature: Its non-flammable characteristic significantly improves operational safety, particularly in large-scale operations.[3]
-
Environmental Impact: It has zero ozone depletion potential (ODP).[2] However, like other fluorinated compounds, it is classified as a per- and polyfluoroalkyl substance (PFAS) and may have a long atmospheric lifetime.[7] It is also noted as being harmful to aquatic life with long-lasting effects, necessitating responsible disposal and recycling practices.[7]
-
Recyclability: HFCP can be recovered from reaction mixtures, for instance, through reactive distillation, which enhances its economic and environmental viability.[2]
Application Note: Amide Bond Formation in this compound
While the literature on the use of HFCP as a solvent for a broad range of organic transformations is still emerging, its properties suggest its potential utility. The following section provides a generalized, illustrative protocol for a common and vital reaction: amide bond formation. This protocol is based on established principles of organic synthesis and the known properties of HFCP, serving as a starting point for researchers.
Rationale for Using HFCP in Amide Synthesis
Amide synthesis often involves the use of polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM). HFCP, being relatively non-polar, could offer advantages in specific scenarios, such as:
-
Solubility: For non-polar reactants or protecting groups, HFCP may provide better solubility than traditional polar solvents.
-
Simplified Workup: Its low water solubility and high density can facilitate straightforward aqueous extractions.
-
Thermal Control: The moderate boiling point allows for precise temperature control during the reaction.
Generalized Protocol for Amide Synthesis via Acyl Chloride
This protocol describes the coupling of a carboxylic acid (after conversion to its acyl chloride) with an amine in HFCP.
Diagram of the Experimental Workflow:
References
- 1. This compound | 15290-77-4 | Benchchem [benchchem.com]
- 2. Process Study and Simulation for the Recovery of 1,1,2,2,3,3,4−heptafluorocyclopentane by Reactive Distillation | MDPI [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. Application of Biobased Solvents in Asymmetric Catalysis [mdpi.com]
- 6. omicsonline.org [omicsonline.org]
- 7. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploring the Frontier of Proteomics: Potential Applications of 1,1,2,2,3,3,4-Heptafluorocyclopentane in Advanced Protein Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
The relentless pursuit of deeper proteome coverage and more accurate protein quantification necessitates continuous innovation in the methodologies and reagents used in proteomics research. While traditional solvents and reagents have formed the bedrock of current workflows, the exploration of novel chemical entities offers the potential for significant advancements. This application note introduces 1,1,2,2,3,3,4-Heptafluorocyclopentane, a fluorinated cyclic alkane, and explores its theoretical and potential applications in key areas of proteomics. Based on its unique physicochemical properties, including high density, low surface tension, and thermal stability, we propose its utility in specialized protein extraction protocols and as a novel mobile phase component in liquid chromatography-mass spectrometry (LC-MS). This document provides a scientific rationale for these potential applications, detailed hypothetical protocols for initial investigation, and a discussion of the anticipated benefits and challenges.
Introduction to this compound
This compound (C₅H₃F₇) is a fluorinated hydrocarbon with a unique combination of physical and chemical properties.[1][2][3] It is a non-flammable liquid with high thermal stability and low surface tension.[1] Traditionally, its applications have been in areas such as refrigeration, specialized lubricants, and as a solvent in chemical synthesis.[1] However, the growing interest in fluorinated compounds within the life sciences, particularly in structural proteomics and for enhancing protein stability, suggests that this compound may hold untapped potential for proteomics research.[4][5][6]
Table 1: Physicochemical Properties of this compound and Common Proteomics Solvents
| Property | This compound | Acetonitrile | Water |
| Molecular Formula | C₅H₃F₇ | C₂H₃N | H₂O |
| Molecular Weight ( g/mol ) | 196.07 | 41.05 | 18.02 |
| Boiling Point (°C) | 82.5 | 81.6 | 100 |
| Density (g/mL) | 1.580 | 0.786 | 1.000 |
| Flash Point (°C) | 21 | 2 | N/A |
| Primary Use in Proteomics | Hypothetical | LC-MS Mobile Phase | Buffer, Mobile Phase |
Data compiled from various sources.[3][7][8]
Hypothetical Application I: Selective Protein Extraction and Precipitation
Scientific Rationale: The unique solubility characteristics of fluorinated solvents may offer advantages in protein extraction, particularly for challenging protein classes like membrane proteins or for fractionating complex protein mixtures. Organic solvent precipitation is a common technique to enrich for low molecular weight proteins by selectively precipitating high molecular weight proteins.[9] The distinct properties of this compound could enable novel fractionation strategies.
Protocol 2.1: Biphasic Extraction for Hydrophobic Protein Enrichment (Hypothetical)
This protocol describes a hypothetical approach for enriching hydrophobic proteins from a complex biological lysate.
Materials:
-
Lysis Buffer (e.g., RIPA buffer, or a detergent-free buffer for native extractions)
-
This compound (high purity)
-
Ammonium Sulfate
-
Protein Quantitation Assay (e.g., BCA assay)
-
SDS-PAGE reagents
-
Mass spectrometer and LC system
Procedure:
-
Cell Lysis: Lyse cells or tissues using a suitable lysis buffer and mechanical disruption (e.g., sonication).
-
Clarification: Centrifuge the lysate to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the clarified lysate.
-
Ammonium Sulfate Precipitation: Add ammonium sulfate to the lysate to a final concentration of 50%. This step aids in the phase separation and precipitation of many common proteins.[10]
-
Biphasic Separation: Add an equal volume of this compound to the lysate. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 15,000 x g for 15 minutes. Three phases should be visible: a lower aqueous phase, a precipitated protein interface, and an upper organic phase.
-
Fraction Collection: Carefully collect all three fractions separately.
-
Protein Recovery:
-
Aqueous Phase: Desalt the aqueous phase using dialysis or a desalting column.
-
Precipitate: Resuspend the precipitated protein in a suitable buffer (e.g., containing urea or SDS for denaturation).
-
Organic Phase: Evaporate the this compound under a stream of nitrogen. Resuspend the protein pellet in a strong solubilization buffer.
-
-
Analysis: Analyze aliquots from all three fractions by SDS-PAGE and subsequent mass spectrometry to identify the protein distribution and assess the enrichment of specific protein classes.
Expected Outcome: It is hypothesized that highly hydrophobic proteins, such as transmembrane proteins, may preferentially partition into the this compound phase, leading to their enrichment and separation from the bulk of cytosolic proteins.
Hypothetical Application II: Alternative Mobile Phase in Reversed-Phase LC-MS
Scientific Rationale: Acetonitrile is the most common organic solvent in reversed-phase liquid chromatography (RPLC) for proteomics due to its low viscosity and UV transparency.[7][11] However, the use of alternative solvents can sometimes provide different chromatographic selectivity, leading to the identification of a different subset of peptides and increasing overall proteome coverage.[12] The fluorinated nature of this compound could introduce unique interactions with the stationary phase and peptides, potentially altering elution profiles.
Protocol 3.1: Evaluating this compound in Peptide Separations (Hypothetical)
This protocol outlines a method to test the suitability of this compound as a mobile phase component for peptide separations.
Materials:
-
Tryptic digest of a standard protein (e.g., BSA) or a complex cell lysate
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B (Control): 0.1% Formic Acid in Acetonitrile
-
Mobile Phase B (Test): 0.1% Formic Acid in a mixture of Acetonitrile and this compound (e.g., 80:20 v/v). Note: The miscibility and optimal concentration would need to be empirically determined.
-
C18 RPLC column
-
NanoLC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a standard tryptic digest at a known concentration.
-
LC-MS/MS Analysis (Control):
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the peptide sample.
-
Elute peptides using a gradient of Mobile Phase B (Control).
-
Acquire data on the mass spectrometer.
-
-
LC-MS/MS Analysis (Test):
-
Thoroughly flush the LC system with an appropriate intermediate solvent (e.g., isopropanol) before introducing the test mobile phase.
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the peptide sample.
-
Elute peptides using a gradient of Mobile Phase B (Test).
-
Acquire data on the mass spectrometer.
-
-
Data Analysis:
-
Compare the chromatograms for peak shape, resolution, and retention time shifts.
-
Analyze the MS/MS data to compare the number and identity of peptides and proteins identified in both runs.
-
Monitor system backpressure, as the viscosity of the test mobile phase may be higher.
-
Anticipated Challenges and Considerations:
-
Miscibility: The miscibility of this compound with water and acetonitrile needs to be confirmed. Additives may be required.
-
Viscosity: The viscosity of the mobile phase may increase, leading to higher backpressures. This might necessitate adjustments to flow rates or the use of columns designed for higher pressures.
-
MS Ionization: The efficiency of electrospray ionization in the presence of a fluorinated solvent needs to be evaluated. It may suppress or enhance the signal for different peptide classes.
Visualization of Proposed Workflows
Diagram 1: Biphasic Protein Extraction Workflow
Caption: Hypothetical workflow for biphasic protein extraction.
Diagram 2: Comparative LC-MS Workflow
Caption: Workflow for comparing LC-MS performance.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[13] It is harmful to aquatic life with long-lasting effects, so release into the environment should be avoided.[13] Always consult the Safety Data Sheet (SDS) before use.
Conclusion and Future Outlook
While there are no established applications of this compound in proteomics research to date, its unique properties warrant investigation. The hypothetical protocols presented here provide a starting point for researchers interested in exploring novel reagents to address specific challenges in protein extraction and separation. The use of fluorinated solvents is an emerging area in protein science, and systematic evaluation of compounds like this compound may lead to the development of new and powerful tools for the proteomics community. Further empirical studies are required to validate these theoretical applications and to fully understand the potential benefits and limitations of this solvent in a proteomics context.
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound CAS#: 15290-77-4 [amp.chemicalbook.com]
- 4. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 8. chemwhat.com [chemwhat.com]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes & Protocols: Evaluating 1,1,2,2,3,3,4-Heptafluorocyclopentane for High-Temperature Heat Transfer Applications
Abstract: The global transition away from high Global Warming Potential (GWP) hydrofluorocarbons (HFCs) has catalyzed research into new, environmentally benign working fluids. 1,1,2,2,3,3,4-Heptafluorocyclopentane (CAS: 15290-77-4), a cyclic HFC also known by the trade name Zeorora-H, has emerged as a promising candidate.[1] With a zero Ozone Depletion Potential (ODP) and a very low GWP, it presents a sustainable alternative for specialized thermal management applications.[2] However, its high boiling point distinguishes it from conventional refrigerants, positioning it uniquely for high-temperature heat pumps (HTHPs) and Organic Rankine Cycles (ORCs) for waste heat recovery. This guide provides a comprehensive overview of its properties and detailed protocols for its evaluation, designed for researchers and engineers in advanced materials and thermal systems development.
Foundational Properties: Physicochemical, Environmental, and Safety Profile
A thorough understanding of a working fluid's fundamental properties is the bedrock of system design and performance prediction. This compound possesses a unique combination of thermal stability, low environmental impact, and specific safety characteristics that define its application scope.[3][4]
Physicochemical Characteristics
The compound's high molecular weight and boiling point are the primary indicators of its suitability for high-temperature applications, as they allow for operation at moderate pressures even when delivering high-temperature heat.
| Property | Value | Source(s) |
| CAS Number | 15290-77-4 | [1][3][5] |
| Molecular Formula | C₅H₃F₇ | [3][5] |
| Molecular Weight | 196.07 g/mol | [3][5] |
| Boiling Point (at 1 atm) | 82.5 - 83 °C | [3][6] |
| Melting Point | 21 °C | [3][6][7] |
| Liquid Density (25°C) | 1.58 g/cm³ | [2][6] |
| Latent Heat of Vaporization | 144 kJ/kg (at boiling point) | [2] |
| Appearance | Colorless liquid or white solid | [1][3] |
Environmental & Safety Profile
The environmental and safety profile of this compound is its most compelling feature, offering a significant improvement over legacy HFCs.
| Property | Value | Rationale & Significance | Source(s) |
| Ozone Depletion Potential (ODP) | 0 | As a hydrofluorocarbon, it contains no chlorine or bromine atoms, posing no threat to the stratospheric ozone layer. | [2] |
| Global Warming Potential (GWP₁₀₀) | 175 | This very low GWP value ensures compliance with international regulations (e.g., the Kigali Amendment) phasing down high-GWP HFCs. | [2] |
| Atmospheric Lifetime | ~2.8 years | A relatively short atmospheric lifetime contributes to its low GWP. | [2] |
| Flammability | Non-flammable | Manufacturer safety data confirms no flash point, which is a critical safety advantage for use in high-temperature industrial equipment where ignition sources may be present. | [2][3][4][8] |
| Primary Health Hazard | Harmful to aquatic life with long-lasting effects (H412). | While exhibiting low acute toxicity, proper handling and disposal are required to prevent environmental release. | [9] |
A Note on Flammability Data: While some chemical databases list a flash point of 21°C, this is contradicted by multiple application-focused technical and safety data sheets from manufacturers and suppliers, which classify the substance as non-flammable and having no flash point.[2][3][7][8] For engineering and safety design, the manufacturer's classification of "non-flammable" should be prioritized as it reflects the properties of the purified substance intended for these applications.
Rationale for High-Temperature Applications
Conventional refrigerants are designed with low boiling points to absorb heat at low temperatures (e.g., below 0°C). Conversely, fluids for HTHPs and ORCs must be capable of operating at high condensing temperatures without generating excessive pressures. The 82.5°C boiling point of this compound makes it an ideal candidate for these systems, which are critical for decarbonizing industrial processes by upgrading waste heat.[10][11]
| Working Fluid | Boiling Point (°C) | Critical Temp. (°C) | Application Class |
| R-718 (Water) | 100.0 | 374.0 | Very High-Temp Heat Pump |
| This compound | 82.5 | N/A* | High-Temp Heat Pump / ORC |
| R-245fa | 15.3 | 154.0 | Med/High-Temp Heat Pump / ORC |
| R-1234ze(Z) | 9.9 | 150.1 | Med-Temp Heat Pump / ORC |
| R-134a | -26.3 | 101.1 | Standard Refrigeration / AC |
Experimental Protocols for Performance Validation
The following protocols provide a systematic framework for evaluating this compound as a working fluid. These procedures are designed to be self-validating by requiring baseline measurements, steady-state conditions, and clear metrics for interpretation.
Protocol 3.1: Material Compatibility Assessment
Causality: Before introducing any new fluid into a mechanical system, its compatibility with common materials of construction must be verified. Incompatibility can lead to the degradation of seals (e.g., elastomers, gaskets) and plastics, causing leaks, system failure, and safety hazards. This protocol uses a static immersion method to screen for such effects.
Methodology:
-
Sample Preparation:
-
Procure standardized coupons of common sealing materials (e.g., NBR, EPDM, FKM/Viton®, Silicone) and plastics (e.g., PTFE, PEEK, Nylon).
-
Measure and record the initial mass (±0.1 mg), volume (via fluid displacement), and Shore durometer hardness of each coupon.
-
-
Immersion:
-
Place coupons of each material into separate, labeled pressure-rated glass vessels.
-
Add a sufficient volume of this compound to fully submerge the coupons.
-
Seal the vessels and place them in an oven set to a relevant high operating temperature (e.g., 100°C or 120°C).
-
-
Exposure & Analysis:
-
Maintain the temperature for a set duration (e.g., 100, 500, and 1000 hours).
-
At each interval, cool the vessels, retrieve the samples, and allow them to dry completely.
-
Re-measure and record the mass, volume, and hardness.
-
-
Interpretation:
-
Mass Change: A change of <2% is typically acceptable.
-
Volume Swell: A change of <5% is often considered acceptable.
-
Hardness Change: A change of <10 points (Shore A/D) is desirable.
-
Visually inspect for cracking, embrittlement, or dissolution. Any significant degradation indicates incompatibility.
-
Protocol 3.2: Performance Evaluation in a Vapor Compression Test Rig
Causality: This protocol quantifies the thermodynamic performance of the fluid in a representative system. By measuring temperature, pressure, power input, and heat transfer, we can calculate the Coefficient of Performance (COP) and heating capacity, which are the primary metrics of efficiency and effectiveness for a heat pump.[12][13][14]
Apparatus:
-
A fully instrumented vapor compression loop as diagrammed above, constructed from stainless steel.
-
Oil-free compressor suitable for the expected pressure ratios.
-
Calibrated pressure transducers and Type-T thermocouples at all state points.
-
A Coriolis mass flow meter.
-
A precision power meter for compressor power input.
-
Controlled water loops for heat source (evaporator) and heat sink (condenser).
Methodology:
-
System Preparation:
-
Perform a pressure leak test on the system using dry nitrogen.
-
Evacuate the system to a deep vacuum (< 1 torr) to remove moisture and non-condensable gases, which would artificially increase discharge pressure and reduce performance.
-
-
Charging:
-
Charge the system with this compound to the manufacturer-specified level or an empirically determined optimal charge.
-
-
Operation & Data Acquisition:
-
Set the heat source and heat sink water loops to the desired test conditions (e.g., Evaporating Temp: 70°C, Condensing Temp: 110°C).
-
Start the compressor and allow the system to operate until it reaches a steady state (defined as < ±0.5°C and < ±1% pressure variation over 15 minutes).
-
Record all temperatures, pressures, mass flow rate (ṁ), and compressor power consumption (W_comp) for a minimum of 30 minutes.
-
-
Data Analysis & Calculations:
-
Determine the enthalpy at each state point (h₁, h₂, etc.) using pressure and temperature data and a thermodynamic property database (e.g., REFPROP, if available, or calculated values).
-
Heating Capacity (Q_h): Q_h = ṁ * (h_discharge - h_cond_outlet)
-
Coefficient of Performance (COP_h): COP_h = Q_h / W_comp
-
Repeat the procedure across a range of operating conditions to map the fluid's performance envelope.
-
Data Interpretation & Application-Specific Insights
The successful execution of the protocols will yield the critical data needed to design and optimize a full-scale system.
-
Performance Benchmarking: The measured COP and heating capacity should be compared against models and data for other candidate fluids (e.g., R-245fa) under the same operating conditions. This provides a direct, evidence-based assessment of its viability.
-
Lubricant Selection: A critical step not covered by the primary protocols is lubricant selection. As an HFC, this compound is likely to be compatible with polyolester (POE) oils. However, miscibility and stability tests across the full range of operating temperatures are essential to ensure proper compressor lubrication and oil return.
Conclusion
This compound stands out as a specialty working fluid with significant potential. Its non-flammable nature, coupled with a very low GWP, makes it an attractive, sustainable option for high-temperature heat pump and Organic Rankine Cycle applications. Its high boiling point is not a limitation but rather the defining characteristic that enables its use in the decarbonization of industrial heat. The protocols outlined in this guide provide a robust, scientifically grounded methodology for researchers and engineers to validate its material compatibility and quantify its performance, paving the way for its implementation in next-generation thermal management systems.
References
- 1. CAS 15290-77-4: this compound [cymitquimica.com]
- 2. zeon.co.jp [zeon.co.jp]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 15290-77-4 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 15290-77-4 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. elib.dlr.de [elib.dlr.de]
- 11. heatpumpingtechnologies.org [heatpumpingtechnologies.org]
- 12. osti.gov [osti.gov]
- 13. Performance Analysis of a Heat Pump Using Different Refrigerants to Supply Heat to Industrial Processes | Chemical Engineering Transactions [cetjournal.it]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,1,2,2,3,3,4-Heptafluorocyclopentane in Aerospace Hydraulic Fluids
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Advanced Hydraulic Fluids in Aerospace
The aerospace industry operates at the extremes of performance, where materials and fluids are subjected to demanding conditions of temperature, pressure, and mechanical stress. Hydraulic systems, the lifeblood of flight control and actuation, require fluids that not only transmit power efficiently but also exhibit exceptional thermal stability, fire resistance, and material compatibility. Traditional hydrocarbon-based hydraulic fluids, while effective, present flammability risks and may fall short in the increasingly stringent performance envelopes of modern aircraft.
This document provides detailed application notes and protocols for the evaluation of 1,1,2,2,3,3,4-heptafluorocyclopentane (HFCp) as a candidate for or component in advanced aerospace hydraulic fluids. HFCp, a partially fluorinated cyclic hydrocarbon, offers a compelling profile of properties including non-flammability, high density, and inherent thermal stability, making it a subject of significant interest for next-generation aerospace applications.[1]
These notes are designed to guide researchers and engineers in the systematic evaluation of HFCp, focusing on the key performance parameters critical for aerospace hydraulic systems. The protocols provided are based on established industry standards from SAE and ASTM International, ensuring that the data generated is both reliable and relevant for aerospace qualification.
Physicochemical Properties of this compound
| Property | This compound | Perfluorocyclopentane (Analogue) | Test Method/Source |
| Molecular Formula | C₅H₃F₇ | C₅F₁₀ | - |
| Molecular Weight | 196.07 g/mol | 250.04 g/mol | - |
| Boiling Point | 82.5 °C | 22.5 °C | PubChem[2], CAS Common Chemistry[3] |
| Melting Point | 21 °C | 10.4 °C | PubChem[2], CAS Common Chemistry[3] |
| Density | 1.580 g/cm³ at 20°C | 1.645 g/cm³ at 20°C | PubChem[2], CAS Common Chemistry[3] |
| Vapor Pressure | 16.3 hPa at 20°C | - | PubChem[2] |
| Flash Point | Not Flammable | Not Flammable | - |
Core Performance Evaluation Protocols for Aerospace Hydraulic Fluids
The following sections detail the critical experimental protocols for evaluating the suitability of this compound as an aerospace hydraulic fluid, aligned with the stringent requirements of SAE AS1241 for fire-resistant hydraulic fluids.[4][5][6]
Viscosity-Temperature Characteristics
Rationale: The viscosity of a hydraulic fluid is its most critical physical property, directly influencing system efficiency, leakage rates, and low-temperature performance. An ideal fluid exhibits a relatively stable viscosity across a wide operating temperature range, a property quantified by the Viscosity Index (VI).
Protocol: Kinematic Viscosity (ASTM D445)
-
Objective: To determine the kinematic viscosity of the fluid at various temperatures.
-
Apparatus: Calibrated glass capillary viscometers (e.g., Cannon-Fenske or Ubbelohde), constant temperature bath.
-
Procedure:
-
Equilibrate the constant temperature bath to the desired test temperature (e.g., -54°C, 40°C, and 100°C as specified in aerospace standards).
-
Charge the viscometer with a precise volume of the test fluid.
-
Allow the viscometer to equilibrate in the bath for at least 30 minutes.
-
Using suction, draw the fluid up through the timing bulb of the viscometer.
-
Measure the time required for the fluid to flow between the two etched marks.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Calculate the kinematic viscosity (in centistokes, cSt) by multiplying the average flow time by the viscometer calibration constant.
-
-
Data Analysis: Plot the kinematic viscosity as a function of temperature. Calculate the Viscosity Index using ASTM D2270.
Expected Performance: While specific data for this compound is not available, related perfluorinated fluids are known for their excellent viscosity-temperature characteristics. For comparison, NIST provides viscosity data for perfluorocyclopentane over a range of temperatures.[1] Researchers should aim for a high Viscosity Index, indicating less change in viscosity with temperature.
Diagram: Viscosity Measurement Workflow
Caption: Workflow for determining kinematic viscosity according to ASTM D445.
Lubricity and Wear Prevention
Rationale: Hydraulic fluids must provide adequate lubrication to protect moving components such as pumps, valves, and actuators from wear. The anti-wear properties of a fluid are critical for system longevity and reliability.
Protocol: Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)
-
Objective: To evaluate the preliminary anti-wear properties of the fluid in sliding contact.[7][8][9]
-
Apparatus: Four-Ball Wear Test Machine, microscope for wear scar measurement.
-
Procedure:
-
Three 12.7 mm steel balls are clamped together and immersed in the test fluid.
-
A fourth steel ball is pressed into the cavity of the three stationary balls with a specified load (e.g., 40 kgf).
-
The test fluid is heated to a specified temperature (e.g., 75°C).
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).
-
After the test, the three stationary balls are cleaned, and the diameter of the wear scars is measured under a microscope.
-
-
Data Analysis: The average wear scar diameter is reported. A smaller wear scar indicates better anti-wear properties.[10]
Expected Performance: Fluorinated fluids can exhibit a range of lubricity characteristics. While some fully fluorinated compounds have poor boundary lubrication properties, the presence of hydrogen in HFCp may improve its performance. Studies on multiply alkylated cyclopentanes have shown good lubricity.[11] Test results for HFCp should be compared against established aerospace hydraulic fluids. A smaller wear scar diameter is desirable.[12]
Diagram: Four-Ball Wear Test Principle
Caption: Schematic of the Four-Ball Wear Test configuration.
Hydrolytic Stability
Rationale: Aerospace hydraulic systems can be exposed to moisture. The fluid's ability to resist degradation in the presence of water is crucial to prevent the formation of corrosive acids and sludge.
Protocol: Hydrolytic Stability (ASTM D2619 - Beverage Bottle Method)
-
Objective: To determine the stability of the hydraulic fluid in the presence of water.[10][13]
-
Apparatus: Glass beverage bottles, copper test strips, oven with a rotator.
-
Procedure:
-
A mixture of the test fluid (75 mL) and water (25 mL) is placed in a beverage bottle along with a polished copper strip.[10]
-
The bottle is capped and placed in an oven at 93°C.
-
The bottle is rotated end-over-end at 5 rpm for 48 hours.
-
After the test, the bottle is cooled, and the contents are analyzed.
-
-
Data Analysis:
-
Measure the acidity of the fluid and water layers.
-
Determine the weight loss of the copper strip.
-
Visually inspect the copper strip for corrosion and tarnishing.
-
Measure the amount of insoluble sediment.
-
Expected Performance: Fluorinated compounds generally exhibit good hydrolytic stability due to the strength of the carbon-fluorine bond.[14] However, the presence of hydrogen atoms in HFCp and potential impurities could influence its stability. The fluid should show minimal change in acidity, low copper corrosion, and negligible sediment formation.
Material Compatibility
Rationale: The hydraulic fluid must be compatible with the various materials used in the hydraulic system, including metals and elastomeric seals. Incompatibility can lead to corrosion, seal swelling or degradation, and ultimately, system failure.
Protocol: Elastomer Compatibility (Modified ASTM D471)
-
Objective: To determine the effect of the fluid on standard aerospace elastomers.
-
Apparatus: Test tubes, constant temperature bath, standard elastomer O-rings (e.g., Nitrile, Fluorocarbon - FKM).
-
Procedure:
-
Measure the initial mass, volume, and hardness (Durometer) of the elastomer samples.
-
Immerse the samples in the test fluid in sealed test tubes.
-
Place the test tubes in a constant temperature bath at a specified temperature (e.g., 100°C) for a set duration (e.g., 168 hours).
-
After exposure, remove the samples, clean them, and re-measure their mass, volume, and hardness.
-
-
Data Analysis: Calculate the percentage change in mass, volume (swell), and the change in hardness.
Expected Performance: Perfluorinated fluids are generally compatible with a wide range of elastomers.[15][16] The compatibility of HFCp should be verified, with minimal swelling or degradation of the seals being the desired outcome.
Protocol: Metal Corrosion
-
Objective: To evaluate the corrosive effects of the fluid on common aerospace metals.
-
Apparatus: Test tubes, constant temperature bath, polished metal coupons (e.g., aluminum alloy, steel, copper).
-
Procedure:
-
Clean and weigh the metal coupons.
-
Immerse the coupons in the test fluid in sealed test tubes.
-
Place the test tubes in a constant temperature bath at an elevated temperature for an extended period.
-
After exposure, remove the coupons, clean them, and re-weigh them.
-
-
Data Analysis: Calculate the weight change of the metal coupons and visually inspect for any signs of corrosion or pitting.
Expected Performance: The non-polar and inert nature of many fluorinated liquids suggests low corrosivity.[7] The fluid should not cause significant weight change or visible corrosion on the metal coupons.
Safety, Handling, and Environmental Considerations
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[5]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, flush with plenty of water.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Environmental Regulations:
This compound is a hydrofluorocarbon (HFC). The production and use of HFCs are subject to regulations in many jurisdictions due to their global warming potential. Researchers and developers should be aware of and comply with relevant national and international regulations, such as the American Innovation and Manufacturing (AIM) Act in the United States, which mandates a phasedown of HFCs.[17] The GHS classification for this compound includes H412: Harmful to aquatic life with long lasting effects.[1][18]
Conclusion
This compound presents a promising avenue for the development of advanced, fire-resistant aerospace hydraulic fluids. Its inherent thermal stability and non-flammable nature address key challenges in modern aerospace design. However, a comprehensive and rigorous testing program, following established industry standards as outlined in these application notes, is essential to fully characterize its performance and ensure its suitability for the demanding environment of aerospace applications. The protocols provided herein offer a robust framework for such an evaluation, enabling the generation of critical data on viscosity, lubricity, stability, and material compatibility.
References
- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. sae.org [sae.org]
- 5. sae.org [sae.org]
- 6. sae.org [sae.org]
- 7. sanfush.com [sanfush.com]
- 8. xray.greyb.com [xray.greyb.com]
- 9. HyJet™ IV-A Plus [mobil.com]
- 10. Tribological Testing: SRV, 4 Ball Methods and Profilometer [nyelubricants.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ecosealthailand.com [ecosealthailand.com]
- 16. Elastomer Fluid & Rubber Chemical Compatibility | Hallite [hallite.com]
- 17. 1,3,3,4,4,5,5-Heptafluorocyclopentene | C5HF7 | CID 11769384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
Application Notes and Protocols for 1,1,2,2,3,3,4-Heptafluorocyclopentane in Electronics Cleaning
Abstract
This document provides a comprehensive guide for the application of 1,1,2,2,3,3,4-Heptafluorocyclopentane as a precision cleaning agent for sensitive electronics. It is intended for researchers, scientists, and professionals in fields where high levels of cleanliness are critical for device performance and reliability. These protocols are designed to be self-validating, with an emphasis on the scientific principles behind each step to ensure both efficacy and safety.
Part 1: Foundational Principles of this compound as a Cleaning Agent
1.1: Core Physicochemical Properties
A nuanced understanding of the physicochemical properties of this compound is essential for its effective and safe application in electronics cleaning. These properties dictate its cleaning performance, material compatibility, and environmental impact.
| Property | Value | Significance in Electronics Cleaning Applications |
| Chemical Formula | C5H3F7 | The high degree of fluorination imparts non-flammability and chemical stability, which are critical for a safe working environment. |
| Boiling Point | ~49 °C | A low boiling point facilitates rapid, residue-free drying at room temperature, preventing damage to heat-sensitive components. |
| Vapor Pressure | 40.4 kPa (at 20°C) | High vapor pressure contributes to its fast evaporation rate. |
| Density | 1.4 g/cm³ (at 20°C) | A higher density than many soils and water allows it to displace contaminants effectively. |
| Surface Tension | 14.2 mN/m (at 25°C) | Extremely low surface tension enables the solvent to penetrate tight-tolerance spaces, such as under low-standoff components on printed circuit boards (PCBs). |
| Viscosity | 0.43 mPa·s (at 25°C) | Low viscosity ensures excellent wetting and flow characteristics for thorough cleaning. |
| Ozone Depletion Potential (ODP) | 0 | As a hydrofluoroolefin (HFO), it does not damage the ozone layer. |
| Global Warming Potential (GWP) | <10 | Possesses a very low GWP, making it an environmentally responsible choice compared to older fluorinated solvents. |
1.2: Mechanism of Cleaning Action
The efficacy of this compound as a cleaning agent is rooted in its ability to dissolve a range of contaminants without damaging the substrate. Its primary mechanisms include:
-
Solubilization: It is an effective solvent for light oils, greases, and fluxes commonly found in electronics manufacturing.
-
Particulate Entrainment: Its low viscosity and density allow it to lift and carry away particulate matter from surfaces.
-
Displacement Drying: Due to its immiscibility with water and higher density, it can effectively displace moisture from components, a critical step in preventing corrosion.
1.3: Material Compatibility
Extensive testing has demonstrated the broad material compatibility of this compound, a crucial factor when cleaning multi-material electronic assemblies.
-
Metals: No significant impact on common metals such as aluminum, copper, steel, and titanium.
-
Plastics: Compatible with a wide array of plastics including ABS, HDPE, LDPE, and PEEK.
-
Elastomers: Generally shows good compatibility, but it is always recommended to test specific elastomers for swelling or degradation, especially under prolonged exposure.
Part 2: Detailed Cleaning Protocols
The following protocols are designed for common electronics cleaning scenarios. The choice of method depends on the nature of the contamination, the geometry of the components, and the available equipment.
2.1: Vapor Degreasing for High-Throughput Cleaning
Vapor degreasing is a highly efficient and effective method for achieving stringent cleanliness specifications. It is particularly advantageous for complex assemblies with tight geometries.
Caption: Workflow of the vapor degreasing process.
-
System Preparation: Ensure the vapor degreaser is clean and functioning correctly. Charge the boil sump with this compound.
-
Vapor Generation: Activate the sump heaters to bring the solvent to its boiling point, creating a stable vapor zone.
-
Component Loading: Place the electronic assemblies in a suitable basket.
-
Cleaning Cycle:
-
Slowly lower the basket into the vapor zone. The cooler components will cause the pure solvent vapor to condense on their surfaces, dissolving oils, greases, and other contaminants.
-
This "rinsing" action continues until the temperature of the parts equilibrates with the vapor temperature.
-
-
Drying: Slowly withdraw the basket from the vapor zone, allowing the parts to flash dry as the solvent evaporates. This rapid, residue-free drying is a key advantage of this method.
2.2: Immersion and Ultrasonic Cleaning
For tougher, more tenacious contaminants, direct immersion, often coupled with ultrasonic agitation, provides a more aggressive cleaning action.
Caption: Workflow for ultrasonic immersion cleaning.
-
Bath Preparation: Fill an ultrasonic tank with this compound. Ensure the liquid level is sufficient to fully submerge the components.
-
Component Immersion: Place the electronics into the bath.
-
Ultrasonic Agitation: Activate the ultrasonic transducers. The cavitation effect will create micro-scrubbing bubbles that dislodge particulate and enhance solvent action. The duration will depend on the level of contamination.
-
Rinsing (Optional but Recommended): For critical applications, a second rinse in a clean bath of solvent is recommended to remove any remaining residues.
-
Drying: Remove the components and allow them to air dry in a well-ventilated area.
2.3: Manual Wipe Cleaning for Spot Applications
For localized cleaning or in situations where automated equipment is not available, manual wiping is a viable option.
-
Preparation: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvent Application: Moisten a lint-free wipe with this compound. Avoid oversaturation to prevent excessive solvent running into unintended areas.
-
Wiping Technique: Gently wipe the contaminated area. For stubborn residues, a soft, solvent-compatible brush can be used.
-
Evaporation: Allow the solvent to fully evaporate from the surface.
Part 3: Safety, Handling, and Environmental Stewardship
3.1: Operator Safety
-
Ventilation: Ensure adequate ventilation to maintain vapor concentrations below established occupational exposure limits.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves and safety glasses.
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources. Keep containers tightly sealed.
3.2: Waste Management and Disposal
-
Used solvent and contaminated materials should be collected and disposed of in accordance with local, state, and federal regulations.
-
Consult the Safety Data Sheet (SDS) for detailed disposal information.
Part 4: Quality Assurance and Process Validation
To ensure consistent and reliable cleaning performance, a robust quality control process is essential.
| Validation Method | Description | Application |
| Visual Inspection | Microscopic examination (10x to 50x magnification) for any visible residues, particulates, or flux residues. | A fundamental first-pass inspection for all cleaned components. |
| Ionic Contamination Testing (ROSE) | Measures the level of ionic residues, which can lead to electrochemical migration and premature failure of electronic assemblies. | A critical test for ensuring the long-term reliability of PCBs. |
| Surface Insulation Resistance (SIR) | Assesses the electrical resistance between conductors on a PCB, which can be compromised by residual contaminants. | A key performance indicator for high-reliability electronics. |
Application Notes and Protocols for 1,1,2,2,3,3,4-Heptafluorocyclopentane in Spectroscopic Analysis
Introduction: A Modern Solvent for High-Precision Spectroscopy
In the landscape of analytical chemistry, the choice of solvent is a critical parameter that can dictate the quality, accuracy, and interpretability of spectroscopic data. 1,1,2,2,3,3,4-Heptafluorocyclopentane (HFC-245fa) has emerged as a solvent of significant interest, offering a unique combination of desirable physical and chemical properties.[1] Initially recognized for its applications as a green cleaning agent and refrigerant, its utility in high-precision spectroscopic analysis is now being increasingly appreciated by researchers in pharmaceuticals, materials science, and drug development.[1][2]
This technical guide provides an in-depth exploration of this compound as a solvent for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the scientific rationale for its use, present detailed experimental protocols, and offer insights gleaned from practical application.
The highly fluorinated nature of this cyclic hydrofluorocarbon imparts exceptional chemical stability, low surface tension, and a distinct spectroscopic signature that can be highly advantageous.[1][3] Furthermore, its classification as an environmentally acceptable alternative to ozone-depleting substances aligns with the principles of sustainable chemistry, a growing priority in modern research and development.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the solvent's properties is paramount for its effective and safe use. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 15290-77-4 | [4] |
| Molecular Formula | C₅H₃F₇ | [4] |
| Molecular Weight | 196.07 g/mol | [4] |
| Appearance | White to almost white powder to lump to clear liquid | |
| Boiling Point | 82.5 °C | [5] |
| Melting Point | 21 °C | [5] |
| Density | 1.580 g/cm³ | [5] |
| Purity | >98.0% (GC) |
Safety and Handling: this compound is considered to have low toxicity; however, as with all laboratory chemicals, appropriate safety precautions must be observed.[1] It is non-flammable and non-explosive.[6][7] It is recommended to handle this solvent in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[8] This chemical is harmful to aquatic life with long-lasting effects, so release into the environment should be avoided.[9]
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
The absence of protons in many fluorinated solvents is a significant advantage in ¹H NMR spectroscopy, as it eliminates solvent-masking of analyte signals. While this compound does contain protons, its simple and well-defined proton spectrum can be easily distinguished from complex analyte signals. Its primary utility, however, lies in ¹⁹F NMR and in the analysis of fluorinated compounds.
Causality for Use in NMR:
-
Simplified ¹H NMR Spectra: For non-fluorinated analytes, the proton signals of the solvent are minimal and do not interfere with the regions where most organic molecules have signals.
-
Ideal for ¹⁹F NMR: As a fluorinated solvent, it is an excellent choice for dissolving fluorinated analytes for ¹⁹F NMR studies without introducing interfering background signals from the solvent itself.[10] The high natural abundance and sensitivity of the ¹⁹F nucleus make this a powerful technique.[11][12]
-
Chemical Inertness: Its high chemical stability ensures that it does not react with a wide range of analytes, preserving sample integrity.[3]
¹H, ¹³C, and ¹⁹F NMR Spectral Characteristics:
The NMR spectra of this compound are characterized by specific chemical shifts that should be recognized when analyzing samples dissolved in it.
-
¹H NMR: A complex multiplet arising from the three protons.
-
¹³C NMR: Multiple signals corresponding to the five carbon atoms, with chemical shifts influenced by the attached fluorine atoms.[13]
-
¹⁹F NMR: A series of multiplets due to the seven fluorine atoms, with chemical shifts and coupling constants providing structural information about the solvent molecule.[10]
Protocol for NMR Sample Preparation
This protocol outlines the steps for preparing an NMR sample using this compound.
Materials:
-
This compound
-
Analyte of interest
-
NMR tube (5 mm) and cap
-
Vial and pipette
-
(Optional) Internal standard (e.g., for ¹⁹F NMR, a compound with a known chemical shift like trifluorotoluene)
Protocol Workflow:
Figure 1: Workflow for NMR sample preparation and analysis.
Step-by-Step Procedure:
-
Weigh the Analyte: Accurately weigh approximately 5-20 mg of the solid analyte into a clean, dry vial. For liquid samples, use a micropipette to transfer a corresponding amount.
-
Dissolve the Analyte: Add approximately 0.6 mL of this compound to the vial. Gently swirl or vortex the vial to ensure complete dissolution of the analyte.[14]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[15]
-
Filter if Necessary: If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool placed in the Pasteur pipette during the transfer to prevent shimming issues.[14]
-
Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure a homogenous solution.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[16]
-
Data Acquisition: Insert the sample into the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedures.
Application in Infrared (IR) Spectroscopy
The utility of a solvent in IR spectroscopy is primarily determined by its transparency in the regions of interest. Fluorinated solvents often exhibit C-F stretching vibrations in the fingerprint region, but can be transparent in other key areas of the mid-IR spectrum.
Causality for Use in IR Spectroscopy:
-
Spectral Windows: this compound possesses regions of transparency in the mid-IR range that allow for the observation of key functional group vibrations of the analyte, such as carbonyl (C=O), hydroxyl (O-H), and amine (N-H) stretches.
-
Inertness: Its chemical stability prevents solvent-analyte interactions that could alter the vibrational modes of the analyte.[17]
-
Volatility: A moderate boiling point allows for relatively easy removal from the sample if recovery is necessary.
IR Spectral Characteristics:
The IR spectrum of this compound is dominated by strong C-F stretching absorptions, typically in the 1400-1000 cm⁻¹ region.[18] The C-H stretching and bending vibrations will also be present. It is crucial to acquire a background spectrum of the solvent to distinguish its absorbance peaks from those of the analyte.
Protocol for IR Sample Preparation (Liquid Cell)
This protocol describes the preparation of a sample for transmission IR spectroscopy using a liquid cell.
Materials:
-
This compound
-
Analyte of interest
-
Demountable liquid IR cell with salt plates (e.g., KBr, NaCl)
-
Pipette
-
Lint-free tissues
Protocol Workflow:
Figure 2: Workflow for IR sample preparation and analysis.
Step-by-Step Procedure:
-
Prepare Analyte Solution: Prepare a 1-10% (w/v) solution of the analyte in this compound. Ensure the analyte is fully dissolved.
-
Handle Salt Plates with Care: Always handle salt plates by their edges and wear gloves to avoid moisture damage and contamination.[19]
-
Acquire Background Spectrum: Fill the liquid IR cell with pure this compound and acquire a background spectrum. This will be subtracted from the sample spectrum.[20]
-
Clean and Dry the Cell: Disassemble and thoroughly clean the cell with a dry, volatile solvent (in this case, fresh heptafluorocyclopentane can be used, followed by a more volatile solvent if needed, and dried with a stream of dry nitrogen).
-
Introduce the Sample: Reassemble the cell and inject the analyte solution using a syringe or pipette.[20]
-
Acquire Sample Spectrum: Place the filled cell in the spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the solvent's background spectrum from the sample spectrum, yielding the spectrum of the analyte.
Application in Ultraviolet-Visible (UV-Vis) Spectroscopy
A solvent's utility in UV-Vis spectroscopy is defined by its UV cutoff wavelength, below which the solvent itself absorbs strongly, rendering it opaque.
Causality for Use in UV-Vis Spectroscopy:
-
Solubility: It can be a suitable solvent for analytes that are soluble in it and require analysis at wavelengths above its cutoff.
Protocol for UV-Vis Sample Preparation
This protocol provides a general method for preparing a sample for UV-Vis analysis.
Materials:
-
This compound
-
Analyte of interest
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Protocol Workflow:
Figure 3: Workflow for UV-Vis sample preparation and analysis.
Step-by-Step Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the analyte and dissolve it in a specific volume of this compound in a volumetric flask to create a stock solution of known concentration.
-
Prepare Dilutions: Prepare a series of dilutions from the stock solution to create standards for a calibration curve, if quantitative analysis is required.
-
Set the Baseline: Fill a quartz cuvette with pure this compound and use it to zero the spectrophotometer (set the baseline).[23]
-
Measure Sample Absorbance: Rinse the cuvette with the analyte solution, then fill it and place it in the spectrophotometer. Measure the absorbance at the desired wavelength(s).
-
Analysis: For quantitative analysis, plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of the unknown sample.
Conclusion and Future Outlook
This compound presents itself as a versatile and advantageous solvent for a range of spectroscopic applications. Its unique properties, including chemical inertness, distinct spectral windows, and a favorable environmental profile, make it a valuable tool for researchers and drug development professionals. The protocols detailed herein provide a foundation for the effective utilization of this solvent in NMR, IR, and potentially UV-Vis spectroscopy. As the demand for high-quality spectroscopic data and sustainable laboratory practices continues to grow, the adoption of specialized solvents like this compound is expected to become more widespread, enabling new insights into molecular structure and function.
References
- 1. This compound | 15290-77-4 | Benchchem [benchchem.com]
- 2. CAS 15290-77-4: this compound [cymitquimica.com]
- 3. Exploring the Applications and Effects of Fluorinated Solvents in Modern Chemistry [tengerchemical.com]
- 4. scbt.com [scbt.com]
- 5. chemwhat.com [chemwhat.com]
- 6. What Are The Advantages Of Using Fluorinated Solvents | ORAPI Asia [orapiasia.com]
- 7. envirotechint.com [envirotechint.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. This compound(15290-77-4) 13C NMR spectrum [chemicalbook.com]
- 14. sites.bu.edu [sites.bu.edu]
- 15. sites.uclouvain.be [sites.uclouvain.be]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 18. This compound(15290-77-4) IR Spectrum [chemicalbook.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. UV Cutoff [macro.lsu.edu]
- 22. scribd.com [scribd.com]
- 23. Wavelength cutoffs for common solvents | Waters [help.waters.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,1,2,2,3,3,4-Heptafluorocyclopentane
Welcome to the technical support center for the purification of 1,1,2,2,3,3,4-Heptafluorocyclopentane (HFCp). This guide is designed for researchers, scientists, and drug development professionals who require high-purity HFCp for their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.
Introduction to this compound and the Importance of Purity
This compound (CAS RN: 15290-77-4) is a fluorinated alkane with a unique combination of properties, including high density, low surface tension, and excellent thermal stability.[1][2] It finds applications as a specialty solvent, a cleaning agent in the electronics industry, and in the formulation of advanced materials.[2] For many of these applications, particularly in pharmaceutical development and high-tech manufacturing, the purity of HFCp is critical. Impurities can adversely affect reaction kinetics, product yields, and the performance of sensitive electronic components.
This guide provides a systematic approach to purifying technical-grade HFCp, focusing on the underlying scientific principles of each method.
I. Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.
Troubleshooting Inefficient Removal of Water and Acidic Impurities
Problem: After an initial aqueous wash, you observe persistent water content or acidic impurities in your HFCp, as indicated by Karl Fischer titration or pH indicators.
Causality: Fluorinated compounds can form stable emulsions with water, making phase separation difficult. Acidic impurities, such as residual acids from synthesis, may have some solubility in the organic phase.
Solution Workflow:
-
Enhanced Phase Separation:
-
Action: After washing with deionized water or a mild basic solution (e.g., 1-2% sodium bicarbonate), allow the mixture to stand in a separatory funnel for an extended period (1-2 hours).
-
Rationale: This provides sufficient time for the emulsion to break. The high density of HFCp (approx. 1.58 g/cm³) will cause it to form the lower layer.[3]
-
-
Brine Wash:
-
Action: Perform a final wash with a saturated sodium chloride solution (brine).
-
Rationale: The brine wash helps to break emulsions and reduces the solubility of water in the organic layer by increasing the ionic strength of the aqueous phase.
-
-
Drying Agent Treatment:
-
Action: After separating the organic layer, dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Rationale: These inorganic salts efficiently absorb residual water. MgSO₄ is a good general-purpose drying agent, while CaCl₂ is effective but can form adducts with some organic compounds.
-
-
Verification:
-
Action: After drying and filtration, re-analyze the water content using Karl Fischer titration to ensure it meets your specifications.
-
Diagram of the Aqueous Wash and Drying Workflow:
Caption: Workflow for removing water and acidic impurities.
Troubleshooting Incomplete Separation of Close-Boiling Impurities by Distillation
Problem: During fractional distillation, you are unable to achieve the desired purity, and the boiling point of the distillate is not sharp, indicating the presence of close-boiling impurities.
Causality: The technical-grade HFCp may contain isomers or other fluorinated byproducts with boiling points very close to that of the main component (82.5°C).[3] Additionally, azeotropes, which are mixtures with a constant boiling point, may form.[4][5]
Solution Workflow:
-
Enhance Distillation Efficiency:
-
Action: Use a longer fractionating column packed with a high-efficiency packing material (e.g., Raschig rings, Vigreux indentations).[6][7]
-
Rationale: A longer column with a larger surface area provides more theoretical plates, leading to better separation of components with small differences in boiling points.[8]
-
-
Optimize Distillation Rate:
-
Action: Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second).
-
Rationale: A slower distillation rate allows for more vaporization-condensation cycles within the column, approaching equilibrium and improving separation efficiency.[6]
-
-
Address Potential Azeotropes:
-
Action: If an azeotrope is suspected, consider azeotropic distillation by adding an entrainer. For fluorinated compounds, a hydrocarbon or a chlorinated solvent might be effective.[4][9]
-
Rationale: The entrainer forms a new, lower-boiling azeotrope with one of the components, allowing it to be distilled off, thereby breaking the original azeotrope.[10] The choice of entrainer depends on the specific impurities and requires experimental validation.
-
-
Alternative High-Purity Method:
-
Action: If fractional distillation is insufficient, employ preparative gas chromatography (prep-GC).
-
Rationale: Prep-GC offers very high separation efficiency and is capable of separating isomers and other close-boiling impurities that are difficult to resolve by distillation.[11]
-
Table 1: Comparison of Distillation and Preparative GC
| Feature | Fractional Distillation | Preparative Gas Chromatography |
| Principle | Separation based on boiling point differences | Separation based on partitioning between a mobile gas phase and a stationary liquid phase |
| Resolution | Moderate to high | Very high |
| Scale | Milliliters to liters | Microliters to milliliters per injection (can be automated for larger quantities) |
| Throughput | High | Low |
| Cost | Relatively low | High |
II. Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical-grade this compound?
A1: Common impurities can be broadly categorized as:
-
Isomers and Related Fluorinated Compounds: The synthesis of HFCp can lead to the formation of structural isomers or other fluorinated cyclopentane derivatives with slightly different numbers of fluorine or hydrogen atoms.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.
-
Solvents: Solvents used during the synthesis or initial purification steps may remain.
-
Water and Acidic Residues: As discussed in the troubleshooting section, water and acidic catalysts or byproducts are common impurities.
Q2: How can I assess the purity of my this compound?
A2: The most effective method for purity assessment is Gas Chromatography-Mass Spectrometry (GC-MS).[12]
-
Gas Chromatography (GC): Separates the components of the mixture based on their volatility and interaction with the GC column. The retention time is characteristic of a specific compound.
-
Mass Spectrometry (MS): Provides a mass spectrum for each separated component, which is a molecular fingerprint that allows for identification of the main compound and any impurities. The purity is often determined by the area percentage of the main peak in the chromatogram.
Q3: What are the key parameters to consider for preparative GC purification of HFCp?
A3: While the optimal parameters need to be determined empirically, here are the key considerations:
-
Column Selection: A column with a non-polar or mid-polar stationary phase is generally suitable for separating fluorinated compounds. The choice of stationary phase will depend on the specific impurities to be separated.
-
Temperature Program: A temperature program that starts below the boiling point of HFCp and ramps up will allow for the separation of more volatile impurities first, followed by the elution of the product, and then any higher-boiling impurities.
-
Carrier Gas Flow Rate: The flow rate of the inert carrier gas (e.g., helium, nitrogen) should be optimized to achieve the best separation efficiency (resolution).
-
Injection Volume: To avoid overloading the column, which would lead to poor separation, the injection volume should be kept small. Multiple automated injections can be used to collect a larger quantity of the purified product.
Q4: Are there any specific safety precautions I should take when purifying this compound?
A4: Yes, it is important to handle HFCp with care.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Incompatibility: HFCp is incompatible with strong oxidizing agents.[13]
-
Environmental Hazard: It is harmful to aquatic life with long-lasting effects.[2] Dispose of waste according to local regulations.
Diagram of the General Purification and Analysis Workflow:
Caption: General workflow for the purification and analysis of HFCp.
III. Experimental Protocols
Protocol 1: Standard Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[6]
-
Charging the Flask: Add the pre-dried technical-grade HFCp to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column until the thermometer reading stabilizes.
-
Fraction Collection: Collect the distillate in separate fractions. The first fraction will be enriched in lower-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of HFCp (82.5°C).[3] A final fraction will contain higher-boiling impurities.
-
Analysis: Analyze the purity of the main fraction using GC-MS.
Protocol 2: Purity Analysis by GC-MS
-
Sample Preparation: Prepare a dilute solution of the HFCp sample in a suitable volatile solvent (e.g., hexane).
-
Instrument Setup:
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a temperature above the boiling point of any expected impurities.
-
Injector and Detector Temperatures: Set the injector and MS interface temperatures appropriately (e.g., 250°C).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Acquire the data in full scan mode to identify all components.
-
Data Analysis: Integrate the peaks in the chromatogram and identify the main component and impurities by comparing their mass spectra to a library. Calculate the purity based on the relative peak areas.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. data.epo.org [data.epo.org]
- 5. gwsionline.com [gwsionline.com]
- 6. Purification [chem.rochester.edu]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US2794773A - Separation of hydrocarbon types by azeotropic distillation - Google Patents [patents.google.com]
- 10. Azeotropic distillation | 3420 Publications | 25332 Citations | Top Authors | Related Topics [scispace.com]
- 11. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Optimizing Reaction Yields with 1,1,2,2,3,3,4-Heptafluorocyclopentane
Welcome to the technical support center for utilizing 1,1,2,2,3,3,4-heptafluorocyclopentane as a solvent to enhance reaction outcomes. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated solvent. Here, you will find troubleshooting guides and frequently asked questions in a Q&A format to address specific challenges you may encounter during your experiments.
Introduction: The Role of this compound in Modern Synthesis
This compound (HFC-c447) is a non-flammable, thermally stable, and environmentally conscious solvent choice.[1] Its distinct physicochemical properties, such as low surface tension and unique polarity, can offer significant advantages in chemical synthesis, particularly in reactions where traditional solvents may be suboptimal.[1] This guide will provide insights into effectively employing this solvent to improve reaction yields and address common experimental hurdles.
Physical and Chemical Properties
A comprehensive understanding of the solvent's properties is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 15290-77-4 | [2] |
| Molecular Formula | C₅H₃F₇ | [2] |
| Molecular Weight | 196.07 g/mol | [2] |
| Boiling Point | 82.5 °C | [3] |
| Melting Point | 21 °C | [3] |
| Density | 1.580 g/cm³ | [3] |
| Water Solubility | 717 mg/L at 20°C | [4] |
| LogP | 2.4 at 20°C | [4] |
Frequently Asked Questions (FAQs)
Q1: In which types of reactions can I expect this compound to improve my reaction yield?
While specific, quantitative data across a broad range of named reactions is still emerging in the literature, the unique properties of this compound suggest its potential to enhance yields in several reaction classes. Its primary utility has been noted in the synthesis of fluorinated compounds.[5] Theoretically, its application could be beneficial in:
-
Reactions involving gaseous reactants: The solvent's ability to dissolve gases can increase their effective concentration in the reaction mixture.
-
Reactions sensitive to protic solvents: As an aprotic solvent, it can prevent unwanted side reactions that might occur in the presence of acidic protons.
-
Homogeneous catalysis: Its unique polarity and low coordinating ability can influence catalyst activity and stability.
-
Reactions requiring high thermal stability: The robust nature of the C-F bond lends it excellent thermal stability for high-temperature reactions.[1]
Q2: How does this compound mechanistically improve reaction yield?
The improvement in reaction yield when using a fluorinated solvent like this compound can be attributed to several factors:
-
Enhanced Solubility: It may offer improved solubility for specific, often highly fluorinated, reactants or catalysts compared to conventional organic solvents.[5]
-
Reaction Pathway Stabilization: The polar nature of the C-F bonds can create a unique electronic environment that may stabilize transition states or reactive intermediates, thus lowering the activation energy of the desired reaction pathway.
-
Reduced Side Reactions: Its chemical inertness and aprotic nature can minimize solvent participation in the reaction, leading to fewer byproducts.[1]
Caption: Theoretical impact of the solvent on reaction energy profiles.
Q3: What are the key safety considerations when working with this compound?
While it has low toxicity, standard laboratory safety practices should always be followed.[1] It is classified as an irritant and is harmful to aquatic life with long-lasting effects.[6] Therefore:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid release into the environment and dispose of waste according to institutional and local regulations.
Troubleshooting Guide
Problem 1: Low or No Reaction Conversion
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Cause A: Poor Solubility of Reagents
-
Explanation: While this compound is an excellent solvent for many compounds, highly polar or ionic reagents may have limited solubility.
-
Troubleshooting Steps:
-
Solubility Test: Before running the reaction, perform a small-scale solubility test of each reagent in the solvent at the intended reaction temperature.
-
Co-solvent System: If a key reagent is insoluble, consider adding a co-solvent. A small amount of a more polar aprotic solvent like THF or acetonitrile might improve solubility without significantly altering the bulk properties of the reaction medium.
-
Phase-Transfer Catalyst: For ionic reagents, the addition of a phase-transfer catalyst can facilitate their transport into the organic phase.
-
-
-
Cause B: Inadequate Reaction Temperature
-
Explanation: With a boiling point of 82.5 °C, reactions requiring higher temperatures may proceed slowly or not at all.[3]
-
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC, GC-MS, or NMR. If the reaction is sluggish, a modest increase in temperature (while remaining below the solvent's boiling point) may be beneficial.
-
Higher Boiling Fluorinated Solvents: If significantly higher temperatures are necessary, consider alternative fluorinated solvents with higher boiling points.
-
-
References
"handling and storage guidelines for 1,1,2,2,3,3,4-Heptafluorocyclopentane"
Welcome to the technical support center for 1,1,2,2,3,3,4-Heptafluorocyclopentane (CAS RN: 15290-77-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this versatile fluorinated solvent. Here, you will find in-depth troubleshooting advice and frequently asked questions to address potential challenges in your experiments.
I. Core Properties and Safety Overview
This compound is a non-flammable, thermally stable compound with low toxicity, making it a valuable solvent in various applications, including the synthesis of fluorinated compounds and in the aerospace and electronics industries.[1] Its unique properties, however, necessitate specific handling and storage protocols to ensure laboratory safety and experimental integrity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃F₇ | [1][2][3] |
| Molecular Weight | 196.07 g/mol | [1][2][4] |
| Appearance | White to almost white powder to lump, or colorless liquid | [1][5] |
| Boiling Point | 82.5 °C | [5] |
| Melting Point | 21 °C | [1][5] |
| Density | 1.580 g/cm³ | [3][5] |
| Flash Point | 21 °C | [3][5] |
II. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Q1: I've noticed pressure buildup in a sealed container of this compound after it has been stored for some time. What is causing this and what should I do?
A1: Pressure buildup in a sealed container can be a significant safety concern. The most likely cause is the storage of the container at an elevated temperature. Although this compound is thermally stable, increased temperatures will raise the vapor pressure inside a sealed container. In the event of a fire, containers can burst violently or explode when heated due to excessive pressure build-up.[6]
-
Immediate Action:
-
Do not attempt to open the container if it is visibly bulging or if you hear hissing sounds.
-
If it is safe to do so, move the container to a cooler, well-ventilated area, such as a fume hood.
-
Allow the container to cool down to room temperature gradually. Do not attempt to cool it rapidly with water or other means, as this could cause thermal shock to the container.
-
Once the container has cooled, slowly and carefully vent the pressure by slightly unscrewing the cap in a fume hood, with the sash down, while wearing appropriate personal protective equipment (PPE), including safety glasses, a face shield, and gloves.
-
-
Preventative Measures:
-
Always store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7]
-
Ensure that storage containers are not completely full to allow for some vapor expansion.
-
Periodically check stored containers for any signs of pressure buildup.
-
Q2: I'm planning a reaction at an elevated temperature using this compound as a solvent. What are the potential hazards?
A2: While this compound has good thermal stability, heating it to high temperatures, especially in the presence of other chemicals, can lead to thermal decomposition.[1] The decomposition of fluorinated compounds can release harmful and corrosive gases, such as hydrogen fluoride.
-
Causality: The carbon-fluorine bond is strong, but at sufficiently high temperatures, fragmentation of the molecule can occur. The specific decomposition products will depend on the temperature, pressure, and the presence of other reactive species. Studies on similar fluorinated hydrocarbons show that thermal decomposition can be initiated by C-C bond fission.[8]
-
Recommendations:
-
Conduct a thorough literature search and risk assessment before performing any reaction at elevated temperatures.
-
Always conduct high-temperature reactions in a well-ventilated fume hood.
-
Consider using a sealed reaction vessel designed to withstand the expected pressure at the reaction temperature.
-
Have appropriate scrubbing solutions (e.g., a sodium bicarbonate solution) readily available to neutralize any acidic gases that may be formed.
-
Use the minimum necessary temperature for your reaction to proceed at a reasonable rate.
-
Q3: I've observed some discoloration or the formation of precipitates after adding a reagent to this compound. What could be the cause?
A3: Discoloration or precipitation can indicate an incompatibility between this compound and the added reagent. This solvent is known to be incompatible with strong oxidizing agents.
-
Troubleshooting Steps:
-
Immediately stop the addition of the reagent.
-
Safely quench the reaction if necessary, following established laboratory procedures.
-
Do not seal the container, as an unexpected reaction could generate gas and lead to pressure buildup.
-
Consult the Safety Data Sheet (SDS) for both this compound and the reagent to check for known incompatibilities.
-
Before proceeding with your experiment, it is advisable to perform a small-scale compatibility test in a controlled environment.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the proper storage conditions for this compound?
A1: To ensure its stability and safety, store this compound in a cool, dry, dark place. Keep containers securely sealed and protected from physical damage.[7] It should be stored away from incompatible materials, particularly strong oxidizing agents, and foodstuff containers.[7]
Q2: What personal protective equipment (PPE) should I wear when handling this solvent?
A2: When handling this compound, it is essential to wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Impervious gloves such as nitrile rubber, butyl rubber, or polychloroprene.[7] Always inspect gloves for signs of degradation before use.[7]
-
Skin and Body Protection: A lab coat or overalls.[7] In situations with a higher risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood.[7][9] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.
Q3: How should I dispose of waste this compound?
A3: this compound is classified as harmful to aquatic life with long-lasting effects, so it should not be released into the environment.[4][7][9] Dispose of waste material and contaminated items through a licensed waste disposal contractor.[6] Do not empty into drains.[6] For fluorinated solvents, which are considered F-gases, disposal may involve recovery of the F-gas before destruction by incineration at a licensed facility.[10] Always follow your institution's and local regulations for hazardous waste disposal.[11][12]
Q4: What should I do in case of a spill?
A4: The procedure for handling a spill depends on its size.
-
For Minor Spills:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE.[7]
-
Contain the spill using an inert, dry absorbent material such as sand, earth, or a commercial sorbent.[6][7]
-
Collect the absorbed material into a suitable, labeled waste container for disposal.[6][7]
-
Clean the spill area thoroughly with soap and water.
-
-
For Major Spills:
-
Evacuate the area and move upwind of the spill.[7]
-
Alert your institution's emergency response team or fire brigade.[7]
-
Prevent the spill from entering drains, sewers, or water courses.[7]
-
Only trained personnel with appropriate protective equipment, including respiratory protection, should attempt to clean up a large spill.
-
IV. Experimental Protocol: Standard Cleaning Procedure for Laboratory Glassware
This protocol outlines the use of this compound as a cleaning solvent for removing non-polar residues from laboratory glassware.
Objective: To effectively clean glassware without leaving a residue that could interfere with subsequent experiments.
Materials:
-
This compound
-
Contaminated glassware
-
Beakers for waste collection
-
Appropriate PPE (safety glasses, gloves, lab coat)
-
Fume hood
Procedure:
-
Preparation: Ensure all work is conducted within a certified fume hood. Don the required PPE.
-
Initial Rinse: If the glassware contains significant amounts of solid material, remove it mechanically first. Perform a pre-rinse with a suitable solvent if necessary.
-
Washing with this compound:
-
Add a small volume of this compound to the glassware.
-
Swirl the solvent to ensure it comes into contact with all contaminated surfaces. For heavily soiled items, gentle agitation or sonication may be beneficial.
-
Decant the used solvent into a designated hazardous waste container.
-
Repeat the rinse two more times with fresh aliquots of the solvent to ensure all residues are removed.
-
-
Drying: Allow the glassware to air dry in the fume hood. The relatively high vapor pressure of the solvent will facilitate evaporation.
-
Waste Management: All used this compound must be collected in a clearly labeled, sealed hazardous waste container for proper disposal according to institutional and local regulations.
V. Visual Workflow
Diagram 1: Safe Handling and Storage Workflow
Caption: Workflow for the safe handling, use, and storage of this compound.
VI. References
-
This compound - Chem-Impex. (URL: --INVALID-LINK--)
-
How to dispose of industrial solvents that contain F gas - GOV.UK. (2014-12-31). (URL: --INVALID-LINK--)
-
SAFETY DATA SHEET High Performance Fluorinated Solvent - Cloudinary. (2015-05-28). (URL: --INVALID-LINK--)
-
CAS Number 15290-77-4 | this compound - Spectrum Chemical. (URL: --INVALID-LINK--)
-
This compound - Apollo Scientific. (URL: --INVALID-LINK--)
-
SAFETY DATA SHEET - TCI Chemicals. (2025-12-01). (URL: --INVALID-LINK--)
-
This compound | C5H3F7 | CID 3853245 - PubChem. (URL: --INVALID-LINK--)
-
How to dispose of used fluorinating reagents safely? - Blog. (2025-07-11). (URL: --INVALID-LINK--)
-
How to Dispose of Solvents: Safe and Responsible Methods. (2023-12-08). (URL: --INVALID-LINK--)
-
Technical Support Center: Safe Handling of Flammable Fluorinated Liquids - Benchchem. (URL: --INVALID-LINK--)
-
This compound Chemical Properties - ChemicalBook. (URL: --INVALID-LINK--)
-
This compound | CAS 15290-77-4 | SCBT - Santa Cruz Biotechnology. (URL: --INVALID-LINK--)
-
This compound CAS#: 15290-77-4 • ChemWhat. (URL: --INVALID-LINK--)
-
Material Safety Data Sheet - 2H,3H-Decafluoropentane - Cole-Parmer. (URL: --INVALID-LINK--)
-
SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06). (URL: --INVALID-LINK--)
-
Shock wave and modeling study of the thermal decomposition reactions of pentafluoroethane and 2-H-heptafluoropropane - PubMed. (2014-06-07). (URL: --INVALID-LINK--)
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 15290-77-4 [amp.chemicalbook.com]
- 6. res.cloudinary.com [res.cloudinary.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Shock wave and modeling study of the thermal decomposition reactions of pentafluoroethane and 2-H-heptafluoropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. gov.uk [gov.uk]
- 11. ecolink.com [ecolink.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Azeotropes of 1,1,2,2,3,3,4-Heptafluorocyclopentane with Other Solvents
Welcome to the technical support center for managing azeotropes of 1,1,2,2,3,3,4-Heptafluorocyclopentane (HFCP). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with azeotropic mixtures of this versatile fluorinated solvent. Here, we provide in-depth answers to frequently asked questions and troubleshooting guides to address specific issues you may face during your experiments.
Section 1: Understanding Azeotropes of this compound
Q1: What is an azeotrope and why is it a concern when working with this compound?
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs because the vapor that forms during boiling has the same composition as the liquid.[1] For researchers working with this compound (HFCP), azeotrope formation with other solvents can be a significant challenge. HFCP is a colorless, odorless liquid with high chemical stability, low surface tension, and a high density.[2] These properties make it a valuable solvent in various applications, including chemical synthesis and as a refrigerant.[2][3] However, its tendency to form azeotropes can complicate purification processes and solvent recovery, making it difficult to obtain pure HFCP or the other solvent component through standard distillation techniques.[4]
Q2: How can I determine if this compound forms an azeotrope with my solvent of interest?
Determining the presence of an azeotrope is a critical first step. Several methods can be employed:
-
Literature Search: Consult chemical engineering handbooks and databases for known azeotropic data for binary mixtures.[1][5] While specific data for HFCP with all solvents may not be readily available, data for similar fluorinated compounds can provide valuable insights.
-
Experimental Determination: The most definitive method is to experimentally measure the vapor-liquid equilibrium (VLE) data for your specific mixture. This can be achieved using techniques like isothermal or isobaric VLE measurements.
-
Gas Chromatography (GC): GC can be used to analyze the composition of the vapor and liquid phases during distillation. If the compositions are identical at a constant boiling point, an azeotrope is present.[6]
Q3: Are there any known azeotropes of this compound?
Yes, azeotrope-like compositions of this compound (HFCP) have been described. For instance, azeotropic compositions with trans-1,2-dichloroethylene have been reported.[7] Additionally, a ternary azeotrope-like composition has been identified comprising 1,1,1,3,3-pentafluorobutane, this compound, and trans-1,2-dichloroethylene.[7] It is important to note that the formation and composition of azeotropes are dependent on pressure.
Section 2: Troubleshooting and Methodologies for Azeotrope Management
This section provides practical guidance on how to address challenges related to azeotropes of this compound.
Q4: I've confirmed an azeotrope. What are my options for separating the components?
When simple distillation fails, several advanced techniques can be employed to "break" the azeotrope:
-
Pressure-Swing Distillation (PSD): This method leverages the fact that the composition of an azeotrope is pressure-dependent.[8][9] By using two distillation columns operating at different pressures, the azeotrope can be effectively separated.[10][11] The distillate from one column, which is near the azeotropic composition at that pressure, is fed to the second column operating at a different pressure where the azeotropic composition is different, allowing for further separation.[8][10]
-
Extractive Distillation: This technique involves adding a third component, known as an entrainer or solvent, to the mixture.[12] The entrainer should be a high-boiling, non-volatile substance that alters the relative volatility of the original components, thereby breaking the azeotrope.[13] The choice of entrainer is crucial and depends on the specific azeotropic mixture.
-
Azeotropic Distillation: Similar to extractive distillation, this method also introduces a third component. However, in this case, the entrainer forms a new, lower-boiling azeotrope with one of the original components, which can then be separated.[9][12]
Q5: How do I choose between Pressure-Swing, Extractive, and Azeotropic Distillation?
The selection of the appropriate method depends on several factors:
| Method | Advantages | Disadvantages | Best Suited For |
| Pressure-Swing Distillation | No additional solvent is required, avoiding contamination and the need for a third separation step.[10] | Can be energy-intensive due to the need to operate columns at different pressures.[10] The azeotropic composition must show significant sensitivity to pressure changes. | Separating pressure-sensitive azeotropes where the composition shifts significantly with pressure.[10][11] |
| Extractive Distillation | Can be very effective for breaking azeotropes with low relative volatilities.[13] | Requires the selection of a suitable entrainer and an additional step to separate the entrainer from the product. | Separating mixtures where a suitable high-boiling solvent can significantly alter the volatility of the components.[13] |
| Azeotropic Distillation | Effective for breaking homogeneous azeotropes.[14] | Requires a suitable entrainer that forms a new, easily separable azeotrope. Can be complex to design and operate. | Situations where a low-boiling, heterogeneous azeotrope can be formed, allowing for separation by decantation after condensation.[9] |
Q6: Can you provide a step-by-step protocol for breaking an azeotrope of this compound using Pressure-Swing Distillation?
Experimental Protocol: Pressure-Swing Distillation
This protocol provides a general framework. Specific parameters will need to be optimized for your particular azeotropic mixture.
-
Characterize the Azeotrope: Experimentally determine the azeotropic composition at two different pressures (e.g., atmospheric and a higher pressure). This will confirm that the azeotrope is pressure-sensitive.
-
Column Setup:
-
Low-Pressure Column (LPC): Set up a distillation column to operate at the lower pressure.
-
High-Pressure Column (HPC): Set up a second distillation column to operate at the higher pressure.
-
-
Operation:
-
Feed the initial azeotropic mixture to the LPC.
-
The distillate from the LPC, which will be close to the azeotropic composition at that pressure, is then fed to the HPC.
-
In the HPC, due to the different azeotropic composition at the higher pressure, one of the components can be separated as the bottom product.
-
The distillate from the HPC, which will be near the azeotropic composition at the higher pressure, is recycled back to the feed of the LPC.
-
-
Analysis: Continuously monitor the composition of the distillate and bottom products from both columns using an appropriate analytical technique like Gas Chromatography to ensure the desired separation is achieved.
Caption: Pressure-Swing Distillation Workflow.
Q7: What safety precautions should I take when working with this compound and its azeotropes?
Safety is paramount when handling any chemical. For this compound (HFCP), the following precautions should be taken:
-
Ventilation: Always work in a well-ventilated area to avoid inhalation of vapors.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]
-
Handling: Avoid contact with skin and eyes.[15] In case of contact, rinse thoroughly with water.[17]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[15]
-
Spills: In the event of a spill, evacuate the area and use appropriate absorbent materials for cleanup.[15][18]
Always consult the Safety Data Sheet (SDS) for detailed safety information before working with HFCP or any other chemical.[16][17]
Section 3: Advanced Topics and Considerations
Q8: Can molecular sieves be used to break azeotropes of this compound?
Molecular sieves can be an effective method for breaking azeotropes, particularly those containing water.[9] This technique relies on the ability of the molecular sieve to selectively adsorb one of the components of the azeotropic mixture, typically the smaller molecule. For azeotropes of HFCP with protic solvents like alcohols, molecular sieves could potentially be used to remove the alcohol, thereby "drying" the HFCP. The feasibility of this approach would depend on the relative sizes of the HFCP and the other solvent molecules and the pore size of the molecular sieve.
Q9: How can I model the behavior of this compound azeotropes?
Thermodynamic modeling can be a powerful tool for predicting and understanding the behavior of azeotropic mixtures. Process simulation software such as Aspen Plus can be used to model vapor-liquid equilibrium and design separation processes like pressure-swing or extractive distillation.[19][20] These models rely on accurate thermodynamic property data for the pure components and their mixtures.
Q10: Where can I find more information on the thermodynamic properties of this compound?
Detailed thermodynamic properties for many compounds can be found in chemical engineering handbooks and online databases. For specific or less common compounds like HFCP, it may be necessary to consult specialized literature or databases from organizations like the National Institute of Standards and Technology (NIST).
Caption: Troubleshooting Logic for Managing HFCP Azeotropes.
References
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. CAS 15290-77-4: this compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 15290-77-4 | Benchchem [benchchem.com]
- 5. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. data.epo.org [data.epo.org]
- 8. Pressure Swing Distillation - Chemical Engineering World [chemicalengineeringworld.com]
- 9. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 10. famt.ac.in [famt.ac.in]
- 11. ijesi.org [ijesi.org]
- 12. difference.wiki [difference.wiki]
- 13. m.youtube.com [m.youtube.com]
- 14. kochmodular.com [kochmodular.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.dk [fishersci.dk]
- 17. tcichemicals.com [tcichemicals.com]
- 18. hudsontech.com [hudsontech.com]
- 19. Breaking Azeotropes by Azeotropic and Extractive Distillation in a Dividing-Wall Column | Chemical Engineering Transactions [cetjournal.it]
- 20. researchgate.net [researchgate.net]
"degradation pathways of 1,1,2,2,3,3,4-Heptafluorocyclopentane under experimental conditions"
Welcome to the technical support center for researchers investigating the degradation pathways of 1,1,2,2,3,3,4-heptafluorocyclopentane. This guide is designed to provide you with field-proven insights and troubleshooting assistance for your experimental work. Given that this specific molecule is a relatively stable cyclic hydrofluorocarbon (HFC), studying its degradation can present unique challenges. This document synthesizes established principles from the broader field of fluorocarbon chemistry to offer a predictive and problem-solving framework for your research.
Section 1: Understanding the Stability of this compound
This compound is a cyclic HFC with notable thermal stability. Like other HFCs, it was developed as an alternative to ozone-depleting substances.[1] Its structure, a five-membered carbon ring with a high degree of fluorination, contributes to its chemical inertness. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds resistant to degradation.[2]
However, the presence of a C-H bond in the molecule provides a potential site for atmospheric degradation, primarily initiated by hydroxyl (OH) radicals.[3][4] Understanding the conditions under which this and other degradation pathways occur is crucial for assessing its environmental fate.
Section 2: Hypothetical Degradation Pathways
While specific experimental data on the degradation of this compound is limited, we can propose the following hypothetical pathways based on the known reactivity of other HFCs and fluorinated compounds. These pathways should serve as a starting point for your experimental design and analysis.
Atmospheric Degradation (OH Radical Initiated)
The primary atmospheric degradation pathway for HFCs is initiated by reaction with hydroxyl radicals.[4]
-
Initiation: A hydroxyl radical abstracts the hydrogen atom from the C-H bond on the cyclopentane ring, forming a fluorinated cyclopentyl radical and a water molecule.
-
Propagation: The resulting radical reacts with molecular oxygen (O₂) to form a peroxy radical. This radical can then undergo further reactions in the atmosphere, potentially leading to the formation of fluorinated ketones and aldehydes.[5]
-
Termination: The degradation cascade can ultimately lead to the formation of smaller, more oxidized species and the release of hydrogen fluoride (HF).
Caption: Hypothetical atmospheric degradation of this compound.
Thermal Decomposition
In the absence of other reagents, thermal decomposition of fluorinated alkanes typically proceeds through C-C bond cleavage. For cyclic systems, this could lead to ring-opening reactions.
-
Initiation: At high temperatures, the cyclopentane ring could undergo cleavage, forming a diradical species.
-
Propagation: This diradical can then undergo a series of rearrangements and further fragmentation.
-
Products: Potential products could include a variety of smaller fluorinated olefins and alkanes, and ultimately, hydrogen fluoride.[6] In the presence of oxygen, fluorinated carbonyl compounds would also be expected.[7]
Photolysis
Direct photolysis of saturated HFCs is generally slow in the troposphere as they do not absorb significant amounts of solar radiation. However, photolytic degradation can be a factor for some fluorinated compounds, particularly those with carbonyl groups that may form as intermediates.[8][9]
Hydrolysis
Hydrolysis of HFCs is generally a very slow process under environmental conditions.[10] Significant degradation via hydrolysis would likely require aggressive conditions, such as high temperatures and pressures or highly acidic or basic environments.
Section 3: Troubleshooting Guide (Q&A)
Q1: My GC-MS analysis shows significant tailing for the parent compound. What could be the cause?
A1: Peak tailing in GC-MS analysis of active compounds like HFCs can be due to several factors:
-
Active Sites in the Inlet or Column: The presence of active sites in the GC inlet liner or at the head of the column can cause interactions with your analyte. Consider using an ultra-inert liner and trimming the first few centimeters of your column.[11]
-
Improper Column Choice: Ensure you are using a column with appropriate deactivation for your analytes. An "ms" designated column or an "ultra inert" phase is recommended for sensitive compounds.[11]
-
System Contamination: Contamination in the injector or column can lead to peak shape issues. Bake out your column according to the manufacturer's instructions and clean your injector.[12]
Q2: I am not observing any degradation of this compound in my thermal degradation experiment. What should I consider?
A2: The high stability of fluorinated compounds means that significant thermal energy is often required for decomposition.
-
Temperature: You may need to increase the temperature of your experiment. HFCs can require temperatures in excess of 500°C for efficient decomposition.[13]
-
Residence Time: Ensure the residence time at the target temperature is sufficient for degradation to occur.
-
Catalysts: The presence of certain metals can catalyze the decomposition of HFCs. Consider the material of your reactor.
-
Oxygen Presence: The presence of oxygen can significantly lower the temperature required for decomposition and alter the product distribution.[6]
Q3: My photolysis experiment is showing very slow degradation rates. How can I enhance the process?
A3:
-
Wavelength of Light Source: Ensure your light source emits at a wavelength that can be absorbed by your target molecule or any potential photosensitizers in your system. While saturated HFCs have low absorbance in the solar spectrum, intermediate products might be more susceptible to photolysis.
-
Photosensitizers: Consider the use of photosensitizers that can absorb light and transfer energy to the HFC, initiating degradation.
-
Advanced Oxidation Processes (AOPs): Coupling photolysis with an oxidant like hydrogen peroxide (UV/H₂O₂) or ozone (UV/O₃) can generate highly reactive hydroxyl radicals that will enhance degradation rates.
Q4: I am having difficulty identifying the degradation byproducts. What analytical strategies can I employ?
A4:
-
GC-MS with Different Ionization: In addition to standard electron ionization (EI), consider using chemical ionization (CI) to help confirm the molecular weight of your byproducts.
-
FTIR Spectroscopy: For gas-phase experiments, Fourier-transform infrared (FTIR) spectroscopy is an excellent tool for identifying and quantifying gaseous products like hydrogen fluoride (HF) and carbonyl fluoride (COF₂).[7]
-
¹⁹F NMR: For liquid-phase studies, ¹⁹F Nuclear Magnetic Resonance spectroscopy can be a powerful tool for identifying and quantifying fluorinated byproducts, as each unique fluorine environment will give a distinct signal.[2][14]
-
Ion Chromatography: To quantify inorganic fluoride (F⁻) produced during degradation, ion chromatography is the standard method.
Section 4: Frequently Asked Questions (FAQs)
What are the primary safety concerns when studying the degradation of this compound?
-
Inhalation: The parent compound and its volatile byproducts can be harmful if inhaled. All experiments should be conducted in a well-ventilated area or a fume hood.[15][16]
-
Thermal Decomposition Products: Thermal degradation of any fluorinated compound can produce highly toxic and corrosive gases, most notably hydrogen fluoride (HF).[7][17] Extreme caution must be taken, and appropriate personal protective equipment (PPE), including acid-gas respirators and HF-resistant gloves, should be used.[16] Materials for neutralization of acidic gases, such as sodium bicarbonate or calcium carbonate, should be readily available.
-
Pressure Buildup: Heating a closed system containing volatile compounds can lead to a dangerous buildup of pressure. Ensure your experimental setup includes appropriate pressure relief mechanisms.
What are the expected major and minor byproducts of thermal degradation?
Based on studies of other HFCs, the major products are likely to be smaller perfluorinated or hydrofluorinated olefins and alkanes, carbon dioxide (if oxygen is present), and hydrogen fluoride.[6] Minor byproducts could include a range of more complex rearranged or disproportionated molecules.
How can I quantify the extent of degradation?
The extent of degradation is typically quantified in two ways:
-
Parent Compound Disappearance: Monitor the concentration of this compound over time using a calibrated analytical method like GC-MS.
-
Product Formation: Quantify the appearance of a key degradation product, such as the fluoride ion (F⁻) in aqueous systems using an ion-selective electrode or ion chromatography. This provides a measure of defluorination.
Section 5: Experimental Protocols
Protocol for GC-MS Analysis of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. csl.noaa.gov [csl.noaa.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpest.com [ijpest.com]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. Photolysis study of fluorinated ketones under natural sunlight conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Photolysis study of fluorinated ketones under natural sunlight conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. "Thermal Decomposition of Lower-GWP Refrigerants" by Makoto Ito, Chaobin Dang et al. [docs.lib.purdue.edu]
- 14. researchgate.net [researchgate.net]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. aksci.com [aksci.com]
- 17. copalliance.org [copalliance.org]
Technical Support Center: Troubleshooting Phase Separation in Reactions with 1,1,2,2,3,3,4-Heptafluorocyclopentane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,1,2,2,3,3,4-heptafluorocyclopentane in their chemical reactions. This guide is designed to provide in-depth, practical solutions to a common challenge encountered with this unique fluorinated solvent: unexpected phase separation. By understanding the underlying principles of fluorinated solvent chemistry, you can effectively troubleshoot and optimize your reaction conditions for homogeneity and success.
Understanding the "Fluorous" Phase: Why Does Phase Separation Occur?
This compound belongs to a class of solvents known as "fluorous" solvents. These are characterized by a high degree of fluorination, which imparts unique physicochemical properties. The primary driver of their behavior is the nature of the carbon-fluorine bond. Fluorine is the most electronegative element, leading to highly polarized C-F bonds. However, in a perfluorinated molecule, the symmetrical arrangement of these bonds and the tightly held electrons result in weak intermolecular interactions, specifically London dispersion forces.[1] This makes fluorinated solvents both hydrophobic (immiscible with water) and, crucially, lipophobic (immiscible with many hydrocarbon-based organic solvents).[1]
Phase separation in your reaction vessel is a manifestation of these weak intermolecular forces.[1] When the Gibbs free energy of the separated state is lower than that of the mixed state, the system will demix. This is often the case when the enthalpy of mixing is positive (an endothermic process) and not overcome by the increase in entropy upon mixing. In essence, the fluorinated solvent and your organic reactants/reagents may "prefer" to interact with themselves rather than with each other.
This guide will walk you through a systematic approach to diagnosing and resolving these phase separation issues, ensuring the integrity and efficiency of your synthetic work.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: My reaction mixture with this compound is biphasic, but I expected it to be homogeneous. What's going on?
Answer: This is a common observation stemming from the unique properties of fluorinated solvents. Here’s a step-by-step guide to diagnose and address the issue:
Step 1: Assess the Polarity Mismatch
The guiding principle of solubility, "like dissolves like," is paramount. This compound is a non-polar solvent. If your reactants or other solvents in the mixture are polar, immiscibility is highly likely.
-
Actionable Advice: Review the functional groups present in your reactants. Molecules with a high density of polar functional groups (e.g., -OH, -COOH, -NH2) or a low hydrocarbon-to-polar-group ratio are less likely to be soluble in fluorinated solvents.[2][3]
Step 2: Consider the Impact of Reactant Structure
Even for non-polar molecules, solubility can be limited. The presence of extensive aromatic systems or long alkyl chains can lead to poor solvation by this compound.
Step 3: Evaluate the Reaction Temperature
The miscibility of fluorous and organic solvents can be temperature-dependent.[4] In many cases, increasing the temperature can lead to a single, homogeneous phase.[4]
-
Experimental Protocol: Temperature Miscibility Test
-
In a small, sealed vial, combine this compound and your other reaction components in the desired ratio.
-
Place the vial in a temperature-controlled heating block or oil bath.
-
Gradually increase the temperature while observing the mixture for the disappearance of the phase boundary.
-
Note the temperature at which the mixture becomes homogeneous. This will inform the required temperature for your reaction. Be mindful of the boiling points of your components and potential thermal degradation.
-
Troubleshooting Flowchart for Unexpected Biphasic Reactions
References
Technical Support Center: Optimizing Catalyst Performance in Reactions Involving 1,1,2,2,3,3,4-Heptafluorocyclopentane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and expert insights into optimizing catalytic reactions involving 1,1,2,2,3,3,4-Heptafluorocyclopentane and its related precursors. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to diagnose and resolve challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the catalytic systems relevant to heptafluorocyclopentane.
Q1: What are the most common catalysts used for reactions involving fluorinated cyclopentane derivatives, such as the synthesis of this compound?
A: The choice of catalyst is fundamentally tied to the specific transformation. For the synthesis of this compound, a common route is the vapor-phase hydrogenation of a chlorinated precursor like 1-chloroheptafluorocyclopentene. In this context, Palladium (Pd)-based catalysts are highly effective and widely used.[1]
-
Palladium on Activated Carbon (Pd/C): This is the conventional workhorse for hydrogenation and hydrodechlorination due to its high efficiency in activating hydrogen and cleaving carbon-chlorine bonds.[1]
-
Palladium on Activated Carbon Fiber (Pd/PAF): This variation offers different morphological and mass transfer properties that can enhance catalytic performance in specific reactor setups.[1]
-
Other Systems: While Pd is common, other noble metals (like Platinum) or non-noble metal catalysts (like Nickel or Copper-based systems) can be employed, particularly for different transformations like hydrogenation or deoxygenation, depending on the starting material and desired product.[2][3]
Q2: What are the most critical reaction parameters to control when optimizing catalyst performance for these types of reactions?
A: Optimizing a catalytic process requires a multi-parameter approach. For the vapor-phase hydrogenation of fluorocarbon precursors, the following are critical:
-
Temperature: This is a delicate balance. The temperature must be high enough for a reasonable reaction rate but low enough to prevent side reactions like decomposition, unwanted isomerization, or further hydrogenation of the fluorinated backbone.[1] High temperatures are also a primary driver of thermal deactivation (sintering).[4]
-
Pressure: The partial pressure of hydrogen directly influences the reaction rate by affecting the surface coverage of hydrogen on the catalyst's active sites.[1]
-
Reactant Purity: Feedstock purity is paramount. Trace impurities, particularly sulfur, halides, or water, can act as potent poisons, leading to rapid and often irreversible catalyst deactivation.[5][6]
Q3: What are the primary mechanisms of catalyst deactivation I should be aware of when working with fluorinated compounds?
A: Catalyst deactivation is a significant challenge in fluorocarbon chemistry.[6] The three main mechanisms to monitor are:
-
Chemical Deactivation (Poisoning): This occurs when impurities in the feed stream strongly chemisorb onto the catalyst's active sites, rendering them inactive.[6][7]
-
Thermal Deactivation (Sintering): At elevated temperatures, highly dispersed metal nanoparticles on the catalyst support can migrate and agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's overall activity.[4][5][6]
-
Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface, which blocks active sites and pores.[5][7]
Section 2: Troubleshooting Guide
This guide is structured by common problems encountered during experimentation. Each issue is followed by a diagnostic Q&A to identify the root cause and implement effective solutions.
Problem: Rapid and Severe Loss of Activity (First 1-2 Runs)
Q: My catalyst performs well initially but is essentially dead after the first or second run. What is the most likely cause?
A: A rapid, catastrophic loss of activity almost always points to catalyst poisoning .[5] This implies that a substance in your reaction system is irreversibly binding to the active sites.
Possible Causes & Solutions:
-
Impure Reactants or Solvents: Trace impurities are the most common culprits.[5]
-
Action: Ensure the purity of your this compound (or its precursor) and any solvents used. Consider passing all liquid reagents through a purification column of activated alumina.
-
-
Inhibiting Byproducts: The reaction itself may generate a byproduct that poisons the catalyst.
-
Air/Moisture Sensitivity: If using an air- or moisture-sensitive catalyst, improper handling can lead to rapid oxidation or hydrolysis of active sites.
-
Action: Ensure all manipulations are performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and properly dried glassware.[5]
-
Problem: Gradual Decline in Performance Over Multiple Runs
Q: My catalyst activity is slowly but consistently decreasing over several cycles. What's happening?
A: A gradual decline is characteristic of either fouling (coking) or thermal degradation (sintering) .[5][6]
Possible Causes & Solutions:
-
Fouling/Coking: Carbonaceous deposits are slowly accumulating on the catalyst surface.[7]
-
Action 1 (Prevention): Lower the reaction temperature. High temperatures often accelerate the formation of polymeric deposits.[5]
-
Action 2 (Remediation): Implement a periodic regeneration procedure to burn off the accumulated coke. (See Protocol 3 in Section 3).
-
-
Sintering: The metal particles on your catalyst are agglomerating, reducing the active surface area.[4]
-
Action 1 (Prevention): Operate at the lowest possible temperature that still provides an acceptable reaction rate. Sintering is highly temperature-dependent.[5]
-
Action 2 (Catalyst Choice): Consider a catalyst with a support that has stronger metal-support interactions, which can help anchor the metal particles and prevent migration.
-
Problem: Low or No Desired Product Yield
Q: My reaction is resulting in a very low yield, or no product at all. How should I troubleshoot this?
A: This requires a systematic approach to rule out potential causes, from the catalyst itself to the reaction conditions. Follow a logical workflow to diagnose the issue.
Troubleshooting Workflow for Low Product Yield
Caption: A step-by-step workflow for diagnosing the root cause of low product yield.
Problem: Poor Product Selectivity
Q: My reaction is producing the desired product, but I'm also getting a significant amount of byproducts. How can I improve selectivity?
A: A drop in selectivity suggests that the nature of the catalyst's active sites has changed or that the reaction conditions favor alternative reaction pathways.[5]
Possible Causes & Solutions:
-
Altered Active Sites: Partial poisoning or structural changes can create new types of active sites that catalyze undesired side reactions.
-
Suboptimal Reaction Conditions: The chosen temperature or pressure may be promoting side reactions.
-
Mass Transfer Limitations: In porous catalysts, if the reactants or products cannot diffuse efficiently, it can lead to over-reaction on the catalyst surface.
-
Action: Consider using a catalyst with a different pore structure or particle size to improve diffusion.
-
Section 3: Experimental Protocols & Methodologies
These protocols provide standardized, step-by-step procedures for common tasks.
Protocol 1: Pre-activation of a Palladium-on-Carbon (Pd/C) Catalyst
Causality: Many commercial Pd/C catalysts are stored in an oxidized state for safety and stability. A reduction step is necessary to generate the catalytically active metallic palladium (Pd⁰) sites.
-
Setup: Place the required amount of Pd/C catalyst into a suitable reactor vessel under an inert atmosphere (e.g., in a glovebox or under a flow of Argon).
-
Inert Purge: Seal the reactor and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove any residual air.
-
Hydrogen Flow: Switch the gas feed to a flow of 5-10% H₂ in an inert gas (e.g., Argon).
-
Heating: While maintaining the H₂ flow, slowly heat the reactor to the desired reduction temperature (typically 200-400°C, consult manufacturer's specifications).
-
Reduction: Hold at the target temperature for 2-4 hours.
-
Cooling: Turn off the heat and allow the reactor to cool to the reaction temperature under the H₂ flow.
-
Initiate Reaction: The catalyst is now active and ready for the introduction of reactants.
Protocol 2: General Procedure for Vapor-Phase Hydrogenation
-
Catalyst Loading: Pack a fixed-bed reactor with a known amount of the pre-activated catalyst.
-
System Purge: Heat the system to the desired reaction temperature under a flow of inert gas to dry the system.
-
Introduce Hydrogen: Once at temperature, introduce a controlled flow of hydrogen gas.
-
Introduce Substrate: Using a syringe pump or mass flow controller, introduce the vaporized fluorocarbon precursor (e.g., 1-chloroheptafluorocyclopentene) into the hydrogen stream before it enters the reactor.
-
Reaction: The gas mixture flows through the catalyst bed, where the reaction occurs.
-
Product Collection: The output stream is passed through a condenser and a cold trap (e.g., liquid nitrogen) to collect the product (this compound) and any unreacted starting material.
-
Analysis: The collected liquid is analyzed by GC or GC-MS to determine conversion and selectivity.
Protocol 3: Catalyst Regeneration via Mild Oxidation (for Coking)
Causality: This procedure uses a controlled amount of oxygen at elevated temperatures to selectively burn off carbonaceous "coke" deposits without severely oxidizing the active metal sites.
-
Purge: After a reaction run, stop the reactant flow and purge the reactor with an inert gas at the reaction temperature for 30 minutes to remove any adsorbed species.
-
Cooling: Cool the reactor to the desired regeneration temperature (e.g., 300-350°C).
-
Introduce Air: Introduce a highly diluted stream of air (e.g., 1-2% O₂ in N₂) into the reactor. Caution: This process is exothermic; monitor the reactor temperature closely to avoid a thermal runaway.
-
Oxidation: Maintain the diluted air flow until the concentration of CO₂ in the outlet stream (monitored by a gas analyzer or MS) returns to baseline, indicating all coke has been removed.
-
Re-activation: After regeneration, the catalyst must be re-activated using the procedure in Protocol 1 before the next use.
Section 4: Catalyst Characterization for Troubleshooting
Effective troubleshooting relies on data. Characterizing your catalyst before use, after a successful run, and after a failed run can provide invaluable insights into the deactivation mechanism.[11]
| Technique | Information Provided | Application in Troubleshooting |
| BET Surface Area Analysis | Measures the total surface area and pore size distribution of the catalyst.[6][11] | A significant decrease in surface area suggests sintering or pore blockage due to coking . |
| X-Ray Diffraction (XRD) | Identifies the crystalline phases of the catalyst and support, and can estimate the average metal crystallite size.[9][10][11] | An increase in the metal crystallite size is direct evidence of sintering . |
| Electron Microscopy (SEM/TEM) | Provides high-resolution images of the catalyst's morphology, particle size, and the distribution of metal particles on the support.[9][10][12] | Can visually confirm sintering (agglomerated particles) or heavy coking (visible deposits). |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that determines the elemental composition and oxidation states of the elements on the catalyst surface.[10] | Can identify surface poisons (e.g., S, Cl) and confirm the oxidation state of the active metal. |
| Temperature-Programmed Methods (TPR/TPD) | TPR (Reduction) measures the reducibility of metal oxides. TPD (Desorption) quantifies the strength and number of active sites by monitoring the desorption of a probe molecule.[9][10] | A change in the TPR profile indicates a change in the metal's chemical state. A decrease in TPD signal indicates a loss of active sites due to poisoning or sintering . |
Section 5: Visualizing Catalyst Deactivation Mechanisms
Understanding how catalysts fail is key to preventing it. The diagram below illustrates the three primary deactivation pathways at a conceptual level.
Mechanisms of Catalyst Deactivation
Caption: Conceptual overview of catalyst deactivation by poisoning, sintering, and coking.
Section 6: Safety Precautions
Working with fluorinated compounds and heterogeneous catalysts requires strict adherence to safety protocols.
-
Handling this compound:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[13][15]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13]
-
Review the Safety Data Sheet (SDS) before beginning any work.[13][14]
-
-
General Catalyst Handling:
-
Many catalysts, particularly those containing noble metals on carbon supports, can be pyrophoric, especially after reduction. Do not expose the activated catalyst to air.
-
Avoid generating dust when handling catalyst powders. Use engineering controls like ventilated enclosures.[14][16]
-
Dispose of used catalysts as hazardous waste according to your institution's guidelines.
-
-
Emergency Preparedness:
References
- 1. This compound | 15290-77-4 | Benchchem [benchchem.com]
- 2. A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing catalysis conditions to decrease aromatic hydrocarbons and increase alkanes for improving jet biofuel quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalyst deactivation challenges in FCC and how to prevent them [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Catalyst Characterization Techniques [hidenanalytical.com]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. tdx.cat [tdx.cat]
- 13. tcichemicals.com [tcichemicals.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. support.hpe.com [support.hpe.com]
- 16. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Safe Disposal of 1,1,2,2,3,3,4-Heptafluorocyclopentane Waste
Welcome to the technical support guide for the safe handling and disposal of 1,1,2,2,3,3,4-Heptafluorocyclopentane (HFCp). This resource is designed for our partners in research, scientific, and drug development fields. Our goal is to provide not just procedures, but the scientific rationale behind them, ensuring safety, compliance, and environmental stewardship in your laboratories.
Part 1: Foundational Knowledge - Understanding the Compound
Before addressing disposal, it's crucial to understand the material you are working with. This compound is a fluorinated hydrocarbon solvent valued for its unique properties in various applications, including as a refrigerant alternative, a solvent in chemical synthesis, and in pharmaceutical development.[1] While it offers advantages like non-flammability and low ozone depletion potential, its chemical stability presents specific disposal challenges.[2][3]
Key Physicochemical and Hazard Data
The following tables summarize the essential characteristics of this compound.
| Property | Value | Source |
| CAS Number | 15290-77-4 | [1][4][5] |
| Molecular Formula | C₅H₃F₇ | [1][4][6] |
| Molecular Weight | 196.07 g/mol | [1][4][6] |
| Appearance | White to almost white powder/lump or clear liquid | [1][4] |
| Boiling Point | ~82.5 - 83 °C | [1][5] |
| Flash Point | 21 °C | [1][5] |
| Combustibility | Non-combustible, but containers may burn | [7] |
| GHS Hazard Classification | Code & Statement | Source |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects. | [6][7][8] |
| Precautionary Statements | P273: Avoid release to the environment. | [7][8] |
| P501: Dispose of contents/container to an approved waste disposal plant. | [7][8] |
The primary environmental concern is its persistence and potential harm to aquatic ecosystems.[4][6][7][8] The strong carbon-fluorine (C-F) bonds that make this compound chemically stable also make it resistant to natural degradation, categorizing it among the broader class of compounds often referred to as "forever chemicals".[9] Therefore, releasing it into the environment via drains or evaporation is unacceptable.[8][10]
Part 2: Frequently Asked Questions (FAQs)
This section directly answers common questions encountered in the lab environment.
Q1: Can I dispose of small amounts of this compound waste down the sink?
A1: Absolutely not. The compound is classified as harmful to aquatic life with long-lasting effects (H412).[6][7][8] Its introduction into sewer systems allows it to enter waterways, where its resistance to degradation can cause long-term ecological damage. All chemical waste, regardless of quantity, must be disposed of through proper channels.[10]
Q2: Is it acceptable to allow residual amounts of HFCp to evaporate in a fume hood?
A2: No. While fluorinated solvents like HFCp may have a low Ozone Depletion Potential (ODP) compared to older CFCs, many are still regulated as fluorinated greenhouse gases (F-gases).[2][11][12][13] Intentionally releasing these compounds into the atmosphere is poor practice and may be subject to regulatory control. The guiding principle is containment and destruction, not dilution and dispersal.
Q3: My HFCp waste is mixed with other solvents (e.g., methanol, acetone). How does this change the disposal procedure?
A3: This waste must be classified as a mixed hazardous waste stream. Crucially, because it contains a halogenated compound, the entire mixture must be treated as halogenated organic waste . It should be collected in a separate, clearly labeled, and compatible waste container. Never mix halogenated and non-halogenated waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EH&S) department, as this can significantly increase disposal costs and complexity.
Q4: What is the correct type of container for collecting HFCp waste?
A4: Use a chemically compatible container that can be securely sealed.[7] High-density polyethylene (HDPE) or glass bottles are typically appropriate. Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.[10]
Q5: What is the accepted final disposal method for this type of waste?
A5: The industry standard for destroying persistent fluorinated compounds is high-temperature incineration.[14] This process requires very high temperatures (often >1,400°C) and sufficient residence time to break the highly stable C-F bonds.[14] This must be performed at a licensed hazardous waste disposal facility equipped to handle halogenated waste and scrub acidic gases (like hydrogen fluoride) from the flue gas.[14] Emerging technologies like electrochemical degradation and mechanochemical decomposition are being researched but are not yet standard practice.[15][16]
Part 3: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step guidance for specific scenarios you may encounter.
Scenario 1: Routine Collection of Uncontaminated HFCp Waste
This protocol covers the standard procedure for collecting waste solvent directly from an experimental setup.
-
Prepare the Waste Container:
-
Select a clean, dry, and chemically compatible container with a secure screw cap.[7]
-
Affix a "Hazardous Waste" label.
-
Write the full chemical name and concentration on the label.
-
-
Transfer the Waste:
-
Perform the transfer inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and nitrile gloves.
-
Carefully pour or transfer the waste into the container, using a funnel to prevent spills.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
-
Seal and Store:
-
Arrange for Disposal:
-
Once the container is full or waste is no longer being added, contact your institution's EH&S department or a licensed hazardous waste disposal contractor for pickup.[10]
-
Logical Workflow: Waste Characterization and Segregation
The following diagram illustrates the decision-making process for segregating laboratory waste containing HFCp.
Caption: Waste Characterization & Segregation Workflow.
Scenario 2: Managing an Accidental Spill
This guide outlines the immediate actions to take in the event of a minor laboratory spill (<100 mL). For major spills, evacuate the area and contact emergency services immediately.
-
Alert & Isolate:
-
Alert personnel in the immediate vicinity.
-
If safe to do so, eliminate ignition sources (not a primary concern for HFCp, but good practice for unknown mixtures).[7]
-
-
Don PPE:
-
At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves.
-
-
Contain the Spill:
-
Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to dike the spill and prevent it from spreading.
-
-
Absorb and Collect:
-
Apply absorbent material over the spill, working from the outside in.
-
Allow the material to fully absorb the liquid.
-
Using non-sparking scoops or tools, carefully collect the contaminated absorbent material.[7]
-
-
Package the Waste:
-
Place all contaminated materials (absorbent, gloves, etc.) into a heavy-duty plastic bag or a designated waste container.[7]
-
Label the container as "Hazardous Waste" and list the contents (e.g., "Spill Debris containing this compound").
-
-
Decontaminate:
-
Clean the spill area with soap and water.
-
Collect the cleaning materials (e.g., paper towels) and dispose of them in the same hazardous waste container.
-
-
Arrange for Disposal:
-
Contact EH&S for pickup of the spill waste.
-
Visual Protocol: Minor Spill Response
Caption: Step-by-step workflow for minor laboratory spills.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 3. envirotechint.com [envirotechint.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. alicat.com [alicat.com]
- 10. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]
- 11. lsschemicals.com [lsschemicals.com]
- 12. env.go.jp [env.go.jp]
- 13. gov.uk [gov.uk]
- 14. epa.gov [epa.gov]
- 15. mdpi.com [mdpi.com]
- 16. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compatibility of 1,1,2,2,3,3,4-Heptafluorocyclopentane with Common Lab Materials
Welcome to the technical support center for 1,1,2,2,3,3,4-Heptafluorocyclopentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the compatibility of this versatile fluorinated solvent with common laboratory materials. As a modern, environmentally-friendlier solvent, understanding its interactions with your experimental setup is crucial for ensuring the integrity of your results and maintaining a safe laboratory environment.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a lab setting?
A1: this compound, a cyclic hydrofluorocarbon (c-HFC), is a highly specialized fluorinated compound valued for its unique properties.[2] It is a non-flammable, colorless liquid with exceptional thermal stability, low surface tension, and low toxicity.[1][3] In the laboratory, it serves as an effective and environmentally conscious alternative to older solvents for a variety of applications.[2] These include its use as a solvent for chemical reactions, particularly in the synthesis of fluorinated compounds, and as a cleaning and degreasing agent for precision metal parts, electronic components, and optical lenses.[4][5] Its unique properties also make it suitable for use in specialty coatings and as a surfactant.[1]
Q2: What are the primary safety considerations when handling this compound?
A2: While it has low toxicity, standard laboratory safety protocols should always be followed.[1] Ensure adequate ventilation and avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[6] It is crucial to note that this chemical is harmful to aquatic life with long-lasting effects, so it must be disposed of as hazardous waste according to local regulations.[6] It is incompatible with strong oxidizing agents.[6]
Q3: How does this compound's solvent power compare to other common lab solvents?
A3: this compound is a selective solvent. Its fluorinated nature means it is particularly effective at dissolving fluorinated compounds and some oils and greases. Its performance as a cleaning agent for items like uncured epoxy resins and silicone grease is excellent. It is a good alternative to solvents like HCFC-225 in many cleaning applications.
Q4: Can I use this compound with my existing plastic and rubber labware?
A4: The compatibility of this compound with plastics and elastomers varies. It shows excellent compatibility with materials like PTFE and PPS. However, some materials, such as acrylic resin and certain rubbers, may experience significant swelling or degradation. It is imperative to consult detailed compatibility data or conduct your own testing if your specific material is not listed in the compatibility tables below.
Material Compatibility Guide
The following tables summarize the compatibility of this compound with a range of common laboratory materials based on immersion testing. The compatibility is rated based on the percentage of weight change after prolonged exposure.
Table 1: Compatibility with Plastics
| Material | Weight Change (%) | Compatibility Rating |
| Polytetrafluoroethylene (PTFE) | 0.0 | Excellent |
| Polyphenylene Sulfide (PPS) | 0.0 | Excellent |
| Polyacetal | 0.0 | Excellent |
| Polypropylene | 0.0 | Excellent |
| Nylon 66 | 0.0 | Excellent |
| Hard Polyvinyl Chloride (PVC) | 0.0 | Excellent |
| Phenol Formaldehyde Resin | 0.0 | Excellent |
| Polyethylene | 0.0 | Excellent |
| Polystyrene | 0.1 | Excellent |
| Acrylonitrile Butadiene Styrene (ABS) | 3.4 | Good |
| Polycarbonate | 0.0 | Excellent |
| Soft Polyvinyl Chloride (PVC) | Data Not Available | Testing Recommended |
| Acrylic Resin | 8.4 | Not Recommended |
Table 2: Compatibility with Elastomers
| Material | Weight Change (%) | Compatibility Rating |
| Fluororubber (FKM/Viton™) | 0.0 | Excellent |
| Silicone Rubber | 0.1 | Excellent |
| Chloroprene Rubber (CR/Neoprene) | 0.0 | Excellent |
| Nitrile Butadiene Rubber (NBR) | 0.0 | Excellent |
| Styrene-Butadiene Rubber (SBR) | 0.0 | Excellent |
| Polyurethane (PU) | Data Not Available | Testing Recommended |
Table 3: Compatibility with Metals
Based on its application in cleaning precision metal parts, this compound is expected to be compatible with a wide range of metals commonly found in laboratory equipment.
| Material | Compatibility Rating |
| Stainless Steel (304, 316) | Excellent |
| Aluminum | Excellent |
| Copper | Excellent |
| Brass | Excellent |
| Titanium | Excellent |
Troubleshooting Guide: Material Compatibility Issues
Encountering unexpected degradation of your lab materials? This guide will help you diagnose and resolve potential compatibility issues.
Symptom: Swelling, softening, or discoloration of plastic components.
-
Cause: The solvent is being absorbed by the polymer matrix, causing it to swell and lose its structural integrity. This is more common in amorphous plastics and elastomers.
-
Solution:
-
Immediately cease use of the incompatible plastic.
-
Consult the compatibility chart (Table 1) to select a more resistant material such as PTFE or Polypropylene.
-
If unsure, perform a compatibility test as outlined in the "Experimental Protocol for Material Compatibility Testing" section.
-
Symptom: Cracking or crazing of plastic components (Environmental Stress Cracking).
-
Cause: Some plastics, when under mechanical stress (e.g., from a tight-fitting lid or a bent tube), can develop cracks when exposed to certain chemicals, even if they don't show significant swelling.
-
Solution:
-
Replace the component with a material known to be resistant to stress cracking in the presence of fluorinated solvents (e.g., PEEK, PTFE).
-
Redesign the experimental setup to minimize residual stress on plastic parts.
-
Symptom: Leaching of plasticizers or other additives from tubing or containers.
-
Cause: The solvent may be extracting chemicals from the plastic, which can contaminate your experiment.
-
Solution:
-
Switch to a higher purity, non-plasticized material like PTFE or glass for critical applications.
-
Pre-clean or flush new plastic components with the solvent to remove any surface contaminants before use in a sensitive experiment.
-
Experimental Protocol for Material Compatibility Testing
For materials not listed in the compatibility tables, a simple immersion test can provide valuable insights.
Objective: To determine the compatibility of a material with this compound by measuring changes in weight and observing physical appearance.
Materials:
-
Test material coupons (e.g., 1x1 cm squares)
-
Glass vials with PTFE-lined caps
-
Analytical balance (readable to 0.1 mg)
-
This compound
-
Forceps
Procedure:
-
Initial Measurement:
-
Clean the material coupons with a non-interfering solvent (e.g., isopropanol) and dry them completely in a desiccator.
-
Weigh each coupon on the analytical balance and record the initial weight (W_initial).
-
Note the initial appearance (color, clarity, texture).
-
-
Immersion:
-
Place each coupon in a separate glass vial.
-
Add enough this compound to completely submerge the coupon.
-
Seal the vials with PTFE-lined caps to prevent evaporation.
-
-
Incubation:
-
Store the vials at the intended experimental temperature for a set period (e.g., 24, 48, or 72 hours).
-
-
Final Measurement:
-
Carefully remove the coupons from the vials using forceps.
-
Allow the solvent to evaporate completely in a fume hood.
-
Dry the coupons in a desiccator to a constant weight.
-
Weigh each coupon and record the final weight (W_final).
-
Observe and record any changes in appearance.
-
-
Calculation:
-
Calculate the percentage of weight change: Weight Change (%) = [(W_final - W_initial) / W_initial] * 100
-
Interpretation of Results:
-
< 1% weight change and no visible change: Generally considered compatible.
-
1-5% weight change and minor changes in appearance: May be suitable for short-term or non-critical applications.
-
> 5% weight change or significant changes (swelling, cracking, discoloration): Not recommended for use.
Below is a diagram illustrating the workflow for material compatibility testing.
Caption: Workflow for material compatibility testing.
References
- 1. specialchem.com [specialchem.com]
- 2. zeon.co.jp [zeon.co.jp]
- 3. Solvay Chemicals SOLKANE® 365mfc Component for Solvent Formulation datasheet [lookpolymers.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to 1,1,2,2,3,3,4-Heptafluorocyclopentane: A Comparative Analysis for Modern Chemical Synthesis
Introduction: The Evolving Landscape of Synthesis Solvents
In the pursuit of novel chemical entities, the choice of solvent is a foundational decision that dictates reaction feasibility, efficiency, and environmental impact. For decades, chemists relied on a conventional toolkit of organic solvents, many of which are now under intense scrutiny due to health and environmental concerns. Chlorinated solvents like dichloromethane (DCM), for instance, are potent and versatile but are also classified as hazardous air pollutants and potential carcinogens.[1][2][3] This has catalyzed a shift towards "greener" and safer alternatives that do not compromise performance.
Fluorinated solvents have carved out a unique and powerful niche in this new landscape.[4] Their distinct properties—often including high polarity, low nucleophilicity, and unique solubility characteristics—can unlock reaction pathways that are inefficient or impossible in other media.[4][5] This guide provides an in-depth comparison of 1,1,2,2,3,3,4-Heptafluorocyclopentane (HFCP) against other common fluorinated and conventional solvents, offering researchers, scientists, and drug development professionals the data-driven insights needed to make informed decisions in their synthetic endeavors.
Physicochemical Properties: The Foundation of Performance
A solvent's physical and chemical properties are the primary determinants of its utility. Factors such as boiling point, density, polarity, and solubility dictate the reaction conditions, the compatibility with reagents, and the ease of post-reaction workup. HFCP presents a unique combination of properties that distinguish it from other fluorinated and conventional solvents.
The unique characteristics of fluorinated solvents stem from the high electronegativity of fluorine atoms, which creates strong carbon-fluorine bonds and imparts distinct electronic properties to the molecule.[6] In HFCP, the cyclic structure and high degree of fluorination result in a stable, relatively inert, and dense liquid.[6][7]
Below is a comparative table of key physicochemical properties for HFCP and other relevant solvents.
| Property | This compound (HFCP) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) | Perfluorohexane (PFH) | Dichloromethane (DCM) |
| Molecular Formula | C₅H₃F₇[7] | C₃H₂F₆O[4] | C₂H₃F₃O[4] | C₆F₁₄ | CH₂Cl₂ |
| Molecular Weight | 196.07 g/mol [7] | 168.04 g/mol | 100.04 g/mol | 338.04 g/mol | 84.93 g/mol |
| Boiling Point (°C) | 82.5 - 83[7][8] | 59[4] | 77 - 80[4] | 56 | 39.6 |
| Density (g/mL) | 1.580[8] | 1.596[4] | 1.383[4] | 1.68 | 1.33 |
| pKa | Not Applicable | 9.3[4] | 12.4[4] | Not Applicable | Not Applicable |
| Polarity (ET(30)) | Data not readily available | 65.3[4] | 59.5[4] | Very Low | 41.1 |
| Key Features | High thermal stability, low surface tension, forms azeotropes.[6][7][9] | Highly polar, strong H-bond donor, low nucleophilicity.[4][10] | Polar, H-bond donor, less acidic than HFIP.[4] | Chemically inert, immiscible with most organic solvents and water. | Versatile solvent, effective for a wide range of compounds. |
Expert Analysis: HFCP's boiling point of ~83°C is a significant advantage for reactions requiring temperatures above the reflux point of common solvents like DCM or HFIP. This allows for thermally driven transformations under atmospheric pressure, simplifying reactor setup. Its high density facilitates phase separation from aqueous or less dense organic layers during workup. While specific polarity data is scarce, its structure suggests it is a relatively non-polar solvent, making it suitable for dissolving other fluorinated compounds or serving as a medium for "fluorous" chemistry.[5] In contrast, the fluorinated alcohols HFIP and TFE are exceptionally polar and acidic, enabling them to stabilize charged intermediates and activate substrates through hydrogen bonding—a role HFCP is not equipped to fill.[4][10]
Performance in Chemical Synthesis: A Comparative Overview
The true measure of a solvent is its performance in facilitating chemical reactions. Fluorinated solvents are often employed not just as inert media, but as active participants that can dramatically influence reaction outcomes.
Transition Metal-Catalyzed Reactions
Many modern synthetic transformations, particularly C-H activation and cross-coupling reactions, rely on transition metal catalysis. Fluorinated alcohols like HFIP and TFE have proven to be "enabling" solvents in this domain, often being crucial for achieving any product formation.[4] Their ability to stabilize cationic intermediates and promote ligand exchange at the metal center is key to their success.
While specific literature on HFCP in catalysis is emerging, its properties suggest a different role. Its thermal stability and low reactivity make it a potentially excellent medium for high-temperature catalytic cycles where solvent decomposition is a concern. It could serve as a robust alternative to high-boiling hydrocarbon solvents like toluene or xylene, with the added benefit of unique solubility properties.
Fluorous Biphase Systems (FBS)
FBS is an elegant purification strategy that leverages the immiscibility of perfluorinated solvents with common organic solvents.[5] In this approach, a reagent or catalyst is tagged with a long perfluoroalkyl chain. After the reaction in a single-phase system at elevated temperature, the mixture is cooled, causing it to separate into a fluorous phase and an organic phase. The fluorous-tagged component is selectively sequestered in the fluorous layer, allowing for its simple separation and recovery.[5]
Given its high fluorine content, HFCP is a prime candidate for use as the fluorous phase in FBS. Its ability to dissolve other fluorine-rich compounds while maintaining immiscibility with many organic solvents is the central requirement for this technique. This offers a greener purification alternative to traditional chromatography.
Workflow & Logic Visualizations
To aid researchers in the practical application of these concepts, the following diagrams illustrate key decision-making processes.
Caption: Diagram 1: General Workflow for Solvent Selection.
Caption: Diagram 2: Comparative Framework for HFCP.
Environmental Profile and Safety Considerations
The "green" credentials of any new solvent are paramount. Fluorinated solvents, as a class, have a complex environmental profile. While they are not ozone-depleting, concerns exist regarding their global warming potential (GWP) and persistence.[11] Many fluorinated compounds fall under the broad category of per- and polyfluoroalkyl substances (PFAS), which are noted for their environmental persistence, earning them the moniker "forever chemicals".[10][11]
This compound (HFCP):
-
Toxicity: HFCP exhibits low acute toxicity.[7] However, it is classified as harmful to aquatic life with long-lasting effects, necessitating careful handling and disposal to prevent environmental release.[12][13]
-
Environmental Fate: As a member of the PFAS family, its environmental persistence is a significant consideration for large-scale industrial use.[12] Researchers must weigh the performance benefits against the lifecycle impact of the solvent.
-
Regulatory Landscape: The regulatory environment around PFAS is rapidly evolving.[11] While HFCP is an effective replacement for more acutely toxic and hazardous solvents like DCM, its long-term viability may be influenced by future regulations targeting the broader PFAS class.
Comparative Solvents:
-
Dichloromethane (DCM): Widely recognized as a hazardous solvent, DCM is a suspected carcinogen and is subject to increasing regulatory restrictions.[1][3][14] From a human health perspective, HFCP is a significantly safer alternative.
-
Fluorinated Alcohols (HFIP, TFE): These also belong to the PFAS family and carry similar concerns about persistence.[10] HFIP, in particular, is corrosive and suspected of having adverse effects on fertility, requiring stringent handling protocols.[10]
The primary justification for using a solvent like HFCP lies in its ability to enable critical chemistry while offering a less hazardous profile than the solvents it replaces. The principle of "regrettable substitutions"—replacing one hazardous chemical with another—must be avoided by carefully considering the full lifecycle and toxicological profile of any alternative.[2]
Experimental Protocol: Comparative Solvent Screen in a Suzuki-Miyaura Cross-Coupling
To provide a tangible, reproducible comparison, this section details a protocol for screening HFCP against other solvents in a common, robust, and important transformation: the Suzuki-Miyaura cross-coupling. This reaction is known to be sensitive to solvent effects.
Objective: To compare the performance of this compound (HFCP) against Toluene (a standard solvent) and 2-MeTHF (a greener alternative) in the synthesis of 4-phenyltoluene.
Reaction: 4-bromotoluene + Phenylboronic acid → 4-phenyltoluene
Materials:
-
4-bromotoluene (Reactant)
-
Phenylboronic acid (Reactant)
-
Palladium(II) Acetate (Pd(OAc)₂, Catalyst Precursor)
-
SPhos (Ligand)
-
Potassium Phosphate (K₃PO₄, Base)
-
This compound (HFCP, Solvent)
-
Toluene (Solvent)
-
2-Methyltetrahydrofuran (2-MeTHF, Solvent)
-
Dodecane (Internal Standard for GC analysis)
-
Reaction vials (8 mL) with stir bars and screw caps
Procedure (To be performed in parallel for each solvent):
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the internal standard by dissolving 1.0 mL of dodecane in 9.0 mL of the respective solvent (HFCP, Toluene, or 2-MeTHF).
-
-
Reactor Charging (in a glovebox or under inert atmosphere):
-
To an 8 mL reaction vial containing a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%).
-
Add SPhos (8.2 mg, 0.02 mmol, 2 mol%).
-
Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv).
-
Add Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv).
-
Add K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv).
-
-
Solvent Addition and Reaction Initiation:
-
To each vial, add 2.0 mL of the designated solvent (HFCP, Toluene, or 2-MeTHF).
-
Seal the vials tightly with screw caps.
-
Remove the vials from the glovebox and place them in a pre-heated aluminum heating block set to 80°C.
-
-
Reaction Monitoring:
-
Stir the reactions vigorously at 80°C for 4 hours.
-
After 4 hours, remove the vials from the heating block and allow them to cool to room temperature.
-
-
Workup and Sample Preparation for Analysis:
-
Uncap each vial and add 2.0 mL of water and 2.0 mL of diethyl ether.
-
Add 100 µL of the internal standard stock solution prepared in Step 1.
-
Cap the vials and shake vigorously for 30 seconds. Allow the layers to separate.
-
Carefully withdraw a 1.0 mL aliquot from the top organic layer and place it in a clean vial.
-
Pass the aliquot through a small plug of silica gel using additional diethyl ether to wash.
-
Dilute the sample to an appropriate concentration for Gas Chromatography (GC) analysis.
-
-
Analysis:
-
Analyze the samples by GC-FID or GC-MS to determine the conversion of 4-bromotoluene and the yield of 4-phenyltoluene relative to the internal standard.
-
Expected Outcomes & Interpretation: This experiment will provide quantitative data on reaction yield and conversion rates in each solvent.
-
High Yield in HFCP: Would indicate that HFCP is a viable, high-boiling alternative for cross-coupling reactions.
-
Low Yield in HFCP: May suggest poor solubility of the catalyst, base, or reactants, or potential inhibition of the catalytic cycle.
-
Comparison to Toluene/2-MeTHF: Provides a direct benchmark against a traditional solvent and a widely accepted "greener" alternative.
Conclusion and Future Outlook
This compound is a highly specialized solvent with a distinct profile that positions it as a valuable tool for specific challenges in modern synthesis. It is not a universal replacement, but rather a strategic choice for applications demanding high thermal stability, unique solubility for fluorinated compounds, or specialized workups like fluorous biphase separation.
Key Takeaways:
-
Primary Advantage: Its high boiling point and thermal stability make it an excellent candidate for high-temperature reactions where more volatile solvents would fail or require specialized equipment.
-
Niche Application: It shows significant promise as a medium for fluorous biphase systems, offering a pathway to greener purifications.
-
Environmental Considerations: While it is a safer alternative to acutely toxic solvents like DCM, its classification as a PFAS necessitates a mindful approach to its use, with an emphasis on containment, recovery, and recycling to mitigate environmental release.
As the field of chemistry continues to prioritize sustainability and safety, the exploration of novel solvent systems is critical. This compound represents an important option in the expanding toolkit of the modern chemist, enabling new possibilities while demanding a responsible and informed approach to its application.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Fluorous Solvents | TCI AMERICA [tcichemicals.com]
- 6. CAS 15290-77-4: this compound [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound CAS#: 15290-77-4 [amp.chemicalbook.com]
- 9. data.epo.org [data.epo.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SAFECHEM – FLUORINATED SOLVENTS [safechem.com]
- 12. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. content-hub.uidaho.edu [content-hub.uidaho.edu]
A Comparative Analysis of 1,1,2,2,3,3,4-Heptafluorocyclopentane and HCFC-141b as Precision Cleaning Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of precision cleaning, where the removal of microscopic contaminants is paramount for the integrity of high-value components, the choice of a cleaning agent is a critical decision. This guide provides a detailed comparative study of two such agents: 1,1,2,2,3,3,4-Heptafluorocyclopentane, a newer generation fluorinated solvent, and 1,1-dichloro-1-fluoroethane (HCFC-141b), a hydrochlorofluorocarbon that has been widely used but is now subject to regulatory phase-out.
This analysis is designed to offer an in-depth understanding of their respective performance characteristics, environmental and safety profiles, and material compatibility, supported by available data and standardized testing methodologies. As the industry moves towards more sustainable and environmentally benign solutions, a thorough evaluation of alternatives like Heptafluorocyclopentane is essential.
Introduction to the Cleaning Agents
1.1 this compound (CAS: 15290-77-4)
A cyclic hydrofluorocarbon (HFC), this compound is a fluorinated solvent characterized by its high stability, low surface tension, and non-flammable nature.[1] It is being positioned as a viable alternative to ozone-depleting substances in various applications, including precision cleaning.[2] Its chemical structure is a five-membered carbon ring with seven fluorine atoms.
1.2 HCFC-141b (CAS: 1717-00-6)
1,1-dichloro-1-fluoroethane, commonly known as HCFC-141b, is a hydrochlorofluorocarbon that has been extensively used as a solvent cleaner and foam blowing agent.[3][4] Its strong solvency and non-flammable properties made it an effective replacement for chlorofluorocarbons (CFCs). However, due to its contribution to ozone depletion, HCFC-141b is being phased out under the Montreal Protocol.[5]
Physical and Chemical Properties: A Comparative Overview
The fundamental physical and chemical properties of a cleaning agent dictate its performance in various cleaning processes, such as vapor degreasing, ultrasonic cleaning, and cold cleaning.
| Property | This compound | HCFC-141b |
| Molecular Formula | C₅H₃F₇ | CH₃CCl₂F |
| Molecular Weight ( g/mol ) | 196.07[6] | 116.95[4] |
| Boiling Point (°C) | ~82.5 | 32[5] |
| Density (g/cm³ at 25°C) | ~1.58 | ~1.23 |
| Flash Point | Non-flammable[7] | Non-flammable[5] |
| Vapor Pressure (mmHg at 25°C) | ~245 | ~648 |
| Surface Tension (dynes/cm) | Low (typical for fluorinated solvents) | Low |
| Kauri-Butanol (Kb) Value | Moderate (typical for fluorinated solvents) | ~56-60 |
Environmental, Health, and Safety Profile
The environmental impact and safety of a chemical are critical considerations in its selection. The following table summarizes the key environmental and safety metrics for both cleaning agents.
| Parameter | This compound | HCFC-141b |
| Ozone Depletion Potential (ODP) | 0 (No chlorine or bromine atoms) | 0.11 |
| Global Warming Potential (GWP, 100-yr) | Low (Specific value varies by source, but generally low for HFCs) | 725 |
| Occupational Exposure Limit (OEL) | No established PEL or TLV; manufacturer SDS suggests low toxicity.[8] | 500 ppm (ACGIH TLV) |
| Flammability | Non-flammable[7] | Non-flammable[5] |
Causality Behind Environmental and Safety Profiles:
-
Ozone Depletion Potential: The presence of chlorine in the HCFC-141b molecule is the primary reason for its ODP. When it reaches the stratosphere, UV radiation can break the C-Cl bond, releasing a chlorine atom that catalytically destroys ozone molecules. In contrast, this compound, being a hydrofluorocarbon, contains no chlorine and therefore has an ODP of zero.
-
Global Warming Potential: Both molecules are greenhouse gases, meaning they can absorb and re-radiate infrared radiation in the atmosphere, contributing to global warming. The GWP is a measure of this effect relative to carbon dioxide. While Heptafluorocyclopentane has a low GWP, it is not zero. The phase-out of HCFCs is driven by both their ODP and their relatively high GWP.
-
Occupational Exposure Limits: The OEL for HCFC-141b is well-established, reflecting a history of use and toxicological study. For newer chemicals like Heptafluorocyclopentane, the absence of an official OEL from bodies like OSHA or ACGIH is common. In such cases, manufacturers provide recommended exposure limits based on their own toxicological data. The available safety data for Heptafluorocyclopentane indicates low acute toxicity.[8]
Cleaning Efficacy: A Theoretical and Practical Comparison
The effectiveness of a cleaning agent is its ability to dissolve and remove contaminants from a substrate. This is often predicted by the principle of "like dissolves like" and quantified by metrics such as the Kauri-Butanol (Kb) value.
Theoretical Cleaning Performance:
-
HCFC-141b: With a moderate Kb value, HCFC-141b has proven effective at removing a wide range of contaminants, including oils, greases, waxes, and fluxes.[9] Its lower boiling point allows for easy evaporation from cleaned surfaces, leaving minimal residue.
-
This compound: As a fluorinated solvent, Heptafluorocyclopentane is expected to have good solvency for a variety of organic and inorganic contaminants.[10] Fluorinated solvents are known for their ability to dissolve oils, greases, and other non-polar compounds.[11][12] Their low surface tension allows them to penetrate tight crevices and effectively wet surfaces for thorough cleaning.[11]
Experimental Protocol for Evaluating Cleaning Efficacy (Based on ASTM G122):
The following protocol outlines a standardized method for quantitatively comparing the cleaning efficacy of the two agents.[5][7][12]
Caption: Experimental workflow for cleaning efficacy evaluation based on ASTM G122.
Material Compatibility: Ensuring Substrate Integrity
A crucial aspect of a cleaning agent is its compatibility with the materials of the components being cleaned, including plastics, elastomers, and metals. Incompatibility can lead to swelling, cracking, or degradation of the material.
General Compatibility of Fluorinated Solvents:
Fluorinated solvents are generally compatible with a wide range of materials, including most metals, plastics, and elastomers.[11][12] However, compatibility should always be verified for specific materials and operating conditions.
Experimental Protocol for Material Compatibility Testing (Based on ASTM D543):
This protocol provides a framework for assessing the compatibility of the cleaning agents with various polymeric materials.[10]
Caption: Workflow for material compatibility testing based on ASTM D543.
Conclusion and Future Outlook
The selection of a cleaning agent in a scientific and industrial setting requires a multi-faceted evaluation of performance, safety, environmental impact, and material compatibility.
-
HCFC-141b has a proven track record of effective cleaning but is being phased out due to its detrimental effect on the ozone layer and its contribution to global warming. Its continued use is not a sustainable long-term solution.
-
This compound emerges as a promising alternative with a favorable environmental profile, being non-ozone-depleting and having a low global warming potential. Its properties as a fluorinated solvent suggest strong cleaning performance and broad material compatibility.
Recommendation for Researchers and Professionals:
For new applications and processes, prioritizing environmentally sustainable alternatives like this compound is strongly recommended. While existing data and the general properties of fluorinated solvents are encouraging, it is imperative to conduct application-specific testing to validate cleaning efficacy and material compatibility for your particular substrates and contaminants. The experimental protocols outlined in this guide, based on established ASTM standards, provide a robust framework for such evaluations. The transition away from ozone-depleting substances is not only a regulatory necessity but also a commitment to responsible scientific and industrial practice.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. Fluorinated Solvents vs Aqueous Solvents in Precision Cleaning - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 3. High Purity Gas Refrigerant Gas Cleaning Gas Hcfc-141b & R141b for Foaming Agent - Refrigeration and R407 [sliheauto.en.made-in-china.com]
- 4. HCFC-141b--Foaming Agent--Hangzhou Fine Fluorotech Co., Ltd [fluorotech.com.cn]
- 5. High-Quality HCFC-141B Refrigerant for Cleaning and Foaming [zjfotech.com]
- 6. scbt.com [scbt.com]
- 7. envirotechint.com [envirotechint.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. ecolink.com [ecolink.com]
- 10. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 11. agcchem.com [agcchem.com]
- 12. What Are The Advantages Of Using Fluorinated Solvents | ORAPI Asia [orapiasia.com]
Performance Validation of 1,1,2,2,3,3,4-Heptafluorocyclopentane as a Low GWP Refrigerant: A Comparative Guide
The imperative to mitigate climate change has catalyzed a paradigm shift in the refrigeration and air-conditioning industry, necessitating the transition from high global warming potential (GWP) hydrofluorocarbons (HFCs) to more environmentally benign alternatives. This guide provides a comprehensive performance validation of 1,1,2,2,3,3,4-Heptafluorocyclopentane, commercially known as Zeorora-H, as a promising low GWP refrigerant. Through a comparative analysis with established refrigerants, this document offers researchers, scientists, and drug development professionals the essential data and methodologies to evaluate its potential.
Introduction to this compound (Zeorora-H)
This compound (HFCP) is a cyclic hydrofluorocarbon that has emerged as a potential long-term solution in the quest for sustainable refrigerants.[1] Its chemical structure, a five-membered carbon ring with seven fluorine atoms, imparts a unique combination of thermal stability, non-flammability, and low toxicity.[2] Marketed under the trade name Zeorora-H, its primary application to date has been as a specialty solvent and cleaning agent.[3] However, its thermodynamic properties suggest a significant potential for use in refrigeration cycles.
This guide will objectively assess the viability of Zeorora-H as a refrigerant by comparing its known physical and environmental properties with those of a conventional HFC (R-134a) and a widely adopted hydrofluoroolefin (HFO) alternative (R-1234yf).
Comparative Analysis of Refrigerant Properties
A refrigerant's performance is fundamentally dictated by its thermodynamic, physical, and safety characteristics. The following tables summarize the key properties of Zeorora-H in comparison to R-134a and R-1234yf.
Table 1: Environmental and Safety Properties
| Property | This compound (Zeorora-H) | R-134a (HFC) | R-1234yf (HFO) |
| Chemical Formula | C₅H₃F₇[4] | C₂H₂F₄ | C₃H₂F₄ |
| Global Warming Potential (GWP, 100-year) | 175[3] | ~1300 | < 1 |
| Ozone Depletion Potential (ODP) | 0[3] | 0 | 0 |
| ASHRAE Safety Classification | Not yet assigned | A1[5] | A2L[6] |
| Flammability | Non-flammable[3] | Non-flammable[7] | Mildly flammable[7] |
| Toxicity | Low[1] | Lower Toxicity (A) | Lower Toxicity (A) |
Table 2: Physical and Thermodynamic Properties
| Property | This compound (Zeorora-H) | R-134a | R-1234yf |
| Molecular Weight ( g/mol ) | 196.07[4] | 102.03 | 114.04 |
| Boiling Point (°C at 1 atm) | 82.5[3][8] | -26.1 | -29.5 |
| Latent Heat of Vaporization (kJ/kg at boiling point) | 144[3] | 217.2 | 197.3 |
| Vapor Pressure (MPa at 20°C) | 0.0083[3] | 0.57 | 0.59 |
Expert Analysis of Comparative Data:
The data clearly positions Zeorora-H as a compelling low-GWP candidate. Its GWP of 175 is significantly lower than that of R-134a, offering a substantial environmental advantage.[3] Furthermore, its non-flammable nature provides a distinct safety advantage over A2L classified refrigerants like R-1234yf.[3][7]
However, the high boiling point of Zeorora-H (82.5 °C) is a critical consideration.[3][8] This is substantially higher than traditional refrigerants and suggests its potential application in high-temperature heat pumps or organic Rankine cycles rather than conventional air-conditioning or refrigeration systems. The lower latent heat of vaporization compared to R-134a and R-1234yf may also impact the refrigerating effect and overall system efficiency, necessitating careful system design and optimization.
Experimental Protocol for Performance Validation
To empirically validate the performance of this compound as a refrigerant, a robust and standardized experimental methodology is paramount. The following protocol is designed based on established ASHRAE standards and best practices in refrigerant testing.
Experimental Apparatus
The core of the validation is a closed-loop vapor compression refrigeration system.
Caption: Experimental workflow for refrigerant performance validation.
Key Components:
-
Compressor: A variable-speed compressor to accommodate different operating conditions.
-
Condenser and Evaporator: Shell-and-tube or plate heat exchangers with controlled water flow for heat rejection and absorption.
-
Expansion Valve: A controllable electronic expansion valve to precisely regulate refrigerant flow.
-
Instrumentation: High-accuracy pressure transducers, resistance temperature detectors (RTDs) or thermocouples, a Coriolis mass flow meter, and a power analyzer.
-
Data Acquisition System: A centralized system to log all sensor data in real-time.
Step-by-Step Methodology
-
System Preparation:
-
Thoroughly evacuate the refrigeration system to remove any non-condensable gases.
-
Charge the system with the refrigerant under investigation (Zeorora-H, R-134a, or R-1234yf) to the manufacturer's specified amount.
-
-
Setting Operating Conditions:
-
Establish a constant evaporating temperature by controlling the water flow rate and inlet temperature to the evaporator.
-
Similarly, set a constant condensing temperature by adjusting the water flow rate and inlet temperature to the condenser.
-
Set the compressor speed to the desired level.
-
-
Data Acquisition:
-
Allow the system to reach a steady state, typically characterized by stable temperatures and pressures for at least 15-20 minutes.
-
Record the following parameters using the data acquisition system:
-
Refrigerant temperatures and pressures at the inlet and outlet of the compressor, condenser, and evaporator.
-
Refrigerant mass flow rate.
-
Power consumption of the compressor.
-
Water inlet and outlet temperatures and flow rates for both the evaporator and condenser.
-
-
-
Performance Calculations:
-
Refrigerating Capacity (Q̇ₑ): Calculated from the refrigerant side using the mass flow rate (ṁ) and the change in enthalpy (h) across the evaporator: Q̇ₑ = ṁ * (h_evap,out - h_evap,in)
-
Compressor Power (Ẇ_comp): Measured directly by the power analyzer.
-
Coefficient of Performance (COP): The ratio of the refrigerating capacity to the compressor power: COP = Q̇ₑ / Ẇ_comp
-
-
Comparative Testing:
-
Repeat steps 2-4 for a range of evaporating and condensing temperatures relevant to the target application.
-
Perform the same set of experiments for the baseline refrigerants (R-134a and R-1234yf) for a direct comparison under identical conditions.
-
References
- 1. This compound | 15290-77-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. zeon.co.jp [zeon.co.jp]
- 4. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Understanding Refrigerant Safety Classification: A Guide — Stout Energy- Energy Efficiency for Buildings [stoutenergy.me]
- 6. ashrae.org [ashrae.org]
- 7. energy.kth.se [energy.kth.se]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Senior Application Scientist's Comparative Guide to 1,1,2,2,3,3,4-Heptafluorocyclopentane in Industrial Applications
Introduction: Navigating the Post-HFC Landscape
The industrial landscape is in a perpetual state of evolution, driven by the dual imperatives of performance and sustainability. The phasedown of high Global Warming Potential (GWP) hydrofluorocarbons (HFCs) and the stringent regulations surrounding traditional chlorinated and brominated solvents have catalyzed a search for effective, safe, and environmentally responsible alternatives.[1][2][3] Within this context, 1,1,2,2,3,3,4-Heptafluorocyclopentane (CAS No. 15290-77-4) has emerged as a specialized fluorinated compound with a unique profile.[4]
This guide, prepared for researchers, scientists, and development professionals, provides an in-depth cost-benefit analysis of this compound. We move beyond a simple cataloging of properties to offer a comparative analysis against established alternatives in key industrial applications. Our objective is to furnish a framework for informed decision-making, grounded in performance data, economic considerations, and rigorous experimental validation.
Physicochemical & Environmental Profile
Understanding the intrinsic properties of a chemical is fundamental to evaluating its suitability for any application. This compound is a highly fluorinated cyclic alkane, presenting as a liquid at room temperature.[4][5][6] Its key properties are summarized below.
| Property | Value | Significance in Applications |
| Molecular Formula | C₅H₃F₇ | Influences solvency, stability, and environmental fate. |
| Molecular Weight | 196.07 g/mol [4][7] | Affects density, viscosity, and heat transfer characteristics. |
| Boiling Point | 82.5 - 83 °C[4][5][8] | Ideal for vapor degreasing and medium-temperature heat transfer. |
| Melting Point | 21 °C[4][5][8] | Defines its liquid range for operational use. |
| Density | 1.580 g/cm³[5][8] | Important for fluid dynamics in heat transfer and cleaning systems. |
| Vapor Pressure | 16.3 hPa at 20°C[5][8] | Moderate volatility, balancing evaporation rate and solvent loss. |
| Water Solubility | 717 mg/L at 20°C[5][8] | Low solubility is beneficial for water displacement in cleaning. |
| Ozone Depletion Potential (ODP) | 0 (Assumed) | As a hydrofluorocarbon, it contains no chlorine or bromine. |
| Global Warming Potential (GWP) | Moderate (relative to HFOs) | Lower than older HFCs and PFCs, but a key consideration. |
| Flash Point | 21 °C[5][8] | Indicates flammability; requires appropriate handling procedures. |
| Safety Profile | Harmful to aquatic life with long lasting effects.[6][7][9][10] | Dictates handling, storage, and disposal protocols. |
Core Industrial Applications: A Comparative Performance Analysis
We will now dissect the performance of this compound in its primary industrial roles, comparing it directly with common alternatives.
Precision & Solvent Cleaning
In precision cleaning, the goal is to remove contaminants without damaging the substrate. This is critical in electronics, aerospace, and medical device manufacturing.[4] this compound serves as a replacement for legacy solvents like CFCs and HCFCs, and competes with other contemporary options.[1][7]
Performance Comparison:
| Solvent | Key Advantages | Key Disadvantages |
| This compound | Good solvency for fluorinated oils/greases, low surface tension, non-flammable, thermally stable.[4] | Moderate GWP, higher cost, potential for aquatic toxicity.[7][9] |
| Hydrofluoroethers (HFEs) | Excellent safety profile, low GWP, good material compatibility.[1] | Milder solvency, often requires co-solvents for heavy soils.[1] |
| Hydrofluoroolefins (HFOs) | Very low GWP (<10), excellent solvency, fast evaporation. | Mildly flammable (A2L classification), higher cost.[3][[“]] |
| n-Propyl Bromide (nPB) | Strong solvency, cost-effective. | High toxicity (carcinogen), regulatory restrictions. |
| Aqueous Cleaners | Low cost, non-flammable, environmentally friendly. | Can cause oxidation, requires significant energy for drying, wastewater treatment. |
Causality in Performance: The cyclic structure and high degree of fluorination in this compound give it a unique solvency profile. Unlike linear HFCs, its structure can enhance its ability to dissolve a range of organic soils while its low surface tension allows it to penetrate tight crevices, a critical requirement in cleaning complex electronic assemblies.
Heat Transfer Fluids
As a heat transfer fluid, the primary role is to efficiently and safely move thermal energy.[1] Applications range from cooling semiconductor manufacturing equipment to managing thermal loads in aerospace and electronics.
Performance Comparison:
| Fluid | Operating Range (°C) | Thermal Conductivity | Key Considerations |
| This compound | Approx. -50 to 80 | Moderate | Good dielectric properties, single-phase liquid cooling. |
| Perfluorocarbons (PFCs) | -100 to >200 | Low | Very high GWP, extremely stable, excellent dielectric strength. |
| Hydrofluoroethers (HFEs) | -100 to 150 | Low to Moderate | Low GWP, good material compatibility, excellent safety.[1] |
| Glycol/Water Solutions | -50 to 150 | High | Corrosive without inhibitors, conductive, low cost. |
| Hydrocarbons (Mineral Oils) | -10 to >300 | Moderate | Flammable, requires careful system design. |
Causality in Performance: The thermal stability and wide liquid range of fluorinated fluids like this compound make them suitable for applications where traditional water-based coolants are not viable.[4] Its dielectric nature is paramount in direct-contact electronics cooling, preventing short circuits while efficiently removing heat.
Foam Blowing Agents
In the production of polyurethane and polystyrene foams, the blowing agent creates the cellular structure that provides insulation. The thermal conductivity of the blowing agent gas is a key determinant of the foam's insulating performance.[12]
Performance Comparison:
| Blowing Agent | GWP | Resulting Foam Lambda (mW/m·K) | Key Considerations |
| This compound | Moderate | Good (Estimated) | Non-flammable, potential for good solubility in polyols. |
| HFC-245fa | ~1030 | ~12.7[12] | Phasing down due to high GWP.[12] |
| Hydrocarbons (e.g., Cyclopentane) | <10 | Excellent | Highly flammable, requires explosion-proof equipment.[13] |
| Hydrofluoroolefins (HFOs) | <10 | Excellent | Low flammability, higher cost, becoming industry standard.[2][3][12][13] |
| CO₂ (Water) | 1 | Higher (Poorer Insulation) | Non-flammable, low cost, but lower insulation value. |
Causality in Performance: The choice of a blowing agent is a trade-off between insulation value (low gas thermal conductivity), safety (flammability), environmental impact (GWP), and cost.[14] While hydrocarbons offer excellent performance and low GWP, the non-flammability of fluorinated agents like this compound can reduce capital costs and safety risks in manufacturing facilities.[13]
Cost-Benefit Analysis Framework
A holistic analysis must weigh the upfront procurement price against long-term operational and compliance costs.[15][16]
Diagram: Decision Matrix for Industrial Fluid Selection This diagram illustrates the key decision points when selecting a fluid, balancing performance, cost, and EH&S (Environment, Health, and Safety) factors.
Caption: A flowchart for selecting an industrial fluid.
Cost Breakdown:
-
Procurement Costs: Specialty fluorochemicals like this compound generally have a higher per-kilogram cost than commodity solvents or hydrocarbons. HFOs, due to complex synthesis, can be even more expensive.[14]
-
Operational Costs:
-
Energy: The moderate boiling point of this compound is advantageous in vapor degreasing, potentially lowering energy consumption compared to higher-boiling solvents.
-
Solvent Loss: In open-top cleaning systems, solvent loss through evaporation is a significant operational cost. The vapor pressure of the chosen solvent is a key factor. Solvent recovery and recycling systems can mitigate this, representing a capital investment that reduces long-term operational costs.[15][16][17]
-
-
Compliance and Disposal Costs: This is where lower-toxicity, non-regulated substances provide a significant benefit. The costs associated with managing hazardous waste, air quality permits, and potential future carbon taxes on high-GWP materials can be substantial, making a seemingly more expensive chemical cheaper over its lifecycle.[15][17]
Experimental Protocols for Performance Validation
To ensure trustworthiness, protocols must be robust and self-validating. Below are standardized methodologies for comparing industrial fluids.
Protocol 1: Evaluating Solvent Cleaning Efficacy (Gravimetric Method)
Objective: To quantitatively determine the cleaning efficiency of a solvent by measuring the mass of a specific contaminant removed from a standardized surface.
Diagram: Solvent Cleaning Efficacy Workflow
Caption: Workflow for gravimetric cleaning validation.
Methodology:
-
Preparation: Standardized coupons (e.g., 316 stainless steel, 2x2 cm) are cleaned with a baseline solvent (e.g., isopropyl alcohol) and dried to a constant weight.
-
Contamination: A known mass of a standardized industrial soil (e.g., a specific lubricating oil or grease) is uniformly applied to each coupon.
-
Pre-Weighing: The contaminated coupon is weighed on a four-decimal analytical balance to determine the initial mass (M_initial).
-
Cleaning: The coupon is immersed in the test solvent (e.g., this compound) in a beaker placed in an ultrasonic bath for a fixed duration (e.g., 5 minutes) at a controlled temperature (e.g., 40°C).
-
Drying: The coupon is removed, allowed to air dry or dried with a stream of nitrogen, and placed in a desiccator to cool to ambient temperature.
-
Post-Weighing: The final mass of the cleaned and dried coupon (M_final) is recorded.
-
Calculation: The cleaning efficacy is calculated as: Efficacy (%) = [(M_initial - M_final) / Mass of applied soil] * 100
Rationale: This gravimetric method provides a direct, quantitative measure of performance, removing subjective visual assessments.[18] Using standardized soils and substrates ensures that comparisons between different solvents are valid and reproducible.
Protocol 2: Assessing Single-Phase Heat Transfer Fluid Performance
Objective: To determine the overall heat transfer coefficient (U-value) of a fluid in a simulated use-case scenario.
Methodology:
-
Apparatus: A closed-loop system consisting of a fluid reservoir, a variable-speed pump, a flow meter, a heated section (e.g., cartridge heater with known power input), and a cooled section (e.g., a tube-in-shell heat exchanger with a controlled coolant flow). Thermocouples are placed at the inlet and outlet of both the heated and cooled sections.
-
Operation: The test fluid is circulated through the loop at a constant, known flow rate (e.g., 1 liter/minute).
-
Heating: A constant power (Q) is applied to the heater.
-
Steady State: The system is allowed to reach a steady state, where all temperature readings are stable for at least 10 minutes.
-
Data Acquisition: Record the inlet and outlet temperatures of the test fluid in the heated section (T_in, T_out) and the surface temperature of the heater (T_surface).
-
Calculation: a. Calculate the Log Mean Temperature Difference (LMTD) between the heater surface and the fluid. b. The overall heat transfer coefficient (U) can then be determined using the formula: Q = U * A * LMTD, where A is the surface area of the heater.
Rationale: This method moves beyond the static property of thermal conductivity to evaluate the fluid's performance in a dynamic system, which is more representative of real-world applications.[19][20][21] It accounts for fluid properties like viscosity and density that affect the flow regime (laminar vs. turbulent) and, consequently, the efficiency of heat transfer.
Conclusion and Recommendations
This compound occupies a specific niche in the landscape of industrial fluids. It is not a universal "drop-in" replacement for all applications, but rather a specialized tool for scenarios where its unique property set provides a distinct advantage.
-
For Precision Cleaning: It is a viable alternative to high-GWP HFCs and regulated solvents, particularly in applications requiring non-flammability and compatibility with sensitive materials. Its cost-benefit is most favorable when safety and material compatibility are paramount, justifying the higher procurement cost over flammable or toxic alternatives.
-
For Heat Transfer: Its primary advantage lies in dielectric applications where direct contact with electronics is necessary. In these specialized cases, its performance and safety profile outweigh the higher cost compared to traditional coolants like glycols.
-
For Foam Blowing: It may serve as a non-flammable component in blowing agent blends, helping to balance performance, safety, and a moderate GWP. Its adoption will depend heavily on the final insulation value and processing characteristics it imparts to the foam system compared to the rapidly advancing HFOs.
Ultimately, the selection of this compound requires a thorough analysis that extends beyond the initial price tag. By evaluating operational efficiency, regulatory compliance, safety, and lifecycle costs, researchers and engineers can determine if its specialized benefits provide a compelling return on investment for their specific industrial application.
References
- 1. mexico.newark.com [mexico.newark.com]
- 2. Understanding the Shift from HFCs to Environmentally Friendly Alternatives in Spray Foam Technology | SprayWorks Equipment [sprayworksequipment.com]
- 3. ozone.unep.org [ozone.unep.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 15290-77-4 [amp.chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. consensus.app [consensus.app]
- 12. fsi.co [fsi.co]
- 13. pub.norden.org [pub.norden.org]
- 14. Foam Blowing Agents - ACR [acrcarbon.org]
- 15. chemcomplex.com [chemcomplex.com]
- 16. epa.ie [epa.ie]
- 17. automation.com [automation.com]
- 18. researchgate.net [researchgate.net]
- 19. kelid1.ir [kelid1.ir]
- 20. Experimental Study of Varying Heat Transfer Fluid Parameters within a Latent Heat Thermal Energy Storage System Enhanced by Fins [mdpi.com]
- 21. thermtest.com [thermtest.com]
A Comparative Toxicological Assessment: 1,1,2,2,3,3,4-Heptafluorocyclopentane Versus Traditional Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed toxicological comparison between the novel fluorinated solvent, 1,1,2,2,3,3,4-heptafluorocyclopentane, and commonly used traditional solvents: hexane, acetone, and dichloromethane. As the pharmaceutical and chemical industries evolve, the impetus to adopt greener and safer solvents is paramount. This document provides a data-driven analysis to inform solvent selection, risk assessment, and the implementation of appropriate safety protocols in a laboratory and manufacturing context.
Introduction: The Imperative for Safer Solvents
The selection of a solvent is a critical decision in chemical synthesis, purification, and formulation. Traditional solvents, while effective, often present significant health, safety, and environmental challenges. This has led to the exploration of alternative solvents, such as fluorinated hydrocarbons, which may offer a more favorable safety profile. This guide will delve into the available toxicological data for this compound and contrast it with the well-documented hazards of hexane, acetone, and dichloromethane.
Toxicity Profiles of Individual Solvents
A thorough understanding of the inherent toxicity of each solvent is the foundation of a robust comparative analysis. The following sections detail the known toxicological endpoints for each compound.
This compound
This fluorinated alkane is a relatively new entrant as a specialty solvent, often lauded for its non-flammable nature and potential as a replacement for more hazardous substances. However, a comprehensive toxicological profile is still emerging.
-
Acute Toxicity: The available data indicates a relatively low order of acute toxicity. The oral LD50 in rats is greater than 2000 mg/kg, and the 4-hour inhalation LC50 in rats is 14213 ppm.[1]
-
Skin and Eye Irritation: It is reported to have no adverse effects on the skin and is not considered a skin irritant.[1] For eye contact, immediate washing with water is recommended, and medical attention should be sought if irritation persists.[1]
-
Carcinogenicity and Mutagenicity: There is currently no data available to classify this compound regarding its carcinogenic or mutagenic potential.[1]
-
Occupational Exposure Limits: A significant data gap exists for established occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL), Time-Weighted Average (TWA), or Short-Term Exposure Limit (STEL) from major regulatory bodies like OSHA, NIOSH, or ACGIH. The absence of these standards necessitates a more cautious approach to handling and requires a greater reliance on engineering controls and personal protective equipment to minimize exposure.
n-Hexane
A widely used nonpolar solvent, n-hexane is well-known for its neurotoxic effects.
-
Acute Toxicity: Acute exposure to high levels of hexane can cause mild central nervous system (CNS) effects, including dizziness, nausea, and headaches.[2]
-
Chronic Toxicity and Neurotoxicity: Chronic inhalation exposure is associated with polyneuropathy, characterized by numbness in the extremities, muscle weakness, and fatigue.[2] This is attributed to its metabolite, 2,5-hexanedione, which is neurotoxic.[3]
-
Carcinogenicity: There is no information available on the carcinogenic effects of hexane in humans or animals, and the EPA has classified it as a Group D substance, not classifiable as to human carcinogenicity.[2]
-
Occupational Exposure Limits: The NIOSH Recommended Exposure Limit (REL) for n-hexane is 50 ppm (180 mg/m³) as an 8-hour TWA.[4]
Acetone
Acetone is a common polar, aprotic solvent with a different toxicity profile compared to hexane.
-
Acute Toxicity: Acetone has low acute toxicity with an oral LD50 in rats of 5800 mg/kg and a 4-hour inhalation LC50 in rats of 76 mg/L.[5][6] High concentrations can cause drowsiness, dizziness, and irritation of the eyes and respiratory tract.[6]
-
Skin and Eye Irritation: It is a known eye irritant, causing serious irritation.[5] Prolonged skin contact can lead to dryness and cracking.[6]
-
Chronic Toxicity: Long-term exposure can cause dermatitis.[7] Animal studies have suggested the potential for kidney, liver, and nerve damage with chronic exposure, though it is unknown if these effects occur in humans.[8]
-
Carcinogenicity: Acetone is not considered to be a carcinogen by IARC, ACGIH, NTP, or OSHA.[6][8]
-
Occupational Exposure Limits: The OSHA PEL for acetone is 1000 ppm (2400 mg/m³) as an 8-hour TWA, while the ACGIH recommends a lower Threshold Limit Value (TLV) of 250 ppm as a TWA and a STEL of 500 ppm.
Dichloromethane (Methylene Chloride)
Dichloromethane (DCM) is a volatile organochlorine solvent with significant health risks.
-
Acute Toxicity: DCM has a higher acute toxicity compared to acetone, with an oral LD50 in rats of 1.25 g/kg.[1] Its high volatility makes it an inhalation hazard, with acute overexposure leading to dizziness, fatigue, and in severe cases, suffocation and death.[1]
-
Metabolism to Carbon Monoxide: A unique hazard of DCM is its metabolism in the body to carbon monoxide, which can lead to carbon monoxide poisoning.[1][9]
-
Carcinogenicity: Dichloromethane is suspected of causing cancer and has been linked to lung, liver, and pancreatic cancer in laboratory animals.[1] The EPA has classified it as "likely to be carcinogenic to humans".
-
Occupational Exposure Limits: The OSHA PEL for dichloromethane is 25 ppm as an 8-hour TWA, with a STEL of 125 ppm.
Comparative Toxicity Analysis
To facilitate a direct comparison, the following table summarizes the key toxicological data for each solvent.
| Toxicological Endpoint | This compound | n-Hexane | Acetone | Dichloromethane |
| Oral LD50 (rat) | >2000 mg/kg[1] | 28,710 mg/kg (commercial grade) | 5800 mg/kg[5][6] | 1250 mg/kg[1] |
| Inhalation LC50 (rat, 4h) | 14213 ppm[1] | 48,000 ppm | 76 mg/L[5][6] | 76,000 mg/m³ |
| Primary Hazards | Harmful to aquatic life[1][5] | Neurotoxicity, Flammability[2][3] | Flammability, Eye Irritation[5][6] | Carcinogenicity, Acute Toxicity, CO formation[1][9] |
| OSHA PEL (8-hr TWA) | Not Established | 500 ppm | 1000 ppm | 25 ppm |
| NIOSH REL (8-hr TWA) | Not Established | 50 ppm[4] | 250 ppm | Action Level: 12.5 ppm |
| Carcinogenicity | Data not available[1] | Not classifiable[2] | Not classifiable[6][8] | Likely human carcinogen |
| Environmental Fate | Harmful to aquatic life with long lasting effects.[1][5] | Toxic to aquatic life with long lasting effects. | Readily biodegradable, low potential to bioaccumulate. | Not readily biodegradable, does not bioaccumulate. |
From the data, this compound exhibits low acute oral and inhalation toxicity, comparable to or lower than the traditional solvents. A significant advantage is its non-flammable nature, which contrasts sharply with the high flammability of hexane and acetone. The most concerning traditional solvent from a toxicity standpoint is dichloromethane, due to its likely carcinogenicity and metabolism to carbon monoxide.[1][9] Hexane's primary drawback is its chronic neurotoxicity.[2][3] Acetone, while having a relatively low systemic toxicity, is a significant fire and eye irritation hazard.[5][6]
The most critical gap in the toxicological profile of this compound is the absence of established occupational exposure limits. This makes it challenging to define a "safe" level of airborne concentration in a workplace setting and underscores the need for conservative safety measures.
Experimental Protocols for Toxicity Assessment
To ensure the safe adoption of new solvents, a series of standardized toxicological assays should be considered. The following are examples of protocols that can be used to further characterize the toxicity of this compound.
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is based on the OECD Test Guideline 425.
Objective: To determine the acute oral toxicity (LD50) of a substance.
Methodology:
-
Animal Model: Use a single sex of laboratory rats (e.g., female Sprague-Dawley), as this procedure is designed to minimize the number of animals used.
-
Dosage: Administer the test substance by gavage. The starting dose is selected based on available information, and subsequent doses are adjusted up or down depending on the outcome for the previous animal.
-
Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
References
- 1. teamstersafety.org [teamstersafety.org]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. Substances and Agents Listing - ACGIH [acgih.org]
- 7. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 8. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. restoredcdc.org [restoredcdc.org]
"evaluating the solvency power of 1,1,2,2,3,3,4-Heptafluorocyclopentane for various solutes"
Introduction: Unveiling 1,1,2,2,3,3,4-Heptafluorocyclopentane as a Modern Solvent
In the landscape of specialty chemicals, this compound (HFCP), often recognized by its trade name ZEORORA® H, emerges as a significant advancement in solvent technology. With the CAS number 15290-77-4, this hydrofluorocarbon (HFC) is gaining traction as an environmentally conscious alternative to conventional solvents, particularly in high-stakes industries such as electronics, aerospace, and pharmaceuticals.[1] Its appeal lies in a unique combination of properties: exceptional thermal stability, low surface tension, non-flammability, and low toxicity.[1]
This guide offers an in-depth evaluation of the solvency power of HFCP for a diverse range of solutes. We will delve into its performance relative to other common solvents, underpinned by experimental data and theoretical frameworks like Hansen Solubility Parameters (HSP). The objective is to provide researchers, scientists, and drug development professionals with a robust, data-driven resource to inform their solvent selection processes.
Theoretical Framework: Understanding Solvency through Hansen Solubility Parameters
To scientifically evaluate a solvent's efficacy, we turn to the Hansen Solubility Parameters (HSP), a powerful tool for predicting the interactions between materials.[2][3] Developed by Charles M. Hansen, this model posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Experimental Determination of Solvency Power
To provide a tangible measure of solvency, two key experimental methodologies are employed: the Kauri-Butanol (KB) value and the Shake-Flask method for determining solubility.
Kauri-Butanol (KB) Value: A Measure of Hydrocarbon Solvency
The Kauri-Butanol value is a standardized test (ASTM D1133) that quantifies the ability of a hydrocarbon solvent to dissolve a standard kauri resin solution.[5][6][7] A higher KB value indicates a stronger solvency power for hydrocarbon-based and nonpolar solutes.[1][8]
Experimental Protocol: ASTM D1133 for Kauri-Butanol Value Determination
Caption: Workflow for determining the Kauri-Butanol value.
Shake-Flask Method: Quantifying Solute Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solute in a solvent.[9][10][11][12][13] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Experimental Protocol: Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Comparative Solvency Data
The following tables present a comparison of the solvency power of this compound with other common solvents.
Table 1: Physical Properties and General Solvency Indicators
| Solvent | CAS Number | Boiling Point (°C) | Density (g/mL) | Kauri-Butanol (KB) Value | Water Solubility ( g/100g ) |
| This compound (HFCP) | 15290-77-4 | 82.5 | 1.58 | 14 | 0.072 |
| n-Hexane | 110-54-3 | 69 | 0.655 | ~30 | 0.001 |
| Toluene | 108-88-3 | 111 | 0.867 | 105 | 0.05 |
| Acetone | 67-64-1 | 56 | 0.784 | Miscible | Miscible |
| Dichloromethane | 75-09-2 | 40 | 1.33 | 136 | 1.3 |
| 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) | 406-58-6 | 40.2 | 1.27 | ~12 | 0.11 |
Data for HFCP (ZEORORA® H) from available technical data sheets. Other values are from standard chemical reference sources.
Interpretation: The low KB value of HFCP (14) suggests it is a relatively weak solvent for nonpolar, hydrocarbon-based materials compared to toluene and dichloromethane.[8] Its solvency in this regard is more comparable to other fluorinated hydrocarbons like HFC-365mfc. The low water solubility is characteristic of many fluorinated compounds.
Table 2: Qualitative Solubility of Common Polymers
| Polymer | Polarity | HFCP | Toluene | Acetone | Dichloromethane |
| Polystyrene (PS) | Nonpolar | Likely Poor | Soluble | Insoluble | Soluble |
| Polymethyl Methacrylate (PMMA) | Polar | Likely Poor | Soluble | Soluble | Soluble |
| Polyvinyl Chloride (PVC) | Polar | Likely Poor | Swells | Soluble | Soluble |
| Fluorinated Polymers (e.g., PTFE, FEP) | Nonpolar | Good | Insoluble | Insoluble | Insoluble |
Solubility of polymers in HFCP is inferred based on its expected low affinity for non-fluorinated polymers and known good solvency for fluorinated polymers. Specific quantitative data is limited.
Interpretation: As a highly fluorinated solvent, HFCP is expected to be an excellent solvent for other fluorinated materials due to the "like dissolves like" principle.[14] Conversely, its ability to dissolve common non-fluorinated polymers like polystyrene and PMMA is likely to be limited.[15][]
Table 3: Predicted Hansen Solubility Parameters (HSP) and Comparison
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound (HFCP) (Estimated) | ~15.0 | ~4.0 | ~2.0 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
HSP values for HFCP are estimated based on its chemical structure and comparison with similar fluorinated compounds. Other values are from established HSP databases.
Interpretation: The estimated HSP for HFCP indicates a predominantly dispersive character (high δD) with low polarity (δP) and very weak hydrogen bonding capability (δH). This profile explains its miscibility with other nonpolar and weakly polar substances, particularly other fluorinated compounds, and its immiscibility with polar, hydrogen-bonding solvents like water. The significant difference in the polar and hydrogen bonding parameters between HFCP and solvents like acetone and dichloromethane suggests poor mutual solubility and poor solvency of HFCP for polar solutes.
Discussion: The Solvency Niche of this compound
The data presented positions this compound as a specialty solvent with a well-defined application scope. Its strength lies not in being a universal, aggressive solvent, but in its selective solvency and desirable physical properties.
For pharmaceutical applications , particularly for active pharmaceutical ingredients (APIs), the low polarity of HFCP suggests it would be a suitable solvent for nonpolar, lipophilic molecules.[][17] Fluorinated solvents are known to enhance the solubility of fluorinated drug candidates.[18] However, for polar or ionizable APIs, HFCP would likely be a poor choice. Its low toxicity and non-flammability are significant advantages in a pharmaceutical manufacturing environment.
In the polymers industry , the primary application for HFCP as a solvent is for fluorinated polymers.[14][19] Many fluoropolymers are notoriously difficult to dissolve in common organic solvents. The chemical affinity between the C-F bonds in both the solvent and the polymer facilitates dissolution.
For cleaning and degreasing in the electronics and aerospace industries, the low surface tension of HFCP allows it to penetrate tight spaces and effectively remove fluorinated oils and greases. Its low KB value indicates it is less likely to damage sensitive plastic components compared to more aggressive solvents.
Conclusion: An Asset in the Modern Scientist's Toolkit
This compound is not a one-size-fits-all solvent. Its solvency power is highly specific, favoring nonpolar and particularly fluorinated solutes. Its low Kauri-Butanol value and estimated Hansen Solubility Parameters confirm its character as a weakly polar, non-hydrogen bonding solvent.
For researchers and professionals in drug development and materials science, HFCP offers a valuable tool for specific challenges, such as dissolving fluorinated APIs or polymers. Its favorable safety and environmental profile further enhance its appeal as a modern, sustainable solvent choice. The experimental protocols and comparative data provided in this guide serve as a foundation for making informed decisions on the suitability of this compound for specific applications.
References
- 1. besttechnologyinc.com [besttechnologyinc.com]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijacskros.com [ijacskros.com]
- 6. finishingandcoating.com [finishingandcoating.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. benchchem.com [benchchem.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. enamine.net [enamine.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. future4200.com [future4200.com]
A Comparative Guide to the Spectroscopic Signatures of 1,1,2,2,3,3,4-Heptafluorocyclopentane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated organic compounds, heptafluorocyclopentanes (C₅H₃F₇) represent a class of molecules with significant potential in various applications, including as solvents, refrigerants, and building blocks in medicinal chemistry. The precise arrangement of fluorine and hydrogen atoms on the cyclopentane ring gives rise to a number of structural isomers, each possessing unique physicochemical properties. Distinguishing between these isomers is paramount for quality control, reaction monitoring, and structure-activity relationship studies. This guide provides a detailed comparison of the spectroscopic signatures of 1,1,2,2,3,3,4-heptafluorocyclopentane and its key structural isomers, offering a practical framework for their identification and characterization using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
The Isomeric Landscape of Heptafluorocyclopentane
Structural isomers of heptafluorocyclopentane are characterized by the different placement of the seven fluorine and three hydrogen atoms on the five-membered ring. This guide will focus on the comparison of the primary subject, this compound, with other representative isomers. The differentiation of these isomers is critical as their distinct molecular symmetries and electronic environments lead to discernible differences in their spectroscopic outputs.
A Comparative Guide to the Long-Term Stability Testing of 1,1,2,2,3,3,4-Heptafluorocyclopentane in Formulations
For researchers, scientists, and drug development professionals, the selection of stable and reliable components is paramount to ensuring the efficacy and safety of a final product. This guide provides an in-depth technical analysis of the long-term stability of 1,1,2,2,3,3,4-Heptafluorocyclopentane (HFC-c447ef), a fluorinated hydrocarbon of growing interest in various industrial and pharmaceutical applications. We will objectively compare its performance with a relevant alternative, 1,1-dichloro-1-fluoroethane (HCFC-141b), and provide a framework for robust stability testing supported by detailed experimental protocols.
Introduction to this compound (HFC-c447ef)
This compound, with the chemical formula C₅H₃F₇, is a cyclic hydrofluorocarbon characterized by its high thermal stability and low surface tension.[1] These properties make it a versatile compound for a range of applications, including:
-
Precision Cleaning and Solvents: Its efficacy as a solvent for cleaning and degreasing in the electronics and metal manufacturing industries is well-documented.[2]
-
Refrigerants and Heat Transfer Fluids: HFC-c447ef is considered an environmentally friendlier alternative to older refrigerants due to its lower global warming potential.[1]
-
Specialty Coatings and Lubricants: Its non-flammable nature and stability make it suitable for use in specialty coatings, lubricants, and hydraulic fluids, particularly in the aerospace sector.[1]
-
Pharmaceutical Formulations: There is growing interest in its use as a co-solvent or propellant in pharmaceutical aerosols and metered-dose inhalers, similar to other hydrofluoroalkanes like 1,1,1,2,3,3,3-heptafluoropropane.[3]
The exceptional stability of fluorinated hydrocarbons is attributed to the high electronegativity of fluorine, resulting in strong carbon-fluorine bonds.[4] This inherent stability is a key advantage in many applications, but it also necessitates rigorous long-term stability testing to understand its behavior in complex formulations over time.
Comparative Analysis: HFC-c447ef vs. HCFC-141b
A meaningful way to assess the stability and environmental impact of HFC-c447ef is to compare it with a compound it is designed to replace, such as 1,1-dichloro-1-fluoroethane (HCFC-141b). While both have been used in similar applications, their chemical structures lead to significant differences in their environmental fate and, potentially, their long-term stability in formulations.
| Property | This compound (HFC-c447ef) | 1,1-dichloro-1-fluoroethane (HCFC-141b) |
| Chemical Formula | C₅H₃F₇ | CH₃CCl₂F |
| Molecular Weight | 196.07 g/mol [4] | Not explicitly found, but calculable |
| Boiling Point | ~82.5-83 °C[1] | Not explicitly found |
| Ozone Depletion Potential (ODP) | Expected to be very low to zero | 0.11[5] |
| Global Warming Potential (GWP) | Lower than traditional refrigerants[1] | 782[6] |
| Atmospheric Lifetime | Not explicitly found | 10.8 years[5] |
The presence of chlorine atoms in HCFC-141b is the primary reason for its ozone-depleting potential, leading to its phase-out under the Montreal Protocol.[6] HFC-c447ef, lacking chlorine, is a more environmentally sound alternative in this regard. The long-term stability of a formulation containing HFC-c447ef is therefore not only a question of product efficacy but also of environmental compatibility.
Long-Term Stability Testing Protocol
The foundation for any long-term stability testing program lies in the guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The ICH Q1A(R2) guideline provides a comprehensive framework for stability testing of new drug substances and products.[7]
The following is a detailed, step-by-step methodology for a long-term stability study of a hypothetical pharmaceutical formulation, such as a topical spray, containing this compound as a solvent.
Experimental Workflow for Long-Term Stability Testing
Caption: Workflow for a long-term stability study.
Step-by-Step Methodology
-
Batch Preparation: Prepare at least three primary batches of the drug product. These batches should be of the same formulation and packaged in the container closure system proposed for marketing.
-
Initial Analysis (Time 0): Conduct a full analysis of all batches to establish the initial baseline data for all specified tests.
-
Storage Conditions:
-
Long-Term: Store the samples at 25°C ± 2°C / 60% RH ± 5% RH for the proposed shelf-life (e.g., 24 or 36 months).
-
Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Tests to be Performed:
-
Assay of this compound: To determine the concentration of the compound.
-
Degradation Products: To detect and quantify any new impurities that may form.
-
Physical Appearance: Visual inspection for color change, precipitation, or other physical changes.
-
pH (if aqueous components are present): To monitor for changes in acidity or alkalinity.
-
Microbial Limits: To ensure the product remains free from microbial contamination.
-
Container Closure Integrity: To ensure the packaging remains effective.
-
Forced Degradation Studies
Forced degradation studies are essential to identify the potential degradation products and pathways of a substance, which in turn helps in developing and validating a stability-indicating analytical method.[7]
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Step-by-Step Methodology
-
Acid Hydrolysis: Treat the formulation with a suitable concentration of acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the formulation with a suitable concentration of base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidation: Expose the formulation to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the formulation to a high temperature (e.g., 80°C) in a controlled environment.
-
Photostability: Expose the formulation to light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples alongside a control sample using a suitable analytical method to separate and identify any degradation products.
Development of a Stability-Indicating Analytical Method
A crucial component of any stability study is a validated analytical method that can accurately quantify the substance of interest and separate it from any potential degradation products. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique.
Proposed GC-MS Method Development and Validation
-
Column Selection: Choose a GC column with a stationary phase that provides good resolution between the parent compound and potential impurities. A mid-polarity column is often a good starting point.
-
Inlet and Detector Parameters: Optimize the inlet temperature to ensure complete volatilization without thermal degradation. For the mass spectrometer, select appropriate ionization energy and scan range to detect the parent ion and characteristic fragment ions of HFC-c447ef and its potential degradants.
-
Method Validation (based on ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is confirmed by analyzing stressed samples from the forced degradation study.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the instrumental response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., GC oven temperature program, carrier gas flow rate).
-
Conclusion
The long-term stability of this compound is a critical parameter for its successful application in various formulations. Its inherent chemical stability, derived from the strong C-F bond, makes it a promising candidate for applications requiring inertness and longevity. However, this stability must be rigorously verified through well-designed long-term stability studies and forced degradation experiments, guided by international regulatory standards.
Compared to older-generation compounds like HCFC-141b, HFC-c447ef offers significant environmental advantages. By following the detailed protocols outlined in this guide, researchers and drug development professionals can generate the robust data necessary to ensure the quality, safety, and efficacy of their products, while also making environmentally responsible choices. The development and validation of a specific, stability-indicating analytical method is the cornerstone of this process, providing the reliable data needed for regulatory submissions and product lifecycle management.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,1,2,3,3,3-Heptafluoropropane | C3HF7 | CID 67940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. ecetoc.org [ecetoc.org]
- 6. aaqr.org [aaqr.org]
- 7. medcraveonline.com [medcraveonline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
